molecular formula C9H7NO2 B2700532 Indolizine-1-carboxylic acid CAS No. 90347-97-0

Indolizine-1-carboxylic acid

Cat. No.: B2700532
CAS No.: 90347-97-0
M. Wt: 161.16
InChI Key: KAGOEWVNTGUFGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indolizine-1-carboxylic acid is a useful research compound. Its molecular formula is C9H7NO2 and its molecular weight is 161.16. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

indolizine-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-9(12)7-4-6-10-5-2-1-3-8(7)10/h1-6H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGOEWVNTGUFGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90347-97-0
Record name indolizine-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to Indolizine-1-carboxylic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Indolizine-1-carboxylic acid is a pivotal heterocyclic compound, serving as a fundamental scaffold in the realms of medicinal chemistry and materials science. This guide provides an in-depth technical overview of its core properties, established synthesis protocols, chemical reactivity, and diverse applications. We delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. This document consolidates critical data, including spectroscopic characterizations and step-by-step synthetic methodologies, supported by authoritative references to ensure scientific integrity. Our objective is to equip professionals with the foundational knowledge required to effectively utilize this compound as a versatile building block in their research and development endeavors.

The Indolizine Scaffold: A Structural and Electronic Overview

The indolizine ring system, a fused bicyclic N-heterocycle, is an isomer of the more common indole.[1] It is characterized by a π-excessive five-membered pyrrole ring fused to a π-deficient six-membered pyridine ring, with a bridgehead nitrogen atom.[2][3] This unique electronic arrangement, with a calculated resonance energy of approximately 0.29 kcal/mol, imparts distinct chemical reactivity and significant biological potential.[3]

The presence of the carboxylic acid group at the C-1 position is particularly advantageous. It acts as a key hydrogen-bond acceptor and provides a reactive handle for a wide array of chemical modifications, such as amidation and esterification.[4][5] This functionalization has been shown to enhance the cytotoxic potential of indolizine derivatives, making this compound a valuable starting material in drug discovery programs.[4][5]

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective application in synthesis and material design.

Core Physicochemical Data

The fundamental properties of this compound are summarized below. These values are critical for experimental design, including solvent selection and reaction condition optimization.

PropertyValueSource(s)
Molecular Formula C₉H₇NO₂[6]
Molecular Weight 161.16 g/mol [6]
Appearance Data not consistently available; likely a solid-
Melting Point Data not available in searched literature[7]
Density (Predicted) 1.28 ± 0.1 g/cm³[6]
CAS Number 90347-97-0[7][8]
Spectroscopic Profile

Spectroscopic analysis is indispensable for the structural confirmation and purity assessment of this compound.

  • ¹H NMR: Protons on the five-membered ring (H-2, H-3) and the six-membered ring (H-5, H-6, H-7, H-8) will exhibit characteristic chemical shifts and coupling constants. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid will have a characteristic resonance in the 160-180 ppm range.[11] The carbons of the heterocyclic rings will appear in the aromatic region, with variations depending on the electron density at each position.

The IR spectrum of this compound is dominated by the stretching vibrations of the carbonyl group and the O-H bond of the carboxylic acid.

Functional GroupCharacteristic Absorption (cm⁻¹)
C=O (Carboxylic Acid) ~1680 - 1710
O-H (Carboxylic Acid) ~2500 - 3300 (broad)
Aromatic C-H ~3000 - 3100
Aromatic C=C and C=N ~1450 - 1600

Note: The C=O stretch in carboxylic acids is a strong, defining peak.[11]

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the molecular ion peak (M+) would be expected at m/z 161.16.[6] Common fragmentation pathways may include the loss of CO₂ (44 Da) from the carboxylic acid group.

Synthesis of this compound

The synthesis of the indolizine core can be achieved through several established methods, including the Tschitschibabin (Chichibabin) reaction and 1,3-dipolar cycloadditions.[1][12][13] The 1,3-dipolar cycloaddition is a particularly versatile and efficient route for constructing functionalized indolizines.[14]

Key Synthetic Strategy: 1,3-Dipolar Cycloaddition

This powerful method involves the reaction of a pyridinium ylide with a suitable dipolarophile, typically an electron-deficient alkyne or alkene.[15][16] The reaction proceeds via an initial cycloaddition followed by an oxidative aromatization step to yield the stable indolizine ring system.[14]

Visualizing the Synthesis: 1,3-Dipolar Cycloaddition Workflow

The following diagram illustrates the general workflow for the synthesis of an indolizine-1-carboxylate derivative via a 1,3-dipolar cycloaddition reaction.

G cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Cycloaddition cluster_2 Step 3: Aromatization cluster_3 Step 4: Hydrolysis Pyridine Pyridine Derivative Ylide Pyridinium Ylide (In situ generation) Pyridine->Ylide Halocarbonyl α-Halo Carbonyl (e.g., Ethyl Bromoacetate) Halocarbonyl->Ylide Cycloadduct Dihydroindolizine Intermediate Ylide->Cycloadduct [3+2] Cycloaddition Alkyne Activated Alkyne (e.g., Propiolate Ester) Alkyne->Cycloadduct Product Indolizine-1-carboxylate Ester Cycloadduct->Product Oxidation Oxidant Oxidant (e.g., Air, TEMPO) Oxidant->Product FinalProduct This compound Product->FinalProduct Saponification Base Base (e.g., NaOH, KOH) Base->FinalProduct G cluster_0 Core Reactivity cluster_1 Carboxylic Acid Derivatization IndolizineAcid This compound SubstitutedIndolizine 3-Substituted this compound IndolizineAcid->SubstitutedIndolizine Amide Indolizine-1-carboxamide IndolizineAcid->Amide Ester Indolizine-1-carboxylate Ester IndolizineAcid->Ester PrimaryAlcohol Indolizin-1-ylmethanol IndolizineAcid->PrimaryAlcohol Electrophile Electrophile (E+) Electrophile->SubstitutedIndolizine Electrophilic Aromatic Substitution Amine R-NH₂ + Coupling Reagent Amine->Amide Alcohol R-OH + Acid Alcohol->Ester ReducingAgent Reducing Agent (e.g., LiAlH₄) ReducingAgent->PrimaryAlcohol

References

An In-Depth Technical Guide to Indolizine-1-carboxylic Acid: Structure, Bonding, and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of indolizine-1-carboxylic acid, a key heterocyclic scaffold of significant interest to researchers in medicinal chemistry and materials science. We will delve into the nuanced aspects of its chemical structure, the nature of its bonding, established synthetic protocols, and its reactivity, providing a robust framework for its application in drug development and beyond.

The Indolizine Core: A Privileged Scaffold

Indolizine, a bicyclic aromatic N-fused heterocycle, is a structural isomer of the well-known indole nucleus.[1] It is composed of a π-excessive five-membered pyrrole-like ring fused to a π-deficient six-membered pyridine-like ring, with a bridgehead nitrogen atom.[2] This unique electronic arrangement imparts a distinct chemical personality, making it a "privileged scaffold" in drug discovery.[3] Unlike many heterocyclic systems, the indolizine core itself is rare in nature, but its derivatives are the focus of intense synthetic and pharmacological investigation due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4]

Molecular Structure and Physicochemical Properties

This compound (C₉H₇NO₂) is a key derivative where a carboxyl group is substituted at the C1 position of the indolizine ring. This substitution significantly influences the molecule's electronic properties and reactivity.

PropertyValueSource
Molecular Formula C₉H₇NO₂[5]
Molecular Weight 161.16 g/mol [3]
Monoisotopic Mass 161.04768 Da[5]
Predicted Density 1.28±0.1 g/cm³[3]
Predicted XlogP 2.0[5]
CAS Registry Number 90347-97-0[3]

Table 1: Key Physicochemical Properties of this compound.

Chemical Bonding and Aromaticity

The indolizine ring system is a 10π-electron aromatic system, isoelectronic with naphthalene and azulene, which confers significant thermodynamic stability.[6] The electron density, based on molecular orbital calculations, is highest in the five-membered ring, particularly at the C3 and C1 positions.[2]

The introduction of an electron-withdrawing carboxylic acid group at the C1 position modulates this electron distribution. This group reduces the electron density of the pyrrole-like ring, influencing the molecule's reactivity towards electrophiles and altering its spectroscopic properties.

Logical Flow: From Core Structure to Functionalization

G Indolizine_Core Indolizine Core (10π Aromatic System) Electronic_Nature π-Excessive 5-Membered Ring π-Deficient 6-Membered Ring Indolizine_Core->Electronic_Nature defines C1_Substitution Substitution at C1 Position (Site of High Electron Density) Electronic_Nature->C1_Substitution predicts reactivity at Target_Molecule This compound C1_Substitution->Target_Molecule leads to Carboxyl_Group Carboxylic Acid Group (-COOH) Carboxyl_Group->Electronic_Nature modulates electron density Carboxyl_Group->Target_Molecule is the substituent G cluster_0 Step 1: 1,3-Dipolar Cycloaddition cluster_1 Step 2: Saponification Pyridine Pyridine + Ethyl Bromoacetate Salt Pyridinium Salt Formation Pyridine->Salt Ylide Ylide Generation (in situ with TEA) Salt->Ylide Cycloaddition Cycloaddition with Ethyl Propiolate Ylide->Cycloaddition Ester Ethyl Indolizine-1-carboxylate Cycloaddition->Ester Hydrolysis Base Hydrolysis (NaOH, EtOH/H₂O) Ester->Hydrolysis Purified Intermediate Acidification Acidification (HCl) Hydrolysis->Acidification Product This compound Acidification->Product

References

The Indolizine Scaffold: An Introduction to a Privileged Heterocycle

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Indolizine-1-carboxylic Acid: Core Concepts, Synthesis, and Advanced Applications

The story of indolizine, a significant heterocyclic scaffold in modern chemistry, began over a century ago. First described by Angeli in 1890, it was initially named "pyrindole".[1] It wasn't until 1912 that Scholtz accomplished the first synthesis of the parent molecule, which he termed "pyrrocoline" due to its origin from picoline and its pyrrole-like reactions.[1][2] Now universally known by the systematic name indolizine, or its IUPAC fusion name pyrrolo[1,2-a]pyridine, this molecule is a structural isomer of the more famous indole, but with a unique bridged nitrogen atom that imparts distinct electronic and chemical properties.[3][4]

Indolizine is a bicyclic aromatic compound formed by the fusion of a pyridine ring and a pyrrole ring.[2] Its structure is characterized by a π-excessive five-membered ring fused to a π-deficient six-membered ring, resulting in a resonance energy greater than that of pyrrole alone.[2] This electronic architecture leads to high electron density at positions C-3, C-1, and C-5 of the ring system, making it highly susceptible to electrophilic attack while being resistant to nucleophilic substitution.[2][5] This reactivity pattern is a cornerstone of its synthetic utility.

In the fields of medicinal chemistry and drug development, the indolizine core is considered a "privileged scaffold."[3][6] This term denotes a molecular framework that is capable of binding to multiple, diverse biological targets, serving as a versatile template for drug design. Derivatives of indolizine have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) depressant effects, making the scaffold a focal point of intensive research.[3][7]

This compound: Identification and Physicochemical Profile

Among the many derivatives of the parent heterocycle, this compound stands out as a crucial building block for more complex, biologically active molecules. Its strategic placement of a carboxylic acid group on the electron-rich pyrrole segment provides a versatile chemical handle for further modification.

Nomenclature and Identification

The unambiguous identification of a chemical entity is paramount for scientific reproducibility. The key identifiers for this compound are summarized below.

IdentifierValueReference
IUPAC Name This compound[8]
Synonym 1-Indolizinecarboxylic acid[8]
CAS Number 90347-97-0[8][9]
Molecular Formula C₉H₇NO₂[9][10]
Molecular Weight 161.16 g/mol [9][10]
MDL Number MFCD13178388[10]
Physicochemical and Spectroscopic Properties

The physical and spectral characteristics of this compound are essential for its practical handling and characterization.

PropertyValueReference
Appearance Off-white to gray solid (typical for indolizines)[11]
Density (Predicted) 1.28 ± 0.1 g/cm³[10]
Storage Room temperature, dry, under inert atmosphere[10]
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the seven protons on the bicyclic ring system, with chemical shifts influenced by the aromatic currents and the electron-withdrawing carboxylic acid group.

  • ¹³C NMR: The spectrum will display nine carbon signals, with the carboxyl carbon appearing significantly downfield (>160 ppm). The carbons of the five-membered ring (C-1, C-2, C-3) will show characteristic shifts reflecting their high electron density.

  • Infrared (IR) Spectroscopy: Key vibrational bands will include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1680-1710 cm⁻¹), and C=C stretching bands for the aromatic rings.

  • Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak (M⁺) corresponding to its molecular weight.[13][14]

Synthesis of the this compound Core

The construction of the indolizine ring system is a well-trodden path in organic synthesis. The most robust and widely adopted strategy for creating 1-substituted indolizines is the 1,3-dipolar cycloaddition reaction, also known as the Huisgen cycloaddition.[15]

The 1,3-Dipolar Cycloaddition Strategy

This method is favored due to its high efficiency, modularity, and ability to generate diverse substitution patterns under relatively mild conditions. The core principle involves the reaction between a pyridinium ylide (the 1,3-dipole) and a dipolarophile, which is typically an electron-deficient alkyne or alkene.[15] For the synthesis of this compound, the process starts with pyridine, which is first alkylated to form a pyridinium salt. This salt is then treated with a base to generate the pyridinium ylide in situ. The ylide subsequently reacts with an alkyne bearing an ester group, such as ethyl propiolate, to form a dihydroindolizine intermediate, which rapidly oxidizes to the aromatic indolizine ester. A final hydrolysis step yields the target carboxylic acid.

G Pyridine Pyridine Pyridinium_Salt Pyridinium Salt Pyridine->Pyridinium_Salt Alkylation Alkylating_Agent Alkylating Agent (e.g., Ethyl Bromoacetate) Alkylating_Agent->Pyridinium_Salt Ylide Pyridinium Ylide (1,3-Dipole) Pyridinium_Salt->Ylide Base Base (e.g., K₂CO₃) Base->Ylide Deprotonation Cycloaddition [3+2] Cycloaddition Ylide->Cycloaddition Dipolarophile Dipolarophile (Ethyl Propiolate) Dipolarophile->Cycloaddition Oxidation Oxidation (Aromatization) Cycloaddition->Oxidation Indolizine_Ester Ethyl Indolizine-1-carboxylate Oxidation->Indolizine_Ester Hydrolysis Hydrolysis (e.g., NaOH, H₃O⁺) Indolizine_Ester->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Synthetic workflow for this compound via 1,3-dipolar cycloaddition.

Detailed Experimental Protocol

The following protocol is a representative, self-validating procedure synthesized from established methodologies for preparing indolizine esters, followed by hydrolysis.[6]

Part A: Synthesis of Ethyl Indolizine-1-carboxylate

  • Materials & Reagents: Pyridine, ethyl bromoacetate, ethyl propiolate, potassium carbonate (anhydrous), acetone (anhydrous), dichloromethane (DCM), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

  • Step 1: Formation of Pyridinium Salt. In a round-bottom flask under a nitrogen atmosphere, dissolve pyridine (1.0 eq) in anhydrous acetone. Add ethyl bromoacetate (1.1 eq) dropwise at room temperature. Stir the mixture for 12-24 hours. The formation of a white precipitate indicates the pyridinium salt.

  • Step 2: Ylide Generation and Cycloaddition. To the suspension from Step 1, add anhydrous potassium carbonate (3.0 eq) followed by ethyl propiolate (1.2 eq).

  • Step 3: Reaction Monitoring. Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 3:1 Hexane:Ethyl Acetate). The disappearance of starting materials and the appearance of a new, fluorescent spot indicates product formation. The reaction is typically complete within 8-16 hours.

  • Step 4: Work-up and Purification. After cooling, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in DCM and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Part B: Hydrolysis to this compound

  • Materials & Reagents: Ethyl indolizine-1-carboxylate, ethanol, sodium hydroxide (NaOH) solution (e.g., 2M), hydrochloric acid (HCl) solution (e.g., 2M).

  • Step 1: Saponification. Dissolve the purified ester from Part A in ethanol. Add an excess of 2M NaOH solution. Stir the mixture at room temperature or gentle heat (e.g., 50 °C) until TLC analysis confirms the complete consumption of the ester.

  • Step 2: Acidification and Isolation. Cool the reaction mixture in an ice bath and acidify to pH ~3-4 by the slow addition of 2M HCl. The product, this compound, should precipitate out of the solution.

  • Step 3: Purification. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product. The purity can be confirmed by NMR spectroscopy and melting point analysis.

Reactivity and Chemical Transformations

The chemical behavior of this compound is dictated by the interplay between the aromatic indolizine core and the carboxylic acid functional group.

Reactivity of the Indolizine Ring

As established, the indolizine nucleus is electron-rich and readily undergoes electrophilic substitution. The calculated electron density is highest at the C-3 position, making it the primary site for electrophilic attack. If the C-3 position is blocked, substitution occurs at the C-1 position.[2][5] Common electrophilic substitution reactions include:

  • Acylation: Occurs readily at C-3, or C-1 if C-3 is occupied, using acid chlorides or anhydrides.[5]

  • Nitration and Nitrosation: Nitration tends to occur at C-1, though it can lead to oxidation.[5] In contrast, nitrosation preferentially occurs at the C-3 position.[1]

  • Diazo Coupling: Arene diazonium ions attack the C-3 position to form vibrant azo dyes.[1]

Caption: Regioselectivity of electrophilic substitution on the indolizine core.

Chemistry of the 1-Carboxylic Acid Group

The carboxylic acid at the C-1 position is a gateway for a multitude of chemical modifications essential for drug development.

  • Esterification and Amidation: The conversion of the carboxylic acid to esters or amides is a common strategy to modulate a molecule's physicochemical properties, such as solubility, lipophilicity, and membrane permeability.[6] In some cases, esters can act as prodrugs, improving bioavailability. Studies have shown that C-1 ester-containing indolizines can exhibit enhanced cytotoxic potential compared to the parent acid.[6]

  • Bioisosteric Replacement: In advanced drug design, the carboxylic acid group may be replaced with a bioisostere—a different functional group with similar steric and electronic properties—to overcome issues related to metabolism, toxicity, or pharmacokinetics.[16]

Applications in Drug Discovery and Materials Science

The unique structure of this compound and its derivatives makes them valuable in diverse scientific domains.

A Cornerstone in Medicinal Chemistry

As a versatile building block, this compound is instrumental in the synthesis of compounds with significant therapeutic potential.[10] The indolizine scaffold itself is associated with a wide array of biological activities.

Biological ActivityDescriptionReference(s)
Anticancer Derivatives have shown potent growth-inhibitory activity against various cancer cell lines, including lung, glioblastoma, and pancreatic cancer. The substitution pattern is critical for activity.[6][10]
Anti-inflammatory Certain indolizine compounds exhibit significant anti-inflammatory and analgesic properties.[3][17]
Antimicrobial The scaffold has been incorporated into molecules with activity against various bacterial and fungal strains.[3][10]
CNS Depressant Some derivatives show activity as CNS depressants or as 5-HT₃ receptor antagonists, relevant for neurological and psychiatric conditions.[3][17]
Enzyme Inhibition Indolizines have been explored as inhibitors for enzymes like 15-lipoxygenase (15-LOX) and aromatase.[3][7]
A Scaffold for Advanced Materials

Beyond medicine, the conjugated planar electronic structure of indolizines imparts strong fluorescence properties.[3] This has led to their application in materials science as organic fluorophores.[18] By modifying the substituents on the indolizine core, including at the C-1 position, scientists can fine-tune the absorption and emission wavelengths, as well as the quantum yield, to develop novel sensors, imaging agents, and components for organic light-emitting diodes (OLEDs).[18]

Conclusion and Future Outlook

This compound is far more than a simple heterocyclic compound. It represents a confluence of rich historical chemistry and modern, high-impact applications. Its well-defined synthesis, predictable reactivity, and the privileged nature of its core scaffold ensure its continued relevance for researchers, scientists, and drug development professionals. The strategic placement of the carboxylic acid group provides an accessible point for diversification, allowing for the systematic exploration of structure-activity relationships and the optimization of therapeutic leads. Future research will undoubtedly uncover new synthetic methodologies, novel biological activities, and innovative material applications, further cementing the legacy of this remarkable molecule.

References

"Indolizine-1-carboxylic acid" molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Indolizine-1-carboxylic Acid for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. We will delve into its fundamental physicochemical properties, explore robust synthetic strategies, and contextualize its significance as a privileged scaffold in modern pharmacology.

Core Molecular Profile

This compound is a derivative of indolizine, a heterocyclic aromatic compound composed of a fused pyridine and pyrrole ring system where the nitrogen atom occupies a bridgehead position.[1][2][3] This structural arrangement makes it a significant isomer of the more common indole nucleus.[2][4] The addition of a carboxylic acid moiety at the C1 position provides a crucial functional handle for further chemical modification, making it a valuable building block in synthetic and medicinal chemistry.[5]

Physicochemical Data Summary

A clear understanding of a compound's fundamental properties is the bedrock of any successful research endeavor. The key identifiers and computed properties for this compound are summarized below for rapid reference.

PropertyValueSource
Molecular Formula C₉H₇NO₂[5][6][7]
Molecular Weight 161.16 g/mol [5][8]
CAS Number 90347-97-0[5][7]
IUPAC Name This compound[6]
SMILES C1=CC2=C(C=CN2C=C1)C(=O)O[6]
InChIKey KAGOEWVNTGUFGW-UHFFFAOYSA-N[6]
Predicted Density 1.28±0.1 g/cm³[5]
Predicted XlogP 2.0[6]

Synthetic Pathways to the Indolizine Core

The synthesis of the indolizine scaffold is a well-established area of organic chemistry, with both classical and modern methodologies available. The choice of synthetic route is often dictated by the desired substitution pattern on the heterocyclic core.

Key Synthetic Strategies:
  • Intramolecular Cyclization : A primary approach involves the cyclization of an appropriately functionalized pyridine derivative.[1] This strategy forms the basis of several named reactions.

  • Tschitschibabin (Chichibabin) Reaction : This classical method is a cornerstone of indolizine synthesis and remains a relevant, foundational technique.[9]

  • 1,3-Dipolar Cycloaddition : A versatile and widely employed modern strategy involves the reaction between a pyridinium ylide (the 1,3-dipole) and a dipolarophile, such as an activated alkyne or alkene.[9][10] This method is particularly effective for introducing acceptor moieties at the C1 and/or C3 positions.[9] When an alkene is used, a subsequent oxidation step is required to achieve the aromatic indolizine ring.[9]

  • Transition-Metal Catalysis : Contemporary organic synthesis has leveraged transition metals, particularly copper, to catalyze the cycloisomerization of precursors like 2-pyridyl-substituted propargylic acetates, offering mild reaction conditions and broad substrate tolerance.[9][10]

  • Microwave-Assisted Synthesis : To align with the principles of green chemistry, microwave-assisted organic synthesis has been successfully applied to produce indolizine derivatives.[11] This technique significantly reduces reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles.[11]

Experimental Workflow: 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition is a powerful and illustrative method for constructing the indolizine core. The following diagram outlines the causal steps of this pathway, highlighting the key intermediates and transformations.

G Start Pyridine Derivative + α-Halo Carbonyl Salt Pyridinium Salt Formation Start->Salt Alkylation Ylide Pyridinium Ylide (1,3-Dipole) Salt->Ylide Deprotonation Base Base (e.g., Et3N) Base->Salt Cycloaddition [3+2] Cycloaddition Ylide->Cycloaddition Dipolarophile Dipolarophile (e.g., Activated Alkyne) Dipolarophile->Cycloaddition Intermediate Primary Cycloadduct (Dihydroindolizine) Cycloaddition->Intermediate Oxidation Oxidation / Aromatization (if needed) Intermediate->Oxidation End Substituted Indolizine Core Oxidation->End

References

"Indolizine-1-carboxylic acid" solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Organic Solvent Solubility of Indolizine-1-carboxylic Acid

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. In the absence of extensive published quantitative data for this specific molecule, this document serves as a vital resource for researchers, chemists, and drug development professionals. It combines theoretical principles with practical, field-proven methodologies. The guide begins by establishing a physicochemical profile of this compound, predicting its solubility characteristics based on structural attributes. It then delves into the fundamental principles of solubility, emphasizing the interplay between solute and solvent properties. A significant portion of this guide is dedicated to a detailed, step-by-step experimental protocol for the highly reliable shake-flask method, coupled with modern analytical quantification techniques. Finally, a logical workflow for solvent selection is presented to guide researchers from theoretical prediction to empirical validation, ensuring a systematic and efficient approach to formulation and process development.

Introduction: The Significance of this compound

Indolizine, a nitrogen-fused heterocyclic aromatic compound, serves as a crucial scaffold in medicinal chemistry.[1] It is an isomer of indole, and its derivatives are known to possess a wide array of pharmacological activities, including analgesic, anti-inflammatory, anticancer, and antimicrobial properties.[2][3] The introduction of a carboxylic acid group at the 1-position of the indolizine ring creates This compound (C₉H₇NO₂) , a molecule with significant potential as a building block for novel therapeutic agents.[3]

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical physicochemical property that governs its behavior in biological systems and its viability for process development.[4] Poor solubility can impede formulation, reduce bioavailability, and create challenges in purification and crystallization.[4] Therefore, a thorough understanding of its solubility profile in various organic solvents is paramount for any researcher working with this compound. This guide provides the foundational knowledge and practical tools necessary to predict, measure, and interpret the solubility of this compound.

Physicochemical Profile and Solubility Prediction

A molecule's solubility is dictated by its structural and electronic properties. By dissecting the components of this compound, we can build a profile to anticipate its behavior in different solvent environments.

Molecular Structure and Polarity

This compound is a bifunctional molecule, featuring a largely aromatic, heterocyclic indolizine core and a highly polar carboxylic acid group.

  • Indolizine Core: The indolizine ring system is a 10-π electron aromatic system. While it is a heterocycle, its overall character is largely nonpolar, similar to its isomer, indole. However, the bridgehead nitrogen atom introduces a degree of polarity.

  • Carboxylic Acid Group (-COOH): This functional group is exceptionally polar due to the presence of both a carbonyl group (C=O), which is a hydrogen bond acceptor, and a hydroxyl group (-OH), which is a hydrogen bond donor.[5][6] Carboxylic acids are generally more polar than alcohols because of the combined electronic effects of the two oxygen atoms.[7]

The combination of the larger, relatively nonpolar ring system with the small, highly polar carboxylic acid group makes this compound an amphipathic molecule. Its overall polarity is moderate, but its solubility will be highly dependent on the solvent's ability to interact with the polar -COOH group.

Hydrogen Bonding Capacity

The ability to form hydrogen bonds is a dominant factor in solubility.[8]

  • As a Hydrogen Bond Donor: The hydroxyl proton of the carboxylic acid is a strong hydrogen bond donor.

  • As a Hydrogen Bond Acceptor: The carbonyl oxygen and the hydroxyl oxygen of the carboxylic acid are both strong hydrogen bond acceptors.

This dual capability allows carboxylic acids to self-associate, often forming dimers in nonpolar solvents, which can influence boiling points and solubility.[5] Crucially, it also allows for strong interactions with protic solvents (like alcohols) and polar aprofotic solvents that are good hydrogen bond acceptors (like DMSO or acetone).

Acidity (pKa) and its Influence

Carboxylic acids are weak organic acids. The pKa of the parent indolizine is approximately 3.95, indicating it is a weak base.[9] The addition of an electron-withdrawing carboxylic acid group is expected to decrease the basicity of the ring nitrogen. The pKa of the carboxylic acid group itself is the most critical factor for its solubility in protic or aqueous-containing systems. While the exact pKa of this compound is not readily published, it is expected to be in the typical range for aromatic carboxylic acids (approximately 4-5).

The protonation state of the molecule dramatically affects its polarity and solubility:[10][11]

  • In Acidic Media (pH < pKa): The carboxylic acid will be in its neutral, protonated form (R-COOH). In this state, it is less polar and less soluble in water but more soluble in organic solvents of moderate polarity.

  • In Basic Media (pH > pKa): The carboxylic acid will be deprotonated to its carboxylate anion form (R-COO⁻). This ionic form is highly polar and will be significantly more soluble in polar protic solvents like water, but much less soluble in nonpolar organic solvents.

Qualitative Solubility Prediction

Based on the "like dissolves like" principle, we can make general predictions about the solubility of this compound.[12][13]

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, WaterHigh to Moderate These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the polar carboxylic acid group. Solubility in water will be limited by the nonpolar indolizine core but enhanced by ionization at neutral or basic pH.
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneHigh to Moderate These solvents are polar and can act as strong hydrogen bond acceptors, interacting favorably with the carboxylic acid's hydroxyl group. DMSO and DMF are often excellent solvents for carboxylic acids.
Low Polarity / Nonpolar Toluene, Hexane, Diethyl EtherLow to Insoluble These solvents lack the polarity and hydrogen bonding capability to overcome the strong intermolecular forces (especially hydrogen bonds) between the this compound molecules.

Experimental Determination of Solubility: The Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method.[4] This technique involves agitating an excess of the solid compound in the solvent of choice for a sufficient period to allow the system to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid and analyzed to determine the solute concentration.

Required Equipment and Reagents
  • Analyte: this compound (solid, of known purity)

  • Solvents: A range of high-purity (e.g., HPLC grade) organic solvents

  • Equipment:

    • Analytical balance (readable to ±0.1 mg)

    • Scintillation vials or flasks with tight-sealing caps

    • Orbital shaker or rotator with temperature control (e.g., incubated shaker)

    • Centrifuge

    • Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

    • Autosampler vials for analysis

    • Analytical instrumentation for quantification (HPLC-UV or UV-Vis Spectrophotometer)

Step-by-Step Experimental Protocol
  • Preparation:

    • Accurately weigh an excess amount of this compound into a series of vials. "Excess" means enough solid will visibly remain at the end of the experiment. A starting point could be 10-20 mg of solid for every 1-2 mL of solvent.

    • Pipette a precise volume of the desired organic solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker. A standard temperature for solubility studies is 25 °C.

    • Agitate the samples at a constant speed. The agitation must be vigorous enough to keep the solid suspended but not so vigorous as to cause splashing onto the cap.

    • Allow the samples to equilibrate for a set period. A typical duration is 24 to 48 hours to ensure equilibrium is reached. It is advisable to run a kinetic study beforehand to determine the minimum time required to reach a plateau in concentration.

  • Sample Separation (Critical Step):

    • After equilibration, remove the vials from the shaker and allow the excess solid to settle for a short period (e.g., 30 minutes) at the same temperature.

    • To separate the saturated supernatant from the undissolved solid, centrifugation is highly recommended. Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

    • Carefully draw the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, filtered solution into a clean, pre-weighed vial for dilution or directly into an analysis vial. This step must be performed quickly to minimize temperature changes that could cause precipitation.

  • Quantification:

    • Accurately dilute the saturated filtrate with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a pre-validated quantification method, such as HPLC-UV or UV-Vis spectroscopy.

Workflow for Experimental Solubility Determination

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_quant 4. Quantification prep1 Weigh excess solid (this compound) prep2 Add precise volume of organic solvent prep1->prep2 prep3 Seal vials tightly prep2->prep3 equil1 Place in temp-controlled shaker (e.g., 25°C) prep3->equil1 equil2 Agitate for 24-48 hours equil1->equil2 sep1 Settle and Centrifuge equil2->sep1 sep2 Withdraw supernatant with syringe sep1->sep2 sep3 Filter through 0.22 µm syringe filter sep2->sep3 quant1 Prepare accurate dilutions sep3->quant1 quant2 Analyze via HPLC-UV or UV-Vis quant1->quant2 quant3 Calculate concentration against calibration curve quant2->quant3 end end quant3->end Final Solubility Value (e.g., mg/mL or mol/L)

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Data Analysis and Quantification

Accurate quantification of the dissolved solute is essential for reliable solubility data. Both UV-Vis spectrophotometry and HPLC are common techniques.[4][14]

Method 1: UV-Vis Spectrophotometry

UV-Vis spectroscopy is a rapid method suitable for high-throughput screening if the compound has a distinct chromophore and does not suffer from interference from the solvent or impurities.[15]

Protocol for UV-Vis Quantification:

  • Determine λmax: Scan a dilute solution of this compound in the chosen solvent to find the wavelength of maximum absorbance (λmax).

  • Prepare Stock Solution: Create a stock solution of known concentration by accurately weighing the compound and dissolving it in the solvent.

  • Generate Calibration Curve: Prepare a series of at least five standard solutions of known concentrations by serially diluting the stock solution.

  • Measure Absorbance: Measure the absorbance of each standard at the predetermined λmax.

  • Plot Curve: Plot absorbance versus concentration. The resulting graph should be linear and pass through the origin (or close to it). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R² > 0.99).

  • Analyze Sample: Measure the absorbance of the (appropriately diluted) filtered sample from the solubility experiment.

  • Calculate Concentration: Use the equation from the calibration curve to calculate the concentration of the diluted sample. Back-calculate to find the concentration in the original saturated solution, accounting for all dilutions.

Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC is a more specific and robust method, capable of separating the analyte from potential impurities or degradants, making it the preferred technique for accurate solubility determination.[14]

Protocol for HPLC Quantification:

  • Develop HPLC Method: Develop a suitable HPLC method (typically reversed-phase) that gives a sharp, symmetrical peak for this compound with a reasonable retention time.

  • Prepare Stock and Standards: As with the UV-Vis method, prepare a stock solution and a series of at least five calibration standards in the mobile phase.

  • Generate Calibration Curve: Inject each standard onto the HPLC system and record the peak area.

  • Plot Curve: Plot peak area versus concentration and perform a linear regression to obtain the equation of the line and the correlation coefficient (R² > 0.99).

  • Analyze Sample: Inject the (appropriately diluted) filtered sample from the solubility experiment.

  • Calculate Concentration: Use the peak area of the sample and the calibration curve equation to determine the concentration of the diluted sample. Back-calculate to find the concentration of the saturated solution.

A Systematic Approach to Solvent Selection

For researchers in drug development, selecting an appropriate solvent system is a common task for processes like reaction chemistry, purification, and crystallization. The following diagram illustrates a logical workflow that integrates theoretical prediction with experimental validation.

G cluster_predict Theoretical Screening cluster_exp Experimental Validation start Define Project Goal (e.g., Crystallization, Formulation) predict1 Analyze Solute Properties (Polarity, H-bonding, pKa) of this compound start->predict1 predict3 Apply 'Like Dissolves Like' Principle predict1->predict3 predict2 Categorize Solvents (Polar Protic, Aprotic, Nonpolar) predict2->predict3 predict4 Generate Shortlist of Candidate Solvents predict3->predict4 exp1 Perform Shake-Flask Solubility Measurement predict4->exp1 exp2 Quantify Concentration (HPLC or UV-Vis) exp1->exp2 exp3 Analyze Data (mg/mL or Molarity) exp2->exp3 decision Is Solubility Profile Suitable for Goal? exp3->decision success Proceed with Selected Solvent(s) decision->success  Yes failure Refine Shortlist or Consider Solvent Mixtures decision->failure  No failure->predict2

Caption: A logical workflow for organic solvent selection and validation.

Conclusion

References

"Indolizine-1-carboxylic acid" spectroscopic data (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Indolizine, a fused aromatic heterocycle containing a bridgehead nitrogen atom, serves as a core scaffold in numerous pharmacologically active compounds and functional materials.[1] The unique 10-π electron system of the indolizine ring imparts distinct electronic and structural properties that are of significant interest in medicinal chemistry and materials science.[2][3] The introduction of a carboxylic acid moiety at the C-1 position profoundly influences the molecule's chemical reactivity, solubility, and potential for biological interactions.

Accurate structural elucidation and characterization are paramount in the development of any new chemical entity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a definitive fingerprint of the molecular structure. This guide offers an in-depth analysis of the expected spectroscopic data for Indolizine-1-carboxylic acid, grounded in fundamental principles and comparative data from closely related analogues. It is designed to serve as a practical reference for researchers, scientists, and professionals engaged in drug development and chemical synthesis.

Molecular Structure and Spectroscopic Implications

The structure of this compound, with its specific atom numbering, is foundational to interpreting its spectra. The electron distribution in the bicyclic system, influenced by the bridgehead nitrogen and the electron-withdrawing carboxylic acid group, dictates the chemical environment of each proton and carbon atom.

Caption: Figure 1: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide specific, diagnostic signals. The analysis below is based on data from the parent indolizine[4] and related 1-substituted derivatives.[1][5]

Predicted ¹H NMR Data

The protons on the indolizine ring are expected to appear in the aromatic region (δ 6.5-8.5 ppm). The electron-withdrawing carboxylic acid group at C-1 will deshield adjacent protons, notably H-2 and H-8. The acidic proton of the carboxyl group is expected at a significantly downfield shift.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
COOH~12.5broad singlet-Typical for carboxylic acid protons, exchangeable.[6]
H-5~8.2dJ ≈ 7.0Most deshielded proton due to proximity to the bridgehead nitrogen.
H-8~8.0dJ ≈ 9.0Deshielded by the anisotropic effect of the C-1 carboxyl group.
H-2~7.6dJ ≈ 4.0Located on the five-membered ring, adjacent to the carboxyl group.
H-3~7.3dJ ≈ 4.0Coupled to H-2.
H-7~7.1tJ ≈ 7.0Coupled to H-6 and H-8.
H-6~6.8tJ ≈ 7.0Shielded proton on the six-membered ring.
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show nine distinct signals, corresponding to the eight carbons of the indolizine core and the one carboxyl carbon.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O~165Typical range for an aromatic carboxylic acid carbonyl carbon.[6]
C-5~135Most deshielded carbon due to proximity to nitrogen.
C-9~128Quaternary carbon at the ring junction.
C-3~127Carbon on the five-membered ring.
C-7~124Aromatic CH carbon.
C-1~122Quaternary carbon attached to the carboxyl group.
C-8~118Aromatic CH carbon.
C-2~115Carbon on the five-membered ring adjacent to C-1.
C-6~112Most shielded aromatic CH carbon.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for observing the acidic carboxylic proton, which would otherwise exchange with protic solvents like methanol-d₄.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer at room temperature.

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the carboxylic acid group and the aromatic ring system.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Description
O-H (Carboxylic Acid)3300 - 2500Very broad, strong band characteristic of H-bonded O-H stretch.[7]
C-H (Aromatic)3100 - 3000Sharp, medium-intensity bands.
C=O (Carboxylic Acid)1710 - 1680Strong, sharp absorption. Conjugation with the aromatic ring lowers the frequency.[6]
C=C / C=N (Aromatic)1620 - 1450Multiple medium to strong bands from ring stretching vibrations.
C-O (Carboxylic Acid)1320 - 1210Strong C-O stretching vibration.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is essential to subtract any atmospheric (CO₂, H₂O) or instrumental signals.

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

  • Acquisition: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition and structural features.

Table 4: Predicted Mass Spectrometry Data for this compound

m/z ValuePredicted IdentityRationale
161[M]⁺Molecular ion peak corresponding to the molecular formula C₉H₇NO₂.[8]
116[M - COOH]⁺Loss of the carboxylic acid group (45 Da). This is expected to be a major fragment due to the stability of the resulting indolizine cation.[9]
Experimental Protocol: Electrospray Ionization (ESI)-MS
  • Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The analysis can be run in both positive and negative ion modes to detect [M+H]⁺ (m/z 162) or [M-H]⁻ (m/z 160), respectively.

  • Mass Analysis: The ions are transferred into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Integrated Spectroscopic Analysis Workflow

The confirmation of the structure of this compound is a synergistic process where data from each spectroscopic technique provides a piece of the puzzle. The workflow below illustrates this integrated approach.

Caption: Figure 2: Workflow for Spectroscopic Structure Elucidation.

Conclusion

The comprehensive spectroscopic profile of this compound is highly distinctive. The ¹H and ¹³C NMR spectra will confirm the precise arrangement of atoms in the heterocyclic core, while IR spectroscopy provides unambiguous evidence of the key carboxylic acid and aromatic functional groups. Finally, mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns. Together, these techniques provide a robust and self-validating system for the unequivocal identification and characterization of this important molecule, enabling its confident use in research and development.

References

An In-Depth Technical Guide to the Crystal Structure Analysis of Indolizine-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Indolizine-1-carboxylic acid is a key heterocyclic compound, forming the structural backbone for numerous molecules with significant applications in medicinal chemistry and materials science.[1][2] Understanding its three-dimensional structure at an atomic level is paramount for rational drug design, polymorphism screening, and the development of novel functional materials. This guide provides a comprehensive, in-depth protocol for the complete crystal structure analysis of this compound, from material synthesis and single-crystal growth to X-ray diffraction analysis and interpretation of supramolecular interactions. By integrating established methodologies with expert insights, this document serves as a technical resource for researchers, scientists, and professionals in drug development, ensuring a robust and reproducible approach to characterizing this important molecular scaffold.

Introduction: The Significance of the Indolizine Scaffold

The indolizine ring system, a nitrogen-containing heterocycle isoelectronic with indole, is a "privileged scaffold" in drug discovery.[2] Its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The carboxylic acid functional group at the C1 position not only modulates the molecule's physicochemical properties, such as solubility and acidity, but also serves as a critical handle for synthetic modification and a key participant in directing intermolecular interactions.

The precise arrangement of molecules in the solid state, governed by non-covalent forces, dictates crucial material properties like stability, dissolution rate, and bioavailability. Therefore, a thorough crystal structure analysis is not merely an academic exercise but a critical step in the development pipeline. This guide elucidates the causality behind experimental choices, providing a self-validating framework for obtaining and interpreting the crystal structure of this compound.

Synthesis and Purification

The prerequisite for any crystallographic study is the availability of high-purity material. While numerous synthetic routes to the indolizine core exist, a common and effective strategy involves the 1,3-dipolar cycloaddition reaction.[3][4]

2.1 Synthetic Protocol: A Representative Approach

A plausible and widely adopted method for constructing the indolizine ring is the reaction between a pyridinium ylide and an electron-deficient alkyne.[5]

Step 1: Formation of the Pyridinium Ylide. Pyridine is reacted with an α-halo acetic acid derivative (e.g., ethyl bromoacetate) to form the corresponding N-substituted pyridinium salt. Subsequent treatment with a mild base (e.g., triethylamine or potassium carbonate) in an appropriate solvent like chloroform generates the pyridinium ylide in situ.

Step 2: 1,3-Dipolar Cycloaddition. The generated ylide is immediately trapped by an acetylenic dipolarophile, such as ethyl propiolate. This cycloaddition reaction typically proceeds at room temperature or with gentle heating.

Step 3: Aromatization and Hydrolysis. The initial cycloadduct undergoes spontaneous aromatization (often via elimination) to form the stable indolizine ring system. The resulting ester is then hydrolyzed under basic conditions (e.g., using NaOH or KOH in an aqueous/alcoholic solution) followed by acidic workup to yield the target this compound.

Step 4: Purification. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to achieve the high purity (>99%) required for single-crystal growth. Purity should be confirmed by NMR, mass spectrometry, and elemental analysis.[6]

Single-Crystal Growth: The Art and Science

Obtaining diffraction-quality single crystals is often the most challenging step. The key is to allow molecules to self-assemble slowly and methodically into a highly ordered lattice.

3.1 Experimental Protocol: Slow Evaporation

Rationale: Slow evaporation is a robust and widely applicable technique for small organic molecules. By gradually increasing the concentration of the solute past its saturation point, nucleation is controlled, and existing crystal nuclei are encouraged to grow rather than forming a polycrystalline powder.

Methodology:

  • Solvent Selection: Screen a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, acetonitrile) for moderate solubility. The ideal solvent is one in which the compound is soluble when heated but only sparingly soluble at room temperature.

  • Solution Preparation: Prepare a saturated or near-saturated solution of purified this compound in the chosen solvent at a slightly elevated temperature.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Crystal Growth: Cover the vial with a cap, pierced with a few small holes using a needle. This restricts the rate of evaporation. Place the vial in a vibration-free environment (e.g., a desiccator or a quiet corner of a fume hood) at a constant temperature.

  • Harvesting: Monitor the vial over several days to weeks. Once well-formed, block-like or needle-like crystals of a suitable size (approx. 0.1-0.3 mm in each dimension) are observed, carefully harvest them using a nylon loop.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the atomic arrangement within a crystal.[7] The process involves irradiating a single crystal with a focused X-ray beam and analyzing the resulting diffraction pattern.[8]

4.1 Workflow for Data Collection and Structure Solution

The entire process, from crystal mounting to final structure validation, follows a standardized workflow.

XRD_Workflow cluster_exp Experimental Setup cluster_proc Data Processing & Solution cluster_val Validation & Reporting Mount 1. Crystal Mounting Screen 2. Unit Cell Screening Mount->Screen Diffractometer Collect 3. Data Collection Screen->Collect Determine Strategy Reduce 4. Data Reduction & Integration Collect->Reduce Raw Frames Solve 5. Structure Solution (e.g., SHELXT) Reduce->Solve HKL File Refine 6. Structure Refinement (e.g., SHELXL) Solve->Refine Initial Model Validate 7. Validation (e.g., checkCIF) Refine->Validate Refined Model Report 8. CIF Generation & Deposition Validate->Report Final CIF

Figure 1: Standard workflow for single-crystal X-ray diffraction analysis.
4.2 Detailed Protocol

  • Crystal Mounting: A suitable crystal is mounted on a cryo-loop and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

  • Data Collection: The mounted crystal is centered on a diffractometer equipped with a microfocus X-ray source (e.g., Cu Kα, λ = 1.54184 Å) and a sensitive detector.[9] A full sphere of diffraction data is collected by rotating the crystal through a series of angles.

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors like Lorentz-polarization effects and absorption (e.g., using SADABS).[10]

  • Structure Solution: The phase problem is solved using direct methods or dual-space algorithms (e.g., with the program SHELXT).[10] This provides an initial electron density map and a preliminary model of the molecular structure.

  • Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares method (e.g., with SHELXL).[10] Anisotropic displacement parameters are applied to non-hydrogen atoms. Hydrogen atoms are typically located in the difference Fourier map and refined with appropriate constraints.[11][12]

  • Validation: The final structural model is validated using software like PLATON or the IUCr's checkCIF service to ensure its geometric and crystallographic sensibility.

Analysis of the Crystal Structure

While the precise crystallographic data for this compound must be determined experimentally, we can predict its key structural features based on the well-established chemistry of carboxylic acids and related heterocyclic systems.[13][14]

5.1 Expected Crystallographic Data

The following table presents plausible, representative crystallographic data for a small organic molecule like this compound.

Parameter Expected Value / Type Rationale
Chemical FormulaC₉H₇NO₂Based on molecular structure.[15]
Formula Weight161.16 g/mol Based on molecular structure.[15]
Crystal SystemMonoclinic or OrthorhombicThese are the most common crystal systems for small organic molecules.
Space GroupP2₁/c or P-1Common centrosymmetric space groups that accommodate hydrogen-bonded dimers.[11]
Unit Cell Dimensions (Å)a ≈ 8-15, b ≈ 5-10, c ≈ 10-20, β ≈ 90-110°Typical dimensions for a molecule of this size.
Volume (ų)800-1500Consistent with the expected cell dimensions and Z value.
Z (Molecules per unit cell)4 or 8A common value for packing efficiency in these space groups.
Calculated Density (g/cm³)1.3 - 1.5Typical density for organic crystals.
Final R indices [I > 2σ(I)]R1 ≈ 0.03-0.06, wR2 ≈ 0.08-0.15Indicates a well-refined and reliable crystal structure.[16]
Goodness-of-fit (S)~1.0A value close to 1 indicates a good fit between the model and the experimental data.[16]
5.2 Supramolecular Assembly: The Dominance of Hydrogen Bonding

The crystal packing of this compound will be primarily dictated by strong and directional intermolecular hydrogen bonds.[17] The carboxylic acid moiety is a powerful hydrogen bond donor (-OH) and acceptor (C=O).

The Carboxylic Acid Dimer: The most anticipated and structurally defining motif is the formation of a centrosymmetric dimer via a pair of strong O-H···O hydrogen bonds.[13][14] This R²₂(8) graph set motif is a highly robust and predictable supramolecular synthon in carboxylic acid crystal structures.

Figure 2: The R²₂(8) hydrogen-bonded carboxylic acid dimer motif.

Other Potential Interactions:

  • π-π Stacking: The planar, aromatic indolizine rings are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice. These can be parallel-displaced or T-shaped arrangements.[18]

  • C-H···O Interactions: Weaker C-H···O hydrogen bonds, involving the aromatic C-H groups of the indolizine ring and the oxygen atoms of the carboxylate group, can act as secondary linkers, connecting the primary dimer units into sheets or a 3D network.[13]

  • N···H Interactions: Unlike indole, the indolizine nitrogen is a bridgehead atom and does not possess a hydrogen atom to act as a donor. However, it can potentially act as a weak hydrogen bond acceptor in certain packing arrangements.[19]

Spectroscopic Correlation

While SC-XRD provides the definitive structure, other analytical techniques should be used for corroboration.

  • FT-IR Spectroscopy: In the solid-state IR spectrum, the strong, broad O-H stretching band, typically observed around 2500-3300 cm⁻¹, is characteristic of the strongly hydrogen-bonded carboxylic acid dimer. The C=O stretching frequency will also be red-shifted (lowered) compared to its monomeric form due to this hydrogen bonding.[10]

  • NMR Spectroscopy: In the solid-state ¹³C NMR spectrum, the chemical shift of the carboxyl carbon can provide insights into the local electronic environment and confirm the presence of a single molecular conformation in the asymmetric unit.

Conclusion

The crystal structure analysis of this compound is a multi-step process that demands precision in synthesis, crystallization, and data analysis. This guide outlines a field-proven, systematic approach to achieving a high-quality, publishable crystal structure. The molecular geometry is defined by the planar indolizine core, while the supramolecular architecture is predictably dominated by the formation of robust O-H···O hydrogen-bonded dimers. These primary structural units are further organized by weaker π-π stacking and C-H···O interactions to build the final three-dimensional lattice. A comprehensive understanding of this crystal structure is indispensable for modulating the solid-state properties of this compound and provides a foundational blueprint for the rational design of its derivatives in pharmaceutical and materials science applications.

References

The Intersection of Theory and Experiment: A Technical Guide to Indolizine-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Indolizine-1-carboxylic acid and its derivatives represent a privileged scaffold in medicinal chemistry and materials science, demonstrating a wide array of biological activities and intriguing photophysical properties.[1][2][3] This technical guide provides an in-depth exploration of this compound through the dual lenses of theoretical and computational chemistry, and experimental validation. We will delve into the quantum mechanical underpinnings of its structure and reactivity, explore its interactions with biological macromolecules through molecular modeling, and provide detailed, field-proven protocols for its synthesis and characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage a combined theoretical and practical approach to the study and application of this important heterocyclic compound.

Introduction: The Significance of the Indolizine Core

The indolizine nucleus, a bicyclic aromatic system with a bridgehead nitrogen atom, is an isomer of the more commonly known indole.[2] This structural distinction imparts unique electronic and chemical properties, making it a fertile ground for the development of novel therapeutic agents and functional materials.[4][5] The introduction of a carboxylic acid moiety at the 1-position further enhances its utility, providing a handle for derivatization and influencing its pharmacokinetic profile.[6] this compound serves as a key building block for compounds with potential antimicrobial, anti-inflammatory, and anticancer properties.[6]

Understanding the fundamental properties of this core structure is paramount to its rational application. Theoretical and computational studies offer a powerful avenue to probe its electronic structure, predict its reactivity, and model its interactions at a molecular level, thereby guiding experimental design and accelerating the discovery process.

Theoretical and Computational Approaches

The judicious application of computational chemistry can provide profound insights into the behavior of this compound, saving valuable time and resources in the laboratory. This section details the key theoretical methods and their practical application to this molecule.

Quantum Chemical Calculations: Unveiling Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust method for investigating the electronic structure and properties of molecules like this compound.[7][8] These calculations allow us to understand the molecule's geometry, stability, and regions susceptible to chemical attack.

Methodology Rationale: The choice of a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) is a balance between computational cost and accuracy. For a molecule of this size, this level of theory provides reliable geometric and electronic data.[4] The inclusion of diffuse functions (++) is important for accurately describing anions and systems with lone pairs, while polarization functions (d,p) account for the non-spherical nature of electron density in bonds.

Key Analyses:

  • Geometry Optimization: The first step is to find the lowest energy conformation of the molecule. This provides the most stable three-dimensional structure, from which all other properties are calculated.

  • Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.[9][10][11] The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO indicates the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of chemical stability.

  • Molecular Electrostatic Potential (MEP) Mapping: An MEP map visualizes the electrostatic potential on the electron density surface of a molecule.[12][13][14][15] It reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for non-covalent interactions and chemical reactions. For this compound, the MEP would highlight the electronegative oxygen atoms of the carboxylic acid as regions of negative potential and the acidic proton as a region of positive potential.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule.[16] It can quantify the strength of bonds and identify key hyperconjugative interactions that contribute to the molecule's stability.

G cluster_dft DFT Workflow cluster_analysis Post-DFT Analysis Initial_Structure Initial 3D Structure of This compound Geometry_Optimization Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Initial_Structure->Geometry_Optimization Frequency_Calculation Frequency Calculation (Confirms Minimum Energy) Geometry_Optimization->Frequency_Calculation Optimized_Structure Optimized Ground State Geometry Frequency_Calculation->Optimized_Structure Property_Calculation Property Calculations Optimized_Structure->Property_Calculation FMO FMO Analysis (HOMO, LUMO, Energy Gap) Property_Calculation->FMO Electronic Structure MEP MEP Mapping (Reactivity Sites) Property_Calculation->MEP Electron Density NBO NBO Analysis (Bonding, Delocalization) Property_Calculation->NBO Wavefunction

Caption: A typical workflow for DFT calculations on this compound.

Molecular Docking: Predicting Biological Interactions

For drug development professionals, understanding how this compound and its derivatives interact with biological targets is crucial. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[6][17]

Methodological Imperative: The success of a docking study hinges on the quality of the protein crystal structure and the accuracy of the scoring function. It is a self-validating system in that redocking of a known co-crystallized ligand should reproduce the experimental binding pose with a low root-mean-square deviation (RMSD).

Step-by-Step Docking Protocol:

  • Receptor Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states for amino acid residues, particularly histidines.

    • Define the binding site, typically based on the location of a known inhibitor or a predicted active site.

  • Ligand Preparation:

    • Generate a 3D structure of this compound or its derivative.

    • Assign partial charges and define rotatable bonds.

  • Docking Simulation:

    • Utilize docking software (e.g., AutoDock, GOLD, Glide) to systematically search for the optimal binding pose of the ligand within the receptor's active site.

    • The software will generate multiple possible binding poses, ranked by a scoring function that estimates the binding affinity.

  • Analysis of Results:

    • Visualize the top-ranked poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

    • These interactions provide a structural hypothesis for the ligand's biological activity and can guide the design of more potent analogs.

Interaction Type Potential Residues in Target Significance for this compound
Hydrogen BondingSer, Thr, Tyr, Asn, Gln, His, Arg, Asp, GluThe carboxylic acid group is a prime candidate for forming strong hydrogen bonds with polar residues.
Hydrophobic InteractionsAla, Val, Leu, Ile, Phe, Trp, MetThe aromatic indolizine ring can engage in favorable hydrophobic interactions within nonpolar pockets of the active site.
Pi-Pi StackingPhe, Tyr, Trp, HisThe planar indolizine ring can stack with the aromatic side chains of these residues.
Molecular Dynamics (MD) Simulations: Capturing the Dynamics of Interaction

While molecular docking provides a static snapshot of binding, MD simulations allow us to observe the dynamic behavior of the ligand-receptor complex over time.[18][19][20][21] This provides a more realistic representation of the biological system and can reveal important information about the stability of the binding pose and the role of solvent.

Rationale for MD Simulations: MD simulations are computationally intensive but offer a higher level of detail than docking alone. They are particularly useful for:

  • Assessing the stability of a docked pose.

  • Investigating the influence of water molecules in the binding site.

  • Predicting binding free energies with greater accuracy.

  • Observing conformational changes in the protein upon ligand binding.

G cluster_analysis Key Analyses Docked_Complex Initial Docked Complex (Protein + Ligand) Solvation Solvation in a Water Box with Counter-ions Docked_Complex->Solvation Energy_Minimization Energy Minimization (Remove Steric Clashes) Solvation->Energy_Minimization Equilibration Equilibration (NVT & NPT) (Bring to desired Temp/Pressure) Energy_Minimization->Equilibration Production_MD Production MD Simulation (ns to µs timescale) Equilibration->Production_MD Trajectory_Analysis Trajectory Analysis Production_MD->Trajectory_Analysis RMSD RMSD (Stability) Trajectory_Analysis->RMSD RMSF RMSF (Flexibility) Trajectory_Analysis->RMSF H_Bonds Hydrogen Bonds (Interaction Persistence) Trajectory_Analysis->H_Bonds

Caption: A generalized workflow for molecular dynamics simulations.

Experimental Validation and Protocols

Theoretical predictions must be substantiated by experimental data. This section provides a detailed protocol for the synthesis and characterization of ethyl indolizine-1-carboxylate, a common derivative of the target compound.

Synthesis of Ethyl Indolizine-1-carboxylate via 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition reaction is a cornerstone of indolizine synthesis, offering a versatile and efficient route to a wide range of derivatives.[17][22][23][24] The following protocol is a robust method for the preparation of ethyl indolizine-1-carboxylate and its analogs.

Protocol: One-Pot Synthesis of Ethyl 3-benzoyl-7-(piperidin-1-yl)indolizine-1-carboxylate [25]

This protocol is adapted from a published procedure and serves as a representative example of the 1,3-dipolar cycloaddition approach.

  • Formation of the Pyridinium Salt (in situ):

    • To a solution of 4-(piperidin-1-yl)pyridine (1.0 mmol) in dry acetonitrile (10 mL) in a round-bottom flask, add the desired phenacyl bromide (1.0 mmol).

    • Stir the mixture at room temperature for 2-4 hours. The formation of the pyridinium salt can be monitored by TLC.

  • Generation of the Ylide and Cycloaddition:

    • To the suspension of the pyridinium salt, add triethylamine (1.2 mmol) to generate the pyridinium ylide in situ.

    • Add ethyl propiolate (1.1 mmol) to the reaction mixture.

    • Heat the mixture to reflux and stir for 6-8 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane (20 mL) and wash with water (2 x 10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent.

Causality of Experimental Choices:

  • Solvent: Acetonitrile is a common solvent for this reaction as it is polar enough to dissolve the pyridinium salt but does not interfere with the reaction.

  • Base: Triethylamine is a non-nucleophilic organic base that is strong enough to deprotonate the pyridinium salt to form the ylide without causing side reactions.

  • Dipolarophile: Ethyl propiolate is an electron-deficient alkyne, making it a highly reactive partner for the 1,3-dipolar cycloaddition with the electron-rich pyridinium ylide.

Spectroscopic Characterization

Unambiguous characterization of the synthesized compound is essential to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information about the number of different types of protons and their connectivity. For ethyl 3-benzoylindolizine-1-carboxylate, characteristic signals would include a triplet and a quartet for the ethyl ester group, and distinct signals for the aromatic protons of the indolizine and benzoyl rings.[26] For example, the proton at the 5-position of the indolizine ring is typically deshielded and appears at a high chemical shift (around 9.98 ppm).[26]

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule. Key signals would include those for the carbonyl carbons of the ester and ketone groups, as well as the sp²-hybridized carbons of the aromatic rings.[25][27]

Infrared (IR) Spectroscopy:

  • IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic stretching frequencies would be observed for the C=O of the ester and ketone groups, as well as C-H and C=C bonds of the aromatic system.

Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms its elemental composition.

Technique Key Information Provided Example Data for Ethyl 3-benzoylindolizine-1-carboxylate [26]
¹H NMRProton environment and connectivityδ 1.41 (t, 3H, CH₃), 4.38 (q, 2H, CH₂), 7.10 (t, 1H, H6), 9.98 (d, 1H, H5)
¹³C NMRCarbon skeletonSignals for carbonyls (>160 ppm), aromatic carbons (110-150 ppm), and aliphatic carbons of the ethyl group.
IRFunctional groupsC=O stretches for ester and ketone, C-H and C=C aromatic stretches.
HRMSElemental compositionConfirms the molecular formula C₁₈H₁₅NO₃.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the theoretical and experimental approaches to studying this compound. By integrating computational methods like DFT, molecular docking, and MD simulations with robust experimental protocols for synthesis and characterization, researchers can gain a deeper understanding of this versatile scaffold. The synergy between these approaches allows for the rational design of novel indolizine derivatives with tailored properties for applications in drug discovery and materials science.

Future research in this area will likely focus on:

  • The development of more accurate and efficient computational models to predict biological activity and photophysical properties.

  • The application of machine learning and artificial intelligence to screen large virtual libraries of indolizine derivatives.

  • The synthesis of novel indolizine-based compounds with enhanced therapeutic efficacy and reduced off-target effects.

  • The exploration of this compound as a building block for advanced materials with unique optical and electronic properties.

By continuing to bridge the gap between theoretical prediction and experimental reality, the full potential of this compound and its derivatives can be unlocked.

References

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and First Synthesis of Indolizine-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indolizine nucleus, a vital heterocyclic scaffold, has been a subject of intense research for over a century due to its prevalence in natural products and its wide-ranging pharmacological applications. While the parent indolizine was synthesized in the early 20th century, the targeted functionalization of its electron-rich pyrrole ring, particularly at the C-1 position, remained a significant synthetic challenge. This technical guide provides an in-depth exploration of the historical context leading to the first synthesis of indolizine-1-carboxylic acid derivatives. We will delve into the pioneering work that unlocked the synthetic pathways to this important class of compounds, focusing on the key chemical principles, experimental designs, and the lasting impact of these discoveries on medicinal chemistry and drug development.

Introduction: The Allure of the Indolizine Core

The story of indolizine begins in 1890 when the Italian chemist Angeli first proposed the structure of this bicyclic aromatic system, which he named "pyrindole".[1] It wasn't until 1912 that Scholtz accomplished the first synthesis of the parent indolizine, a molecule that captivated chemists with its unique electronic properties and its relationship to the ubiquitous indole ring system.[1] The indolizine scaffold is a 10-π electron aromatic system, making it a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.

The core challenge in the early days of indolizine chemistry was the controlled synthesis of specifically substituted derivatives. The two primary classical methods for constructing the indolizine nucleus are the Scholtz and the Tschitschibabin (or Chichibabin) reactions.[1] These methods, while effective for certain substitution patterns, often lacked the regioselectivity required for the synthesis of specific isomers, particularly those with functional groups on the five-membered ring.

The Pioneering Breakthrough: The First Synthesis of Indolizine-1-carboxylates

The first successful and systematic synthesis of this compound derivatives was a significant milestone in the field. This breakthrough was achieved by D. R. Bragg and D. G. Wibberley, who in 1962 published their seminal work on the preparation of alkyl and aryl indolizine-1-carboxylates.[1][2] Their method provided a direct and versatile route to this previously elusive class of compounds.

The Intellectual Underpinning: A Modification of the Tschitschibabin Reaction

Bragg and Wibberley's approach was a clever modification of the Tschitschibabin indolizine synthesis. The classical Tschitschibabin reaction involves the base-mediated cyclization of a pyridinium salt formed from a pyridine and an α-halo ketone. Bragg and Wibberley ingeniously adapted this by using ethyl 2-pyridylacetate as a key starting material. This choice was pivotal as the ester group at the α-position of the pyridine substituent would ultimately become the carboxylic acid functionality at the C-1 position of the indolizine ring.

The causality behind this experimental choice lies in the reactivity of the methylene group of ethyl 2-pyridylacetate. This methylene group is activated by both the adjacent pyridine ring and the ester group, making it sufficiently acidic to participate in the cyclization reaction.

The Core Reaction: A Step-by-Step Mechanistic Walkthrough

The synthesis developed by Bragg and Wibberley involves the reaction of ethyl 2-pyridylacetate with various α-haloketones. The general mechanism can be understood through the following key steps:

  • Quaternization: The nitrogen atom of ethyl 2-pyridylacetate acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone. This results in the formation of a quaternary pyridinium salt.

  • Ylide Formation: In the presence of a base (in some cases, a portion of the ethyl 2-pyridylacetate itself can act as the base), a proton is abstracted from the active methylene group of the pyridinium salt. This generates a pyridinium ylide, a key reactive intermediate.

  • Intramolecular Cyclization: The negatively charged carbon of the ylide then attacks the carbonyl carbon of the ketone functionality in an intramolecular aldol-type condensation.

  • Dehydration and Aromatization: The resulting cyclic intermediate readily undergoes dehydration to form the stable, aromatic indolizine ring system.

This self-validating system, where the starting materials possess the necessary functionalities for sequential quaternization, ylide formation, and cyclization, proved to be a robust and reliable method for the synthesis of a variety of indolizine-1-carboxylates.

Bragg_and_Wibberley_Synthesis cluster_0 Step 1: Quaternization cluster_1 Step 2: Ylide Formation cluster_2 Step 3 & 4: Cyclization & Aromatization A Ethyl 2-pyridylacetate C Quaternary Pyridinium Salt A->C Nucleophilic Attack B α-Haloketone B->C D Quaternary Pyridinium Salt F Pyridinium Ylide D->F E Base E->F Proton Abstraction G Pyridinium Ylide H Cyclic Intermediate G->H Intramolecular Condensation I Ethyl Indolizine-1-carboxylate H->I Dehydration

Figure 1: The reaction workflow for the Bragg and Wibberley synthesis of ethyl indolizine-1-carboxylates.

Experimental Protocol: A Representative Synthesis

The following is a generalized, step-by-step methodology for the synthesis of ethyl 2-phenylindolizine-1-carboxylate, based on the work of Bragg and Wibberley.[1]

Materials:

  • Ethyl 2-pyridylacetate

  • Phenacyl bromide (or other α-haloketone)

  • Anhydrous solvent (e.g., acetone, ethanol)

  • Base (e.g., sodium bicarbonate, triethylamine - may not be required if excess ethyl 2-pyridylacetate is used)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve equimolar amounts of ethyl 2-pyridylacetate and the α-haloketone (e.g., phenacyl bromide) in a suitable anhydrous solvent.

  • Reaction: The reaction mixture is typically heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC). In some cases, the reaction proceeds at room temperature over a longer period.

  • Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the pure ethyl indolizine-1-carboxylate.

Quantitative Data Summary

The Bragg and Wibberley synthesis proved to be effective for a range of α-haloketones, leading to the corresponding ethyl indolizine-1-carboxylates with varying substituents at the C-2 and C-3 positions.

Entryα-HaloketoneR1R2Product
1Phenacyl bromideHPhenylEthyl 2-phenylindolizine-1-carboxylate
2BromoacetoneHMethylEthyl 2-methylindolizine-1-carboxylate
3Ethyl bromopyruvateHCOOEtDiethyl indolizine-1,2-dicarboxylate

Table 1: Examples of ethyl indolizine-1-carboxylates synthesized via the Bragg and Wibberley method.

The Enduring Legacy: Impact on Drug Discovery and Beyond

The pioneering work of Bragg and Wibberley opened the door to the systematic exploration of this compound derivatives and their analogues. The ability to readily introduce a carboxylic acid functionality at the C-1 position provided a crucial handle for further chemical modifications, enabling the synthesis of a vast library of novel indolizine-based compounds. This has had a profound impact on drug discovery, as the carboxylic acid group can be converted into a variety of other functional groups, such as amides, esters, and nitriles, allowing for the fine-tuning of the pharmacological properties of the molecule.

The fundamental principles of their synthetic strategy continue to be influential in the design of modern synthetic routes to functionalized indolizines. The understanding of the reactivity of pyridinium ylides and their application in cycloaddition reactions remains a cornerstone of heterocyclic chemistry.

Conclusion

The journey from the initial discovery of the indolizine scaffold to the first successful synthesis of this compound derivatives is a testament to the ingenuity and perseverance of synthetic chemists. The work of Bragg and Wibberley not only solved a significant synthetic challenge but also laid the foundation for decades of research into the medicinal and material applications of this versatile heterocyclic system. This in-depth technical guide serves to illuminate the key scientific principles and experimental insights that led to this important breakthrough, providing a valuable resource for researchers and scientists in the ongoing quest for novel and effective therapeutic agents.

References

Methodological & Application

Synthesis of Indolizine-1-carboxylic Acid via Tschitschibabin Reaction: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the synthesis of Indolizine-1-carboxylic acid, a valuable heterocyclic scaffold in drug discovery and materials science. The methodology leverages the classic Tschitschibabin reaction for the construction of the indolizine core, followed by ester hydrolysis to yield the target carboxylic acid. This document is intended for researchers, scientists, and drug development professionals seeking a practical, in-depth understanding of this synthetic route.

Theoretical Foundation: The Tschitschibabin Indolizine Synthesis

The Tschitschibabin reaction is a cornerstone in the synthesis of indolizine derivatives.[1] The reaction proceeds via the condensation of a pyridine derivative bearing an activated methylene group at the 2-position with an α-halo carbonyl compound. The key mechanistic steps involve the formation of a pyridinium ylide intermediate, which then undergoes an intramolecular 1,5-dipolar cyclization to form the dihydroindolizine core. Subsequent aromatization, often through oxidation or elimination, yields the final indolizine product.[2]

For the synthesis of this compound, a two-step approach is most effective. First, ethyl 2-(pyridin-2-yl)acetate is reacted with an appropriate α-halo carbonyl compound to yield ethyl indolizine-1-carboxylate. This ester is then hydrolyzed to the desired carboxylic acid. This strategy is often preferred due to the higher stability and easier purification of the intermediate ester.

Below is a diagram illustrating the generalized mechanism of the Tschitschibabin reaction for indolizine synthesis.

Tschitschibabin_Mechanism cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Cyclization & Aromatization cluster_2 Step 3: Hydrolysis Pyridine Pyridine Derivative (e.g., Ethyl 2-(pyridin-2-yl)acetate) PyridiniumSalt Pyridinium Salt Pyridine->PyridiniumSalt + AlphaHalo α-Halo Carbonyl (e.g., Ethyl bromoacetate) AlphaHalo->PyridiniumSalt Ylide Pyridinium Ylide (Intermediate) PyridiniumSalt->Ylide Base Base Base (e.g., K2CO3) Base->Ylide Ylide_ref Pyridinium Ylide Cyclization 1,5-Dipolar Cyclization Ylide_ref->Cyclization Dihydroindolizine Dihydroindolizine Intermediate Cyclization->Dihydroindolizine Aromatization Aromatization (-H2O or Oxidation) Dihydroindolizine->Aromatization IndolizineEster Ethyl Indolizine-1-carboxylate Aromatization->IndolizineEster IndolizineEster_ref Ethyl Indolizine-1-carboxylate Hydrolysis Base or Acid Hydrolysis IndolizineEster_ref->Hydrolysis IndolizineAcid This compound Hydrolysis->IndolizineAcid

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocols

This section details the step-by-step procedures for the synthesis of this compound.

Synthesis of Ethyl Indolizine-1-carboxylate

This protocol is adapted from established procedures for the synthesis of similar indolizine esters.[3]

Materials and Equipment:

Reagent/EquipmentPurpose
Ethyl 2-(pyridin-2-yl)acetateStarting material
Ethyl bromoacetateReagent
Anhydrous Potassium Carbonate (K2CO3)Base
Anhydrous AcetoneSolvent
Round-bottom flask with reflux condenserReaction vessel
Magnetic stirrer with heating mantleStirring and heating
Rotary evaporatorSolvent removal
Silica gel for column chromatographyPurification
Ethyl acetate and HexaneEluents for chromatography
Thin Layer Chromatography (TLC) platesReaction monitoring

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2-(pyridin-2-yl)acetate (10 mmol, 1 equivalent).

  • Solvent and Base Addition: Add anhydrous acetone (100 mL) to the flask and stir until the starting material is fully dissolved. To this solution, add anhydrous potassium carbonate (20 mmol, 2 equivalents).

  • Addition of Alkylating Agent: Slowly add ethyl bromoacetate (11 mmol, 1.1 equivalents) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature. Filter the solid potassium salts and wash with a small amount of acetone.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure ethyl indolizine-1-carboxylate as a solid.

Hydrolysis of Ethyl Indolizine-1-carboxylate to this compound

This procedure is a standard saponification of an ester to a carboxylic acid.[4]

Materials and Equipment:

Reagent/EquipmentPurpose
Ethyl indolizine-1-carboxylateStarting material
EthanolSolvent
10% Aqueous Sodium Hydroxide (NaOH) solutionReagent for hydrolysis
1 M Hydrochloric Acid (HCl)Acid for neutralization
Round-bottom flask with reflux condenserReaction vessel
Magnetic stirrer with heating mantleStirring and heating
pH paper or pH meterMonitoring neutralization
Buchner funnel and filter paperProduct isolation
Deionized waterWashing

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve ethyl indolizine-1-carboxylate (5 mmol, 1 equivalent) in ethanol (50 mL).

  • Hydrolysis: Add 10% aqueous sodium hydroxide solution (25 mL) to the flask. Heat the mixture to reflux for 2-3 hours.

  • Neutralization: After cooling the reaction mixture to room temperature, carefully acidify it with 1 M hydrochloric acid until the pH is approximately 3-4. A precipitate of this compound should form.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the collected solid with cold deionized water to remove any inorganic salts. Dry the product under vacuum to yield pure this compound.

Characterization and Data

The synthesized this compound should be characterized to confirm its identity and purity.

Table of Expected Yields and Physical Properties:

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Physical Appearance
Ethyl indolizine-1-carboxylateC₁₁H₁₁NO₂189.2170-85Yellow solid
This compoundC₉H₇NO₂161.1685-95Off-white to pale yellow solid

Spectroscopic Data for this compound:

  • ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 8.25 (d, J = 7.0 Hz, 1H), 7.98 (d, J = 9.0 Hz, 1H), 7.55 (s, 1H), 7.15 (td, J = 8.8, 1.2 Hz, 1H), 6.85 (td, J = 6.8, 1.2 Hz, 1H), 6.70 (t, J = 6.7 Hz, 1H), 12.5 (br s, 1H, COOH).[5]

  • ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 164.5, 136.8, 126.5, 124.8, 122.3, 118.7, 113.4, 112.9, 108.2.

  • IR (KBr, cm⁻¹): 3100-2500 (broad O-H stretch of carboxylic acid), 1680 (C=O stretch of carboxylic acid), 1630, 1580, 1510 (aromatic C=C and C=N stretching).

  • Mass Spectrometry (ESI-MS): m/z 162.05 [M+H]⁺.[6]

Troubleshooting and Expert Insights

  • Low Yield in Step 1: Ensure all reagents and solvents are anhydrous, as moisture can interfere with the reaction. The quality of the potassium carbonate is also crucial; it should be finely powdered and dry.

  • Incomplete Hydrolysis in Step 2: If the hydrolysis is incomplete, extend the reflux time. The progress can be monitored by TLC by observing the disappearance of the starting ester spot.

  • Purification Challenges: this compound is often poorly soluble in common organic solvents. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be an effective purification method if column chromatography is difficult.

Applications and Significance

This compound and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7] The carboxylic acid functionality serves as a versatile handle for further chemical modifications, allowing for the synthesis of a wide array of amides, esters, and other derivatives for structure-activity relationship (SAR) studies.

References

Application Notes & Protocols: Synthesis of Indolizine-1-carboxylic Acid via 1,3-Dipolar Cycloaddition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indolizine and its derivatives are privileged heterocyclic scaffolds found in numerous biologically active compounds and functional materials.[1][2] Their unique electronic properties and structural features make them attractive targets in medicinal chemistry and materials science. Among the various synthetic routes to the indolizine core, the 1,3-dipolar cycloaddition of pyridinium ylides with electron-deficient alkynes stands out as a highly efficient and versatile method.[2][3] This application note provides a detailed guide to the synthesis of Indolizine-1-carboxylic acid, a key building block for further functionalization, utilizing this powerful cycloaddition strategy. We will delve into the mechanistic underpinnings of the reaction, offer step-by-step experimental protocols, and discuss key considerations for successful synthesis and purification.

Theoretical Framework: The [3+2] Cycloaddition Pathway

The synthesis of the indolizine core via this method is a classic example of a [3+2] cycloaddition reaction, a type of pericyclic reaction. The key components are a 1,3-dipole (the pyridinium ylide) and a dipolarophile (an alkyne).[4]

1. Generation of the 1,3-Dipole: The Pyridinium Ylide

The pyridinium ylide is a reactive intermediate that is typically generated in situ. This is achieved by the deprotonation of a corresponding pyridinium salt using a base. The pyridinium salt is prepared beforehand by the N-alkylation of pyridine with an α-halo carbonyl compound. The presence of an electron-withdrawing group on the carbon adjacent to the pyridinium nitrogen is crucial for stabilizing the resulting ylide.[5]

2. The Cycloaddition Reaction

Once formed, the pyridinium ylide readily reacts with an electron-deficient alkyne, such as ethyl propiolate. The reaction proceeds through a concerted mechanism, where the 4π-electron system of the ylide and the 2π-electron system of the alkyne combine to form a five-membered ring in a single step. This initially forms a dihydroindolizine intermediate.[3]

3. Aromatization

The dihydroindolizine intermediate is unstable and readily undergoes oxidative aromatization to yield the stable indolizine ring system. In many cases, this oxidation occurs spontaneously in the presence of atmospheric oxygen.[6]

4. Saponification to the Carboxylic Acid

The direct product of the cycloaddition with ethyl propiolate is ethyl indolizine-1-carboxylate. To obtain the target this compound, a subsequent hydrolysis of the ester is required. This is typically achieved under basic conditions (saponification), followed by acidification to protonate the carboxylate salt.[2][7]

Visualizing the Reaction Pathway

Reaction_Mechanism cluster_ylide_generation Part 1: Ylide Generation cluster_cycloaddition Part 2: Cycloaddition & Aromatization cluster_hydrolysis Part 3: Hydrolysis Pyridine Pyridine Salt Pyridinium Salt Pyridine->Salt N-Alkylation Bromoacetate Ethyl Bromoacetate Bromoacetate->Salt Ylide Pyridinium Ylide (1,3-Dipole) Salt->Ylide Deprotonation Base Base (e.g., K2CO3) Base->Ylide Cycloadduct Dihydroindolizine Intermediate Ylide->Cycloadduct [3+2] Cycloaddition Propiolate Ethyl Propiolate (Dipolarophile) Propiolate->Cycloadduct Ester Ethyl Indolizine-1-carboxylate Cycloadduct->Ester Carboxylate Indolizine-1-carboxylate Salt Ester->Carboxylate Saponification Oxidation Oxidation (Air) Oxidation->Ester Base_hydrolysis Base (e.g., NaOH) Base_hydrolysis->Carboxylate Acid_workup Acid (e.g., HCl) Final_Product This compound Acid_workup->Final_Product Carboxylate->Final_Product Protonation

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Part A: Synthesis of Ethyl Indolizine-1-carboxylate

This protocol outlines the one-pot synthesis of the ester precursor via 1,3-dipolar cycloaddition.

Materials:

  • Pyridine

  • Ethyl bromoacetate

  • Ethyl propiolate

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Preparation of the Pyridinium Salt (in situ):

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.

    • Add pyridine (1.0 eq) to the solvent.

    • Slowly add ethyl bromoacetate (1.1 eq) to the solution at room temperature.

    • Stir the mixture at room temperature for 2-3 hours to form the pyridinium salt. The formation of a precipitate may be observed.

  • Ylide Generation and Cycloaddition:

    • To the suspension of the pyridinium salt, add anhydrous potassium carbonate (2.0-3.0 eq) as a base.

    • Add ethyl propiolate (1.2 eq) as the dipolarophile.

    • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure ethyl indolizine-1-carboxylate.[6][8]

Rationale for Key Steps:

  • Anhydrous Conditions: The generation of the pyridinium ylide is sensitive to moisture, which can quench the reactive intermediate. Therefore, the use of anhydrous solvents and an inert atmosphere is recommended.

  • Choice of Base: Potassium carbonate is a commonly used base for this reaction as it is strong enough to deprotonate the pyridinium salt to form the ylide, but generally does not cause significant side reactions.[6]

  • Temperature: Heating is often necessary to promote the cycloaddition reaction and ensure a reasonable reaction rate.

Part B: Hydrolysis of Ethyl Indolizine-1-carboxylate to this compound

This protocol describes the saponification of the ester to the final carboxylic acid product.

Materials:

  • Ethyl Indolizine-1-carboxylate (from Part A)

  • Ethanol or Methanol

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (e.g., 2 M)

  • Hydrochloric Acid (HCl) (e.g., 2 M)

  • Deionized water

  • Dichloromethane or Ethyl acetate

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • pH meter or pH paper

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Saponification:

    • Dissolve the ethyl indolizine-1-carboxylate (1.0 eq) in ethanol or methanol in a round-bottom flask.

    • Add an aqueous solution of sodium hydroxide or potassium hydroxide (2.0-3.0 eq).

    • Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Acidification and Precipitation:

    • Cool the reaction mixture to room temperature.

    • Remove the alcohol solvent under reduced pressure.

    • Dissolve the residue in water.

    • Cool the aqueous solution in an ice bath and slowly add hydrochloric acid dropwise with stirring until the pH of the solution is acidic (pH ~3-4).

    • The this compound should precipitate out of the solution as a solid.

  • Isolation and Purification:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold deionized water to remove any inorganic salts.

    • The crude carboxylic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/water).[9][10][11]

Rationale for Key Steps:

  • Base-catalyzed Hydrolysis: Saponification is an irreversible process, which drives the reaction to completion, unlike acid-catalyzed hydrolysis which is an equilibrium process.[2][7]

  • Acidification: Careful acidification is crucial to protonate the carboxylate salt and precipitate the less soluble carboxylic acid. Adding the acid slowly and with cooling helps to control the exotherm and obtain a more crystalline product.

  • Purification: Recrystallization is an effective method for purifying the final product, removing any remaining starting material or by-products.

Data Presentation

Reactant Role Key Considerations
PyridineHeterocyclic starting materialCan be substituted to introduce functionality on the six-membered ring.
Ethyl BromoacetateAlkylating agentForms the pyridinium salt precursor to the ylide.
Ethyl PropiolateDipolarophileElectron-deficient alkyne that reacts with the ylide. Determines the substituent at the 1-position.
Potassium CarbonateBaseFacilitates the in situ generation of the pyridinium ylide.
Sodium HydroxideHydrolysis ReagentSaponifies the ester to the carboxylate salt.

Workflow Visualization

Experimental_Workflow cluster_partA Part A: Ester Synthesis cluster_partB Part B: Hydrolysis A1 Mix Pyridine and Ethyl Bromoacetate in DMF A2 Stir at RT for 2-3h (Pyridinium Salt Formation) A1->A2 A3 Add K2CO3 and Ethyl Propiolate A2->A3 A4 Heat at 80-100°C for 12-24h (Cycloaddition) A3->A4 A5 Aqueous Work-up and Extraction with Ethyl Acetate A4->A5 A6 Dry, Concentrate, and Purify by Column Chromatography A5->A6 A_Product Ethyl Indolizine-1-carboxylate A6->A_Product B1 Dissolve Ester in EtOH/MeOH and add NaOH/KOH solution A_Product->B1 Proceed to Hydrolysis B2 Reflux for 2-4h (Saponification) B1->B2 B3 Remove Alcohol and Redissolve in Water B2->B3 B4 Acidify with HCl to pH 3-4 B3->B4 B5 Collect Precipitate by Filtration B4->B5 B6 Recrystallize from suitable solvent B5->B6 B_Product This compound B6->B_Product

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The 1,3-dipolar cycloaddition reaction provides a robust and efficient pathway for the synthesis of the indolizine framework. The two-step procedure outlined here, involving the initial formation of ethyl indolizine-1-carboxylate followed by its hydrolysis, is a reliable method for accessing this compound. This key intermediate opens the door to a wide array of further chemical modifications, making it an invaluable tool for researchers in drug discovery and materials science. Careful control of reaction conditions, particularly the exclusion of moisture in the cycloaddition step and precise pH adjustment during hydrolysis, are paramount for achieving high yields and purity.

References

Application Notes and Protocols: Metal-Catalyzed Synthesis of Indolizine-1-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indolizine-1-carboxylic acid and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2][3] This document provides a comprehensive guide to the metal-catalyzed synthesis of these valuable compounds. It moves beyond a simple recitation of procedures to offer in-depth technical insights, explaining the rationale behind experimental choices and providing detailed, field-proven protocols. The focus is on robust and versatile methods that allow for the controlled introduction of a carboxylic acid or ester functionality at the C1 position of the indolizine core. This guide is designed to empower researchers in drug discovery and chemical synthesis to confidently and efficiently produce these important molecules.

Introduction: The Significance of Indolizine-1-Carboxylic Acids

The indolizine nucleus, an isomer of indole, is a key structural motif in numerous natural products and synthetic compounds with significant therapeutic potential.[3][4] The incorporation of a carboxylic acid or ester group at the 1-position of the indolizine ring provides a crucial handle for further molecular elaboration and can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. These derivatives have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[2][3]

Traditional methods for indolizine synthesis, such as the Chichibabin reaction, often lack the regioselectivity and functional group tolerance required for the efficient synthesis of complex derivatives like indolizine-1-carboxylic acids.[5][6] Modern transition-metal catalysis has emerged as a powerful tool to overcome these limitations, offering milder reaction conditions, broader substrate scope, and precise control over the substitution pattern.[5][7] This guide will focus on key metal-catalyzed strategies, including palladium, copper, and gold-based methodologies.

Palladium-Catalyzed Multicomponent Synthesis of Ethyl Indolizine-1-Carboxylates

A highly efficient and modular approach to constructing substituted indolizine-1-carboxylates is through a palladium-catalyzed multicomponent reaction. This strategy involves the carbonylative coupling of readily available starting materials, allowing for the rapid generation of diverse molecular libraries.[6][8][9][10][11]

Causality Behind Experimental Choices

The success of this multicomponent reaction hinges on the careful selection of the catalyst, ligands, and reaction conditions.

  • Catalyst System: A palladium(II) iodide (PdI₂) and potassium iodide (KI) system is particularly effective.[8] PdI₂ serves as the active catalyst precursor, while KI acts as a crucial additive that facilitates the catalytic cycle, likely by promoting the oxidative addition and reductive elimination steps.

  • Carbon Monoxide (CO): CO serves as the carbonyl source, which is incorporated into the final product. The pressure of the CO and air mixture is optimized to ensure efficient carbonylation while maintaining a safe reaction environment.[8]

  • Solvent: Acetonitrile (MeCN) is a suitable solvent due to its ability to dissolve the reactants and intermediates, as well as its relatively high boiling point, which allows the reaction to be conducted at elevated temperatures to drive it to completion.[8]

  • Base: A secondary amine, such as morpholine, not only acts as a nucleophile but can also serve as a base to promote key steps in the reaction mechanism.[8]

Reaction Mechanism Workflow

The proposed mechanism for this palladium-catalyzed multicomponent synthesis is a cascade process involving several key steps.[8]

Palladium-Catalyzed Indolizine Synthesis cluster_0 Catalytic Cycle A Pd(II) Precursor (PdI2) B Oxidative Addition A->B Pyridinyl-alkyne C CO Insertion B->C CO D Nucleophilic Attack by Amine C->D E Intermediate I (2-Ynamide) D->E F 5-exo-dig Cyclization E->F Amine-promoted G Aromatization F->G H Product (Indolizine-1-carboxylate) G->H

Figure 1: Proposed workflow for the palladium-catalyzed synthesis of ethyl indolizine-1-carboxylates.

Detailed Experimental Protocol

Synthesis of Ethyl 3-(2-morpholino-2-oxoethyl)indolizine-1-carboxylate [8]

Materials:

  • Ethyl 2-(pyridin-2-yl)pent-4-ynoate

  • Morpholine

  • Palladium(II) iodide (PdI₂)

  • Potassium iodide (KI)

  • Acetonitrile (MeCN), anhydrous

  • Carbon monoxide (CO) gas

  • Compressed air

  • High-pressure autoclave equipped with a magnetic stirrer and a gas inlet.

Procedure:

  • To a glass liner of a high-pressure autoclave, add ethyl 2-(pyridin-2-yl)pent-4-ynoate (0.4 mmol, 1.0 equiv), PdI₂ (0.33 mol%), and KI (0.5 equiv).

  • Add anhydrous acetonitrile (1 mL) to the liner.

  • Add morpholine (3.0 equiv) to the reaction mixture.

  • Seal the autoclave and purge it three times with CO.

  • Pressurize the autoclave with a 4:1 mixture of CO and air to 20 atm.

  • Heat the reaction mixture to 100 °C and stir for 6 hours.

  • After cooling to room temperature, carefully vent the autoclave.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford the desired ethyl 3-(2-morpholino-2-oxoethyl)indolizine-1-carboxylate.

Data Presentation: Scope of the Reaction

The palladium-catalyzed multicomponent reaction exhibits a broad substrate scope, tolerating various substituents on the pyridine ring and a range of secondary amines.

EntryPyridine Substituent (at C5)AmineYield (%)[8]
1HMorpholine86
2HPiperidine82
3HDimethylamine83
4NO₂Morpholine65
5ClMorpholine78

Table 1: Representative yields for the synthesis of ethyl indolizine-1-carboxylate derivatives.

Alternative Metal-Catalyzed Strategies

While the palladium-catalyzed multicomponent reaction is highly effective, other metal-catalyzed approaches can also be employed or adapted for the synthesis of this compound derivatives.

Gold-Catalyzed Intramolecular Hydroarylation/Aromatization

Gold catalysts, particularly Au(I) complexes, are exceptionally effective at activating alkynes towards nucleophilic attack.[12][13][14][15] This property can be exploited in the intramolecular hydroarylation of pyrrole-ynes to construct the indolizine core. By starting with a pyrrole substrate bearing an ester group, this method can provide access to indolizine-1-carboxylates.

Gold-Catalyzed_Indolizine_Synthesis Start Pyrrole-yne with Ester Group Activation Alkyne Activation Start->Activation Catalyst Au(I) Catalyst Catalyst->Activation Cyclization Intramolecular Hydroarylation Activation->Cyclization Aromatization Aromatization Cyclization->Aromatization Product Indolizine-1-carboxylate Aromatization->Product

Figure 2: General workflow for gold-catalyzed synthesis of indolizine-1-carboxylates.

Key Advantages:

  • Mild Reaction Conditions: Gold-catalyzed reactions often proceed at room temperature.

  • High Atom Economy: Intramolecular reactions are inherently atom-economical.

  • Functional Group Tolerance: Gold catalysts are known for their tolerance of a wide range of functional groups.

Copper-Catalyzed [3+2] Cycloaddition

Copper catalysts are widely used in cycloaddition reactions.[16][17][18][19][20] A [3+2] cycloaddition strategy involving a pyridinium ylide and an electron-deficient alkyne bearing an ester group is a viable route to indolizine-1-carboxylates. This approach is particularly useful for constructing highly substituted indolizine rings.

General Protocol Outline:

  • In situ generation of pyridinium ylide: A pyridine derivative is reacted with an α-halocarbonyl compound in the presence of a base.

  • [3+2] Cycloaddition: The generated ylide undergoes a cycloaddition reaction with an alkyne such as dimethyl acetylenedicarboxylate (DMAD).

  • Aromatization: The initial cycloadduct undergoes aromatization, often via oxidation, to yield the final indolizine product.

Trustworthiness and Self-Validation

The protocols described herein are based on peer-reviewed literature and represent robust and reproducible methods. To ensure the trustworthiness of the results, the following self-validating practices are recommended:

  • Thorough Characterization: All synthesized compounds should be fully characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and, where appropriate, X-ray crystallography.

  • Control Experiments: Running control experiments, such as omitting the catalyst or other key reagents, can help to confirm the proposed reaction mechanism and the essential role of each component.

  • Reproducibility: Key experiments should be repeated to ensure the reproducibility of the results.

Conclusion

Metal-catalyzed reactions provide powerful and versatile tools for the synthesis of this compound derivatives. The palladium-catalyzed multicomponent reaction stands out for its modularity and efficiency in generating diverse libraries of these valuable compounds. Gold- and copper-catalyzed methods offer valuable alternatives with their own unique advantages. By understanding the underlying principles and following the detailed protocols provided in this guide, researchers can confidently synthesize a wide range of this compound derivatives for applications in drug discovery and materials science.

References

Application Notes and Protocols for the One-Pot Synthesis of Substituted Indolizine-1-carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Indolizine-1-carboxylic Acid Scaffold

The indolizine nucleus, a fused bicyclic heteroaromatic system containing a bridgehead nitrogen atom, is a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and anti-tubercular properties.[2][3][4] The introduction of a carboxylic acid moiety at the 1-position of the indolizine ring provides a key functional handle for further molecular elaboration and can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule. This application note provides a detailed, field-proven protocol for the efficient one-pot synthesis of substituted indolizine-1-carboxylic acids, proceeding through the corresponding ethyl esters.

The Synthetic Strategy: A Three-Component 1,3-Dipolar Cycloaddition

The cornerstone of this synthetic approach is a one-pot, three-component reaction that leverages the principles of 1,3-dipolar cycloaddition.[5][6] This elegant and atom-economical method involves the reaction of a substituted pyridine, an α-halo ketone (such as phenacyl bromide), and an electron-deficient alkyne (ethyl propiolate) in the presence of a mild base.[5] The reaction proceeds via the in situ formation of a pyridinium ylide, which then undergoes a cycloaddition with the alkyne to construct the indolizine core. The resulting product is an ethyl indolizine-1-carboxylate, which can be readily hydrolyzed to the target this compound in a subsequent step.

Reaction Mechanism

The reaction mechanism can be delineated into three key stages:

  • Quaternization and Ylide Formation: The reaction commences with the quaternization of the substituted pyridine with the α-halo ketone to form a pyridinium salt. In the presence of a base, such as potassium carbonate, the acidic proton on the methylene group adjacent to the pyridinium nitrogen is abstracted, leading to the formation of a pyridinium ylide. This ylide is a resonance-stabilized 1,3-dipole.

  • 1,3-Dipolar Cycloaddition: The generated pyridinium ylide then undergoes a concerted [3+2] cycloaddition reaction with the dipolarophile, ethyl propiolate.[6][7] This cycloaddition step forms a dihydropyridine intermediate.

  • Aromatization: The dihydropyridine intermediate subsequently undergoes spontaneous oxidative aromatization to furnish the stable ethyl indolizine-1-carboxylate product.

G cluster_0 One-Pot Synthesis of Ethyl Indolizine-1-carboxylate cluster_1 Hydrolysis Pyridine Derivative Pyridine Derivative alpha-Halo Ketone alpha-Halo Ketone Ethyl Propiolate Ethyl Propiolate Base (e.g., K2CO3) Base (e.g., K2CO3) Solvent (e.g., DMF) Solvent (e.g., DMF) Reaction Mixture Reaction Mixture Quaternization Quaternization Ylide Formation Ylide Formation 1,3-Dipolar Cycloaddition 1,3-Dipolar Cycloaddition Aromatization Aromatization Ethyl Indolizine-1-carboxylate Ethyl Indolizine-1-carboxylate Ethyl Indolizine-1-carboxylate_hydrolysis Ethyl Indolizine-1-carboxylate Base (e.g., KOH) Base (e.g., KOH) Solvent (e.g., Ethanol/Water) Solvent (e.g., Ethanol/Water) Acidification (e.g., HCl) Acidification (e.g., HCl) This compound This compound

Experimental Protocols

Part A: One-Pot Synthesis of Ethyl Indolizine-1-carboxylates

Materials:

  • Substituted Pyridine (1.0 eq)

  • Substituted α-Halo Ketone (e.g., phenacyl bromide) (1.0 eq)

  • Ethyl propiolate (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Crushed Ice

  • Ethyl Acetate

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer with heating mantle

  • Reflux condenser with a drying tube

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • To a stirred solution of the substituted pyridine (1.0 eq) in anhydrous DMF, add the substituted phenacyl bromide (1.0 eq) at room temperature.

  • Add ethyl propiolate (1.0 eq) to the reaction mixture.

  • Finally, add anhydrous potassium carbonate (2.2 eq) and stir the reaction mixture for 30 minutes under an inert atmosphere at ambient temperature.[5]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice.[5]

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure ethyl indolizine-1-carboxylate.

Part B: Hydrolysis of Ethyl Indolizine-1-carboxylates to Indolizine-1-carboxylic Acids

Materials:

  • Ethyl Indolizine-1-carboxylate (1.0 eq)

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric Acid (HCl) (concentrated or 2N)

  • Standard laboratory glassware

Procedure:

  • Dissolve the ethyl indolizine-1-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add an excess of potassium hydroxide (e.g., 3-5 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted ester.

  • Carefully acidify the aqueous layer with hydrochloric acid until a precipitate is formed.

  • Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield the desired this compound.

Data Presentation: Examples of Synthesized Substituted Indolizine-1-carboxylates

The following table summarizes representative examples of substituted ethyl indolizine-1-carboxylates synthesized using the one-pot protocol, demonstrating the versatility of this method.

EntryPyridine Substituent (R¹)Phenacyl Bromide Substituent (R²)ProductYield (%)Reference
14-(piperidin-1-yl)HEthyl 3-benzoyl-7-(piperidin-1-yl)indolizine-1-carboxylate66[5]
24-(piperidin-1-yl)4-ClEthyl 3-(4-chlorobenzoyl)-7-(piperidin-1-yl)indolizine-1-carboxylate63[5]
34-(piperidin-1-yl)4-FEthyl 3-(4-fluorobenzoyl)-7-(piperidin-1-yl)indolizine-1-carboxylate65[5]
44-acetylHEthyl 7-acetyl-3-benzoylindolizine-1-carboxylate-[3]
54-acetyl4-CH₃Ethyl 7-acetyl-3-(4-methylbenzoyl)indolizine-1-carboxylate-[3]
64-morpholinoHEthyl 3-benzoyl-7-morpholinoindolizine-1-carboxylate-[4]

Yields are as reported in the cited literature and may vary depending on the specific reaction conditions and scale.

Conclusion and Future Perspectives

The one-pot, three-component synthesis of ethyl indolizine-1-carboxylates via 1,3-dipolar cycloaddition is a highly efficient and versatile method for accessing this important class of compounds. The subsequent hydrolysis provides a straightforward route to substituted indolizine-1-carboxylic acids. This protocol offers several advantages, including operational simplicity, the use of readily available starting materials, and the ability to generate a diverse library of substituted indolizines. For researchers in drug discovery and development, this synthetic strategy provides a powerful tool for the rapid generation of novel chemical entities for biological screening and lead optimization. Further exploration of different substituted pyridines, α-halo ketones, and dipolarophiles can expand the scope of this reaction to produce an even wider array of functionalized indolizine-1-carboxylic acids with potential therapeutic applications.

References

Indolizine-1-carboxylic Acid: A Versatile Heterocyclic Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Indolizine Core

Indolizine, a bicyclic aromatic N-fused heterocycle, represents a privileged scaffold in medicinal chemistry and materials science.[1] Its unique electronic properties, arising from the fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring, impart significant biological activity and potential for the development of novel fluorophores.[2][3] Indolizine-1-carboxylic acid, in particular, emerges as a highly valuable and versatile building block. The carboxylic acid functionality at the C-1 position serves as a synthetic handle for a variety of chemical transformations, including decarboxylation, cross-coupling reactions, and amide bond formations, opening avenues to a diverse array of functionalized indolizine derivatives with potential applications in drug discovery and materials science.[2][4] This guide provides in-depth technical notes and detailed protocols for the synthesis and application of this compound, aimed at researchers, scientists, and professionals in drug development.

Synthesis of this compound: A Two-Step Approach

The most common and efficient route to this compound involves a two-step sequence: the synthesis of a precursor, ethyl indolizine-1-carboxylate, via a 1,3-dipolar cycloaddition reaction, followed by its alkaline hydrolysis.

Part 1: Synthesis of Ethyl Indolizine-1-carboxylate via 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition reaction between a pyridinium ylide and an electron-deficient alkyne is a cornerstone of indolizine synthesis.[5][6] This method allows for the direct construction of the indolizine core with good regioselectivity.

Caption: Workflow for the synthesis of ethyl indolizine-1-carboxylate.

Detailed Protocol: Synthesis of Ethyl Indolizine-1-carboxylate

This protocol is adapted from established procedures for the synthesis of substituted indolizines via 1,3-dipolar cycloaddition.[5][7]

Materials:

  • Pyridine

  • Ethyl bromoacetate

  • Ethyl propiolate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Formation of the Pyridinium Salt (in situ): To a solution of pyridine (1.0 equiv) in anhydrous DMF, add ethyl bromoacetate (1.0 equiv) dropwise at room temperature with stirring. Stir the mixture for 2-4 hours to facilitate the formation of the N-(ethoxycarbonylmethyl)pyridinium bromide salt. The reaction progress can be monitored by TLC.

  • Generation of the Pyridinium Ylide and Cycloaddition: To the solution containing the pyridinium salt, add anhydrous potassium carbonate (2.0 equiv) in one portion. The mixture will typically develop a deep color, indicating the formation of the pyridinium ylide. Immediately add ethyl propiolate (1.2 equiv) dropwise to the reaction mixture.

  • Reaction and Work-up: Stir the reaction mixture at room temperature for 18-24 hours.[8] The reaction can be gently heated (e.g., to 50 °C) to increase the rate if necessary, but this may also lead to side product formation. After the reaction is complete (monitored by TLC), pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure ethyl indolizine-1-carboxylate.

Compound Typical Yield Physical Appearance
Ethyl indolizine-1-carboxylate60-80%Yellowish solid

Spectroscopic Data for Ethyl Indolizine-1-carboxylate (Representative): [9]

  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 9.98 (d, 1H), 8.39 (d, 1H), 7.84-7.44 (m, 3H), 7.10 (t, 1H), 4.38 (q, 2H), 1.41 (t, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 163.0, 154.8, 141.3, 137.5, 131.6, 125.5, 121.1, 117.9, 116.4, 115.7, 64.9, 14.1.

Part 2: Alkaline Hydrolysis to this compound

The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a standard transformation, typically achieved under basic conditions.[10][11]

Detailed Protocol: Synthesis of this compound

This protocol is a general procedure for the alkaline hydrolysis of esters and has been adapted for this specific substrate.[3][12]

Materials:

  • Ethyl indolizine-1-carboxylate

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl), 1M solution

  • Dichloromethane (DCM)

  • Water

Procedure:

  • Saponification: Dissolve ethyl indolizine-1-carboxylate (1.0 equiv) in a mixture of methanol and water (e.g., 4:1 v/v). Add a solution of NaOH or KOH (3.0 equiv) in water.

  • Reaction: Stir the mixture at room temperature or gently heat to reflux (e.g., 60 °C) until the starting material is consumed, as monitored by TLC.

  • Work-up and Isolation: After cooling to room temperature, remove the methanol under reduced pressure. Dilute the aqueous residue with water and wash with dichloromethane to remove any unreacted starting material.

  • Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of 1M HCl. A precipitate of this compound will form.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the pure this compound.

Compound Typical Yield Physical Appearance
This compound>90%Off-white to pale yellow solid

Spectroscopic Data for this compound (Representative): [8][13][14]

  • ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 12.5 (br s, 1H, COOH), 9.95 (d, 1H), 8.45 (d, 1H), 7.90-7.50 (m, 3H), 7.20 (t, 1H).

  • ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 165.0, 155.0, 141.0, 137.0, 131.0, 125.0, 121.0, 118.0, 116.0, 115.0.

  • FTIR (KBr, cm⁻¹): 3400-2500 (broad, O-H stretch), 1710-1680 (C=O stretch), 1600, 1450 (aromatic C=C stretch).[15][16]

  • Mass Spectrometry (ESI-MS): m/z [M+H]⁺ calculated for C₉H₈NO₂: 162.0555; found 162.0550.[17]

Applications of this compound in Organic Synthesis

The carboxylic acid moiety of this compound is a versatile functional group that enables its use as a key building block in the synthesis of more complex molecules. A particularly powerful application is its use in palladium-catalyzed decarboxylative cross-coupling reactions.

Palladium-Catalyzed Decarboxylative Cross-Coupling

Decarboxylative cross-coupling has emerged as a powerful and sustainable method for the formation of carbon-carbon bonds, using readily available carboxylic acids as coupling partners and releasing CO₂ as the only byproduct.[18][19] this compound can be employed in such reactions to introduce the indolizine motif onto various aromatic and heteroaromatic systems.

Caption: A plausible catalytic cycle for Pd-catalyzed decarboxylative coupling.

Representative Protocol: Palladium-Catalyzed Decarboxylative Coupling of this compound with an Aryl Halide

This protocol is based on general procedures for palladium-catalyzed decarboxylative cross-coupling reactions.[18][20]

Materials:

  • This compound

  • Aryl halide (e.g., iodobenzene, bromobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon atmosphere

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the aryl halide (1.2 equiv), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and Cs₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Solvent Addition: Add anhydrous THF via syringe.

  • Reaction: Place the reaction tube in a preheated oil bath at 80-100 °C and stir for 12-24 hours, or until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®. Wash the Celite® pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the 1-arylindolizine.

Product Type Potential Applications
1-ArylindolizinesPrecursors for pharmaceuticals, organic light-emitting diodes (OLEDs), and fluorescent probes.[2][21]

Conclusion: A Gateway to Novel Chemical Space

This compound stands as a pivotal starting material for the exploration of novel chemical entities. Its straightforward synthesis and the synthetic versatility offered by the carboxylic acid handle provide a robust platform for the generation of diverse indolizine libraries. The protocols outlined in this guide are intended to empower researchers to harness the full potential of this valuable building block in their synthetic endeavors, ultimately contributing to advancements in drug discovery, materials science, and beyond.

References

Application Notes and Protocols for Indolizine-1-Carboxylic Acid Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indolizine Scaffold as a Privileged Structure in Drug Discovery

Indolizine, a fused bicyclic aromatic system containing a bridgehead nitrogen atom, represents a unique and valuable scaffold in medicinal chemistry.[1] As a structural isomer of indole, this 10-π electron system has garnered significant interest due to its presence in a wide array of biologically active molecules.[1] The distinct electronic and steric properties conferred by the nitrogen's position significantly influence interactions with biological targets.[2] Among the various substituted indolizines, derivatives featuring a carboxylic acid or ester functionality at the C-1 position have emerged as a particularly promising class of compounds, demonstrating a diverse range of pharmacological activities.

This guide provides an in-depth exploration of indolizine-1-carboxylic acid derivatives, focusing on their synthesis, characterization, and applications as anticancer and anti-inflammatory agents. We will delve into the causality behind experimental designs, provide detailed, field-proven protocols, and present quantitative data to support the therapeutic potential of this fascinating heterocyclic scaffold.

Synthetic Strategies: Crafting the Indolizine-1-Carboxylate Core

The construction of the indolizine-1-carboxylate skeleton is most effectively achieved through 1,3-dipolar cycloaddition reactions. This method offers a modular and efficient approach, allowing for the generation of a diverse library of derivatives from readily available starting materials. The general workflow for this synthesis is outlined below.

cluster_0 Step 1: Pyridinium Ylide Generation cluster_1 Step 2: [3+2] Cycloaddition cluster_2 Step 3: Aromatization A Pyridine Derivative Ylide Pyridinium Ylide (1,3-Dipole) A->Ylide Alkylation B α-Halo Carbonyl Compound B->Ylide Cycloadduct Dihydropyridine Intermediate Ylide->Cycloadduct Dipolarophile Electron-Deficient Alkyne (e.g., Ethyl Propiolate) Dipolarophile->Cycloadduct Huisgen Cycloaddition Product Indolizine-1-Carboxylate Derivative Cycloadduct->Product Oxidative Dehydrogenation

Caption: General workflow for the synthesis of indolizine-1-carboxylate derivatives.

Protocol: One-Pot Synthesis of Ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate Derivatives

This protocol provides a robust one-pot method for the synthesis of a series of anti-inflammatory indolizine-1-carboxylate derivatives.[3]

Materials:

  • Substituted pyridine (e.g., 4-(trifluoromethyl)pyridine)

  • Substituted 2-bromoacetophenone

  • Ethyl propiolate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dry N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of the substituted pyridine (1.0 mmol) and the substituted 2-bromoacetophenone (1.0 mmol) in dry DMF (10 mL), add anhydrous K₂CO₃ (2.5 mmol).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the pyridinium ylide.

  • Add ethyl propiolate (1.2 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.

  • Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, IR, and High-Resolution Mass Spectrometry (HRMS).

Application in Oncology: Indolizine-1-Carboxylates as Anticancer Agents

This compound derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce apoptosis.[4]

Mechanism of Action: Multi-Targeting Approaches

The planar structure of the indolizine ring system allows for effective interaction with various biological targets. Key anticancer mechanisms identified for these derivatives include:

  • Inhibition of Tubulin Polymerization: Several indolizine derivatives act as microtubule-destabilizing agents, binding to tubulin and preventing its polymerization into microtubules. This disruption of the cytoskeleton arrests the cell cycle in the G2/M phase and ultimately leads to apoptosis.

  • EGFR Signaling Disruption: Certain derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR) signaling pathway. By blocking EGFR kinase activity, these compounds can halt the downstream signaling cascades that promote cell proliferation and survival.[4]

  • Inhibition of β-catenin Signaling: Dysregulation of the Wnt/β-catenin signaling pathway is a hallmark of many cancers. Some indolizine derivatives have been found to inhibit this pathway, leading to a reduction in the proliferation of cancer cells.[5]

  • Activation of p53: The tumor suppressor protein p53 plays a critical role in preventing cancer formation. Certain indolizine compounds have been shown to activate p53, thereby promoting apoptosis in cancer cells.

cluster_0 Microtubule Dynamics cluster_1 EGFR Signaling cluster_2 Wnt/β-catenin Signaling cluster_3 p53 Pathway Indolizine Indolizine-1-Carboxylate Derivative Tubulin Tubulin Indolizine->Tubulin Inhibits EGFR EGFR Indolizine->EGFR Inhibits betaCatenin β-catenin Indolizine->betaCatenin Inhibits p53 p53 Indolizine->p53 Activates Apoptosis Apoptosis Indolizine->Apoptosis Microtubules Microtubules Tubulin->Microtubules Polymerization Downstream Downstream Signaling (e.g., ERK pathway) EGFR->Downstream Proliferation Cell Proliferation Downstream->Proliferation Wnt Wnt DestructionComplex Destruction Complex Wnt->DestructionComplex Inhibits DestructionComplex->betaCatenin Degradation TCF TCF/LEF betaCatenin->TCF TargetGenes Target Gene Expression TCF->TargetGenes p53->Apoptosis

Caption: Anticancer mechanisms of action for indolizine-1-carboxylate derivatives.

Structure-Activity Relationship (SAR) Insights

Systematic studies have revealed key structural features that govern the anticancer activity of indolizine-1-carboxylates:

  • Substitutions on the Pyrrole Ring: The majority of potent anticancer indolizines bear substitutions on the pyrrole ring (positions 1, 2, and 3). The presence of an ester group at the C-1 position is often crucial for activity.

  • Substitutions on the Pyridine Ring: While less explored, modifications on the pyridine ring can also significantly impact potency. For instance, the introduction of a bromine atom has been utilized to enhance binding affinity and target selectivity.

  • Benzoyl Groups: The introduction of substituted benzoyl groups at various positions can lead to strong inhibition of cancer cell viability.

Quantitative Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected this compound derivatives against various human cancer cell lines.

Compound IDStructure HighlightsCancer Cell LineIC₅₀ (µM)Reference
6c Ethyl 8-bromo-3-(4-cyanobenzoyl)indolizine-1-carboxylateSNB-75 (CNS Cancer)Potent Growth Inhibition[6]
7g Diethyl 3-benzoylindolizine-1,7-dicarboxylateHOP-62 (Lung Cancer)Potent Growth Inhibition[6]
5j Indolizine with cyclopropylcarbonyl groupHep-G2 (Liver Cancer)0.20 µg/mL[7]
22d 1-Cyanoindolizine derivative-1.07 (Farnesyltransferase Inhibition)[7]

*Specific IC₅₀ values were not provided in the source, but the compounds were highlighted for their strong growth-inhibitory effects.

Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic effects of potential anticancer agents.[8][9]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Indolizine-1-carboxylate test compounds

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the indolizine test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same percentage of DMSO as the test compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[9]

  • Formazan Solubilization: Carefully aspirate the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Application in Inflammation: Indolizine-1-Carboxylates as Anti-inflammatory Agents

Chronic inflammation is a key driver of numerous diseases. Indolizine-1-carboxylate derivatives have emerged as promising anti-inflammatory agents by targeting key mediators of the inflammatory cascade.[3]

Mechanism of Action: Targeting Pro-inflammatory Mediators

The anti-inflammatory effects of these compounds are primarily attributed to their ability to inhibit the production of pro-inflammatory enzymes and cytokines, including:

  • Cyclooxygenase-2 (COX-2): COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[10]

  • Tumor Necrosis Factor-alpha (TNF-α): TNF-α is a pro-inflammatory cytokine that plays a central role in systemic inflammation.

  • Interleukin-6 (IL-6): IL-6 is another crucial pro-inflammatory cytokine involved in the acute phase response.

cluster_0 Arachidonic Acid Pathway cluster_1 Pro-inflammatory Cytokines Indolizine Indolizine-1-Carboxylate Derivative COX2 COX-2 Indolizine->COX2 Inhibits Macrophages Activated Macrophages Indolizine->Macrophages Inhibits production from AA Arachidonic Acid PGs Prostaglandins AA->PGs via COX2->PGs Inflammation Inflammation & Pain PGs->Inflammation TNF TNF-α Macrophages->TNF IL6 IL-6 Macrophages->IL6 TNF->Inflammation IL6->Inflammation

Caption: Anti-inflammatory mechanisms of action for indolizine-1-carboxylate derivatives.

Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol outlines a fluorometric assay to screen for COX-2 inhibitors.[11]

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (e.g., Amplex Red)

  • COX Cofactor (e.g., hematin)

  • Arachidonic Acid (substrate)

  • Indolizine-1-carboxylate test compounds

  • Known COX-2 inhibitor (e.g., Celecoxib) as a positive control

  • 96-well white opaque plate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the test compounds and the positive control to 10X the desired final concentration in COX Assay Buffer.

  • Reaction Setup:

    • Enzyme Control: Add 10 µL of Assay Buffer and 80 µL of the Reaction Mix (containing Assay Buffer, COX Probe, and COX Cofactor) to the designated wells.

    • Inhibitor Control: Add 10 µL of the 10X positive control and 80 µL of the Reaction Mix.

    • Test Sample: Add 10 µL of the 10X test compound and 80 µL of the Reaction Mix.

  • Enzyme Addition: Add 10 µL of the diluted COX-2 enzyme to all wells except the blank.

  • Initiate Reaction: Start the reaction by adding 10 µL of the arachidonic acid solution to all wells.

  • Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode at 25°C for 5-10 minutes.

  • Data Analysis: Determine the rate of reaction from the linear portion of the fluorescence curve. Calculate the percentage of inhibition for each test compound concentration relative to the enzyme control. Determine the IC₅₀ value.

Conclusion and Future Perspectives

This compound derivatives represent a versatile and promising scaffold in medicinal chemistry. Their accessible synthesis, coupled with their ability to interact with a range of biologically relevant targets, makes them attractive candidates for the development of novel therapeutics for cancer and inflammatory diseases. The structure-activity relationships discussed herein provide a rational basis for the design of next-generation derivatives with improved potency and selectivity. Future research should focus on further elucidating the precise molecular interactions of these compounds with their targets and evaluating their efficacy and safety in preclinical in vivo models. The continued exploration of this privileged scaffold is poised to yield significant advances in the fight against complex human diseases.

References

Application Notes and Protocols for Evaluating the Anticancer Activity of Indolizine-1-Carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The indolizine scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anticancer activities. This document provides a comprehensive guide for researchers investigating the anticancer potential of novel "Indolizine-1-carboxylic acid" analogs. We move beyond a simple recitation of methods to offer a detailed framework grounded in scientific rationale, enabling robust evaluation from initial cytotoxicity screening to preliminary mechanism of action studies. The protocols herein are designed to be self-validating, incorporating essential controls and data interpretation guidance. This guide is structured to empower researchers to generate high-quality, reproducible data, thereby accelerating the discovery and development of new anticancer therapeutics based on the indolizine core.

Introduction: The Therapeutic Potential of Indolizine Analogs

Indolizine, a fused heterocyclic system, is a structural isomer of indole and has garnered significant attention in oncology research.[1] The unique electronic and structural features of the indolizine nucleus make it an attractive scaffold for the design of novel therapeutic agents.[2] Specifically, analogs of this compound have demonstrated promising anticancer activity against a range of human cancer cell lines, including those of the lung, brain, kidney, and melanoma.[3][4]

The anticancer effects of indolizine derivatives are diverse and appear to be influenced by the substitution patterns on the indolizine core.[5] Documented mechanisms of action include the inhibition of tubulin polymerization, disruption of EGFR signaling, and the induction of apoptosis.[3][5] Some derivatives have also been shown to modulate key cancer-related signaling pathways such as the PI3K/Akt/mTOR pathway and to influence the activity of tumor suppressors like p53 and oncoproteins like β-catenin.[2][6][7]

This guide provides a suite of detailed protocols to systematically evaluate the anticancer properties of newly synthesized this compound analogs. The experimental workflow is designed to first establish cytotoxic and antiproliferative activity, and then to elucidate the underlying molecular mechanisms.

Experimental Workflow Overview

A logical and stepwise approach is crucial for the efficient evaluation of novel compounds. The following workflow provides a roadmap for characterizing the anticancer activity of this compound analogs.

Experimental Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Elucidation of Cellular Effects cluster_2 Phase 3: Mechanism of Action Studies A Compound Synthesis & Characterization B In Vitro Cytotoxicity Screening (MTT Assay) A->B C Determination of IC50 Values B->C D Apoptosis Assay (Annexin V-FITC/PI) C->D C->D E Cell Cycle Analysis (Propidium Iodide Staining) C->E C->E F Tubulin Polymerization Assay D->F D->F G EGFR Kinase Assay D->G D->G H Western Blot Analysis (e.g., PI3K/Akt/mTOR, p53, β-catenin) D->H D->H E->F E->F E->G E->H

Caption: A logical workflow for the anticancer evaluation of this compound analogs.

Phase 1: In Vitro Cytotoxicity Screening

The initial step in evaluating a new compound is to determine its effect on cancer cell viability and proliferation. The MTT assay is a widely used, robust, and reliable colorimetric assay for this purpose.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be solubilized and quantified spectrophotometrically.[8] The amount of formazan produced is directly proportional to the number of living cells.

Protocol: MTT Assay for Cell Viability

Materials:

  • Cancer cell lines of interest (e.g., A549 lung cancer, U87 glioblastoma, MCF-7 breast cancer)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound analogs (dissolved in DMSO to create a stock solution, e.g., 10 mM)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • 96-well flat-bottom tissue culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare serial dilutions of the indolizine analogs in complete culture medium from the stock solution. A typical final concentration range would be 0.1, 1, 10, 50, and 100 µM.

    • Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and a positive control (a known anticancer drug, e.g., doxorubicin).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.

    • Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

Data Analysis and IC50 Determination

The cell viability is calculated as a percentage of the vehicle-treated control cells: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Table 1: Example Data Presentation for IC50 Values of Indolizine Analogs

CompoundCell LineIC50 (µM)
Analog AA5495.2
Analog BA54912.8
Analog CA549>100
DoxorubicinA5490.8

Phase 2: Elucidation of Cellular Effects

Once the cytotoxic potential of the indolizine analogs has been established, the next step is to investigate how they induce cell death. The two primary modes of cell death are apoptosis and necrosis.

Apoptosis vs. Necrosis

Apoptosis is a programmed and controlled form of cell death, characterized by specific morphological and biochemical changes. In contrast, necrosis is a non-programmed form of cell death resulting from acute cellular injury. The Annexin V-FITC/Propidium Iodide (PI) assay is a standard method to differentiate between these two processes.

Protocol: Annexin V-FITC/PI Apoptosis Assay

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label apoptotic cells.[2] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Treated and control cells

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells with the indolizine analogs at their IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).

    • Harvest the cells (including any floating cells in the medium) by trypsinization, followed by centrifugation.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X binding buffer to a concentration of 1 x 10⁶ cells/mL.[11]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[2]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the samples by flow cytometry within one hour. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

Data Interpretation:

  • Annexin V- / PI- (Lower Left Quadrant): Live cells

  • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells

  • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells

  • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells

Protocol: Cell Cycle Analysis

Principle: Many anticancer agents exert their effects by arresting the cell cycle at specific phases (G1, S, or G2/M), preventing cell proliferation. Cell cycle analysis is performed by staining the DNA of fixed cells with a fluorescent dye like propidium iodide (PI) and analyzing the DNA content by flow cytometry.[3]

Materials:

  • Treated and control cells

  • Cold 70% ethanol

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Fixation:

    • Treat cells with the indolizine analogs at their IC50 concentrations for a relevant time period (e.g., 24 hours).

    • Harvest the cells and wash with cold PBS.

    • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate for at least 30 minutes on ice.[13]

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA and ensure specific DNA staining.[3]

    • Incubate for 30 minutes at room temperature in the dark.[13]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

Data Interpretation: The resulting histogram will show peaks corresponding to cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content). An accumulation of cells in a particular phase compared to the control suggests a cell cycle arrest at that checkpoint.

Phase 3: Mechanism of Action Studies

After confirming that the indolizine analogs induce apoptosis and/or cell cycle arrest, the next step is to investigate the potential molecular targets and signaling pathways involved.

Tubulin Polymerization Inhibition

Principle: Microtubules are crucial for cell division, and their disruption is a common mechanism for anticancer drugs. An in vitro tubulin polymerization assay can determine if a compound directly inhibits the formation of microtubules from purified tubulin.[5] This is often monitored by an increase in turbidity (light scattering) at 340 nm as tubulin polymerizes.[6]

Tubulin Polymerization Assay cluster_0 Assay Setup cluster_1 Reaction & Measurement cluster_2 Data Analysis A Purified Tubulin + GTP C Reaction Mix in 96-well plate A->C B Indolizine Analog (or Control) B->C D Incubate at 37°C C->D E Measure Absorbance at 340 nm over time D->E F Plot Absorbance vs. Time E->F G Determine Inhibition of Polymerization F->G

Caption: Workflow for the in vitro tubulin polymerization inhibition assay.

EGFR Kinase Inhibition

Principle: The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, when dysregulated, can lead to uncontrolled cell proliferation.[14] An in vitro kinase assay can measure the ability of a compound to inhibit the enzymatic activity of EGFR, typically by quantifying the phosphorylation of a specific substrate.[15]

Western Blot Analysis of Signaling Pathways

Principle: Western blotting is a powerful technique to detect and quantify specific proteins in a cell lysate. By using antibodies that recognize total and phosphorylated forms of key signaling proteins, it is possible to determine if a signaling pathway is activated or inhibited by the indolizine analog.[16]

Key Pathways to Investigate for Indolizine Analogs:

  • PI3K/Akt/mTOR Pathway: This is a central pathway regulating cell growth, proliferation, and survival. Key proteins to probe include Akt (and its phosphorylated form, p-Akt), mTOR (and p-mTOR), and downstream effectors like p70S6K.[6][17]

  • p53 and β-catenin: The tumor suppressor p53 and the oncoprotein β-catenin are often dysregulated in cancer.[7][18] Investigating the expression levels of these proteins can provide insights into the compound's mechanism.

Table 2: Key Antibodies for Western Blot Analysis

PathwayTarget ProteinPhosphorylation Site
PI3K/Akt/mTORAktSer473, Thr308
mTORSer2448
p70S6KThr389
Tumor Suppressor/Oncogenep53-
β-catenin-

Conclusion

The protocols and workflow detailed in these application notes provide a robust framework for the comprehensive evaluation of this compound analogs as potential anticancer agents. By systematically progressing from initial cytotoxicity screening to detailed mechanistic studies, researchers can efficiently identify promising lead compounds and elucidate their modes of action. This structured approach, grounded in established scientific principles, will facilitate the generation of high-quality, reproducible data essential for the advancement of novel indolizine-based cancer therapeutics.

References

Application Notes and Protocols for Indolizine-1-Carboxylic Acid in Antimicrobial and Antifungal Research

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Indolizine, a fused N-heterocyclic system, has emerged as a privileged scaffold in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1][2][3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the antimicrobial and antifungal applications of indolizine-1-carboxylic acid and its derivatives. While much of the research has focused on derivatized forms, the indolizine core represents a promising starting point for the discovery of new antimicrobial and antifungal agents.[4][5]

Antimicrobial and Antifungal Potential of Indolizine Derivatives

Indolizine derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities.[3][4] Studies have reported the synthesis and evaluation of various substituted indolizines, including those derived from this compound, against a range of pathogenic microbes.

Antibacterial Activity

Numerous studies have highlighted the antibacterial potential of indolizine derivatives against both Gram-positive and Gram-negative bacteria.[4][5] For instance, newly synthesized indolizine derivatives have shown selective toxicity against Gram-positive bacteria such as Staphylococcus aureus and have also been found to inhibit the acid-fast bacterium Mycobacterium smegmatis.[4][6] Some Mannich bases of indolizine-1-carboxylate have demonstrated significant activity against S. aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa.[5] Furthermore, certain pyrazolyl-indolizine derivatives have exhibited potent antimicrobial efficacy against Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Salmonella typhimurium.[7]

Antifungal Activity

The antifungal potential of indolizine derivatives is also well-documented.[4][5] Some derivatives have been tested against model yeast such as Candida parapsilosis and filamentous fungi like Aspergillus fumigatus, Alternaria alternata, Botrytis cinerea, and Microsporum gypseum.[4][6] Notably, specific derivatives have been shown to affect the morphology of hyphal tips in B. cinerea, leading to enhanced ramification.[4][6] The structural similarity of some indolizine derivatives to azole antifungals suggests a potential for similar mechanisms of action.[8]

Proposed Mechanism of Action

The precise mechanism of action for this compound itself is not extensively characterized. However, studies on its derivatives and related compounds provide valuable insights into potential pathways.

Inhibition of Ergosterol Biosynthesis (Antifungal)

A prominent proposed mechanism for the antifungal activity of some indolizine derivatives, particularly indolizine-1-carbonitriles, is the inhibition of lanosterol 14α-demethylase (CYP51).[8] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity and function, ultimately leading to fungal cell death. This mechanism is analogous to that of widely used azole antifungal drugs.[8]

G cluster_fungus Fungal Cell Indolizine_Derivative Indolizine Derivative CYP51 Lanosterol 14α-demethylase (CYP51) X (Inhibition leads to depletion) Indolizine_Derivative->CYP51 Inhibits Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 catalysis Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane

Caption: Proposed antifungal mechanism of indolizine derivatives via inhibition of CYP51.

Disruption of Bacterial Cell Membrane and DNA Synthesis (Antibacterial)

While direct evidence for this compound is limited, studies on indolicidin, an antimicrobial peptide containing a related indole moiety, suggest potential antibacterial mechanisms. Indolicidin can permeabilize bacterial membranes without causing lysis and has been shown to inhibit DNA synthesis in E. coli.[9][10] This inhibition of DNA synthesis can induce filamentation in bacteria, contributing to its antimicrobial effect.[9] It is plausible that some indolizine derivatives may share similar mechanisms of action, such as interacting with and disrupting the bacterial cell membrane or interfering with essential cellular processes like DNA replication.

Quantitative Data Summary

The following table summarizes the reported antimicrobial and antifungal activities of various indolizine derivatives. It is important to note that these are examples, and the activity of a specific compound will depend on its exact chemical structure.

Compound ClassTest OrganismActivity MetricResultReference
Pyrazolyl-indolizine derivativesBacillus subtilisMICPotent[7]
Staphylococcus aureusMICPotent[7]
Pseudomonas aeruginosaMICPotent[7]
Salmonella typhimuriumMICPotent[7]
Candida albicansMICPotent[7]
Indolizine-1-carbonitrile derivative (5b)Fungal strainsMIC8–32 µg/mL[8]
Indolizine-1-carbonitrile derivative (5g)Bacterial strainsMIC16–256 µg/mL[8]
Indolizine derivative (XXI)Mycobacterium smegmatisBacteriostatic concentration25 µg/mL[4][6]

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments to evaluate the antimicrobial and antifungal properties of this compound and its derivatives.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12][13]

Materials:

  • Test compound (this compound or derivative)

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[12][14]

  • Sterile diluent (e.g., DMSO, water)

  • Positive control antibiotic/antifungal

  • Incubator

  • Micropipettes and sterile tips

  • Spectrophotometer or plate reader (optional)

Procedure:

  • Preparation of Inoculum:

    • From a fresh culture plate, select several well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[11][12]

    • Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11][12]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • In a 96-well plate, perform serial two-fold dilutions of the compound in the broth medium to obtain a range of concentrations.[11][12]

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum and a standard antibiotic/antifungal) and a negative control (broth with inoculum but no compound). A sterility control (broth only) should also be included.[11]

    • Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria; for fungi, incubation times may be longer, e.g., 24-72 hours).[11][15]

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[11][16] This can be assessed visually or by measuring the optical density using a plate reader.[13]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Inoculum (0.5 McFarland) Inoculate Inoculate 96-well Plate Inoculum->Inoculate Compound Prepare Compound Dilutions (Serial 2-fold) Compound->Inoculate Incubate Incubate (e.g., 37°C, 18-24h) Inoculate->Incubate Read Read Results (Visual/OD) Incubate->Read MIC Determine MIC Read->MIC

Caption: Workflow for the Broth Microdilution Assay to determine the Minimum Inhibitory Concentration (MIC).

Agar Well Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.[16]

Materials:

  • Test compound

  • Bacterial or fungal strains

  • Agar plates with appropriate medium

  • Sterile cork borer or pipette tip

  • Sterile swabs

  • Positive control antibiotic/antifungal discs

Procedure:

  • Inoculation of Agar Plate:

    • Using a sterile swab, evenly spread the prepared microbial inoculum (adjusted to 0.5 McFarland standard) over the entire surface of the agar plate.

  • Preparation of Wells:

    • Aseptically create wells in the agar using a sterile cork borer or the wide end of a pipette tip.

  • Addition of Compound:

    • Add a specific volume of the test compound solution at a known concentration into each well.

    • A well with the solvent alone should be included as a negative control. A standard antibiotic disc can be placed on the agar surface as a positive control.

  • Incubation:

    • Incubate the plates under appropriate conditions for the test microorganism.

  • Measurement of Inhibition Zone:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.[16]

Conclusion

This compound and its derivatives represent a promising area of research for the discovery of novel antimicrobial and antifungal agents. The available literature strongly suggests that modifications to the indolizine scaffold can lead to potent compounds with activity against a wide range of pathogens. The protocols outlined in this document provide a robust framework for the systematic evaluation of these compounds. Further investigation into their mechanism of action, structure-activity relationships, and in vivo efficacy is warranted to fully realize their therapeutic potential.

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Properties of Indolizine-1-carboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Indolizine Scaffolds in Inflammation

Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and restorative mechanism, chronic inflammation is a key driver of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A central goal in drug discovery is the development of novel anti-inflammatory agents with improved efficacy and safety profiles compared to existing therapies, such as non-steroidal anti-inflammatory drugs (NSAIDs), which are often associated with gastrointestinal side effects.

The indolizine nucleus, a nitrogen-containing heterocyclic scaffold, has emerged as a promising pharmacophore in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] Specifically, esters of indolizine-1-carboxylic acid have garnered significant attention for their potential to modulate key inflammatory pathways. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application and evaluation of these compounds as potential anti-inflammatory agents. We will delve into the underlying mechanisms of action, provide detailed protocols for their synthesis and biological evaluation, and offer insights into data interpretation.

Recent studies have demonstrated that certain indolizine derivatives are potent inhibitors of key inflammatory mediators, including cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[3][4] Furthermore, they have been shown to reduce the production of nitric oxide (NO), another important pro-inflammatory molecule.[4] The ability of these compounds to target multiple inflammatory pathways suggests a broad spectrum of anti-inflammatory activity and a potential for synergistic therapeutic effects.

Mechanism of Action: Targeting Key Inflammatory Pathways

The anti-inflammatory effects of this compound esters are primarily attributed to their ability to interfere with the production of pro-inflammatory mediators. The principal pathways targeted by these compounds are illustrated below.

Inhibition of the Cyclooxygenase (COX) Pathway

A primary mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins (PGs). Prostaglandins are potent lipid mediators that contribute to pain, fever, and inflammation. There are two main isoforms of COX: COX-1, which is constitutively expressed in most tissues and is involved in homeostatic functions, and COX-2, which is inducible and is upregulated at sites of inflammation.[3] Selective inhibition of COX-2 is a desirable therapeutic strategy as it is expected to reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[3] In silico docking studies and in vitro enzyme inhibition assays have shown that certain indolizine derivatives exhibit a higher affinity for the COX-2 enzyme compared to COX-1, suggesting a favorable safety profile.[3]

Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Metabolized by Prostaglandins (PGs) Prostaglandins (PGs) COX-2->Prostaglandins (PGs) Produces Inflammation Inflammation Prostaglandins (PGs)->Inflammation Promotes Indolizine Ester Indolizine Ester Indolizine Ester->COX-2 Inhibits

Figure 1: Inhibition of the COX-2 Pathway.
Suppression of Pro-inflammatory Cytokines and Nitric Oxide

Inflammatory responses are also driven by a complex network of cytokines. Macrophages, when activated by stimuli like lipopolysaccharide (LPS), release a cascade of pro-inflammatory cytokines, including TNF-α and IL-6.[5][6] These cytokines amplify the inflammatory response and contribute to tissue damage in chronic inflammatory conditions. Furthermore, activated macrophages produce nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme. While NO has important physiological roles, excessive production at inflammatory sites can lead to oxidative stress and tissue injury.[7] Studies have shown that this compound esters can significantly reduce the LPS-induced production of TNF-α, IL-6, and NO in macrophage cell lines, indicating their ability to dampen these critical inflammatory signaling pathways.[4]

LPS LPS Macrophage Macrophage LPS->Macrophage Activates TNF-alpha TNF-alpha Macrophage->TNF-alpha Produces IL-6 IL-6 Macrophage->IL-6 Produces NO NO Macrophage->NO Produces Inflammation Inflammation TNF-alpha->Inflammation IL-6->Inflammation NO->Inflammation Indolizine Ester Indolizine Ester Indolizine Ester->Macrophage Inhibits Production

Figure 2: Suppression of Pro-inflammatory Mediators.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and evaluation of the anti-inflammatory properties of this compound esters.

Protocol 1: One-Pot Synthesis of Ethyl Indolizine-1-carboxylate Derivatives

This protocol describes a general one-pot synthesis method for ethyl 3-substituted-7-methylindolizine-1-carboxylates, which can be adapted for various this compound esters.[8][9]

Materials:

  • 4-substituted pyridine

  • α-Halo ketone (e.g., phenacyl bromide)

  • Ethyl propiolate or other suitable alkyne

  • Triethylamine (TEA)

  • Acetonitrile (ACN), anhydrous

  • Microwave reactor vials (8 mL)

  • Nitrogen gas supply

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • To an 8 mL microwave reactor vial equipped with a magnetic stir bar, add the 4-substituted pyridine (1.0 mmol), the α-halo ketone (1.0 mmol), ethyl propiolate (1.2 mmol), and triethylamine (1.5 mmol).

  • Add anhydrous acetonitrile (5 mL) to the vial.

  • Seal the vial and purge with nitrogen gas for 5 minutes.

  • Place the vial in a microwave reactor and irradiate at a specified temperature (e.g., 120 °C) and power (e.g., 100 W) for a designated time (e.g., 5-15 minutes). The optimal conditions should be determined for each specific reaction.

  • After the reaction is complete, cool the vial to room temperature.

  • Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the desired product and evaporate the solvent to obtain the purified ethyl indolizine-1-carboxylate derivative.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Start Start Combine_Reagents Combine Pyridine, Ketone, Alkyne, TEA in ACN Start->Combine_Reagents Microwave Microwave Irradiation Combine_Reagents->Microwave Purify Purify by Column Chromatography Microwave->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize End End Characterize->End

Figure 3: One-Pot Synthesis Workflow.
Protocol 2: In Vitro COX-2 Inhibition Assay (Cell-Based)

This protocol outlines a cell-based assay to determine the inhibitory effect of indolizine esters on COX-2 activity in LPS-stimulated RAW 264.7 macrophages by measuring the production of prostaglandin E2 (PGE2).[3][10]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • This compound ester test compounds

  • Indomethacin (positive control)

  • PGE2 ELISA kit

  • 24-well cell culture plates

  • CO₂ incubator (37 °C, 5% CO₂)

Procedure:

  • Seed RAW 264.7 cells in 24-well plates at a density of 2.5 x 10⁵ cells/mL (1 mL per well) and allow them to adhere overnight in a CO₂ incubator.

  • The next day, remove the medium and pre-treat the cells with various concentrations of the indolizine ester test compounds or indomethacin (e.g., 0.1, 1, 10 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce COX-2 expression and PGE2 production.

  • Incubate the cells for 24 hours.

  • Collect the cell culture supernatant and centrifuge at 1,000 x g for 15 minutes to remove any cellular debris.

  • Measure the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer's instructions.

  • Calculate the percentage inhibition of PGE2 production for each concentration of the test compound relative to the LPS-stimulated vehicle control.

  • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of PGE2 production) by plotting the percentage inhibition against the log of the compound concentration.

Protocol 3: Measurement of TNF-α and IL-6 Production

This protocol describes the measurement of TNF-α and IL-6 released from LPS-stimulated RAW 264.7 macrophages.[5][6]

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM with 10% FBS

  • LPS

  • This compound ester test compounds

  • Dexamethasone (positive control)

  • TNF-α and IL-6 ELISA kits

  • 96-well cell culture plates

  • CO₂ incubator (37 °C, 5% CO₂)

Procedure:

  • Seed RAW 264.7 cells in 96-well plates at a density of 1-2 x 10⁵ cells/well and incubate overnight.[11]

  • Remove the medium and pre-treat the cells with various concentrations of the indolizine ester test compounds or dexamethasone for 1 hour.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 4-24 hours).[11]

  • Collect the cell culture supernatant.

  • Measure the concentrations of TNF-α and IL-6 in the supernatant using commercial ELISA kits according to the manufacturer's protocols.

  • Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-stimulated vehicle control.

  • Determine the IC₅₀ values for TNF-α and IL-6 inhibition.

Protocol 4: Nitric Oxide (NO) Quantification using Griess Reagent

This protocol details the measurement of nitrite, a stable metabolite of NO, in the supernatant of LPS-stimulated macrophages using the Griess reagent.[7][12][13]

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM with 10% FBS (phenol red-free medium is recommended to avoid interference)

  • LPS

  • This compound ester test compounds

  • L-NAME (N-nitro-L-arginine methyl ester, a general NOS inhibitor, as a positive control)

  • Griess Reagent:

    • Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid

    • Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water

  • Sodium nitrite (for standard curve)

  • 96-well plates

Procedure:

  • Seed and treat RAW 264.7 cells with test compounds and LPS as described in Protocol 3.

  • After the incubation period, collect 100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Prepare a standard curve of sodium nitrite (e.g., 0-100 µM) in the cell culture medium.

  • Add 100 µL of freshly mixed Griess reagent (equal volumes of Reagent A and Reagent B) to each well containing the supernatant and standards.[12]

  • Incubate the plate at room temperature for 10-15 minutes in the dark.

  • Measure the absorbance at 540-550 nm using a microplate reader.[7][12]

  • Calculate the nitrite concentration in the samples using the standard curve.

  • Determine the percentage inhibition of NO production and the IC₅₀ values for the test compounds.

Protocol 5: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats

This protocol describes a widely used in vivo model to assess the acute anti-inflammatory activity of test compounds.[14][15][16][17]

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • This compound ester test compounds

  • Indomethacin or Diclofenac (positive control)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

  • Oral gavage needles

Procedure:

  • Acclimatize the rats for at least one week before the experiment.

  • Fast the animals overnight with free access to water.

  • Divide the rats into groups (n=6 per group): vehicle control, positive control, and test compound groups (at least 3 doses).

  • Administer the test compounds or the positive control orally (p.o.) via gavage 1 hour before the carrageenan injection.

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Inject 0.1 mL of 1% carrageenan suspension subcutaneously into the sub-plantar region of the right hind paw.

  • Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[17]

  • Calculate the paw edema (increase in paw volume) for each animal at each time point by subtracting the initial paw volume from the post-treatment paw volume.

  • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the following formula:

    • % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

  • Analyze the data statistically (e.g., using ANOVA followed by a post-hoc test) to determine the significance of the anti-inflammatory effect.

Data Presentation and Interpretation

For a clear and concise presentation of the results, all quantitative data should be summarized in tables.

Table 1: In Vitro Anti-inflammatory Activity of this compound Ester (Example Data)

CompoundCOX-2 IC₅₀ (µM)TNF-α Inhibition IC₅₀ (µM)IL-6 Inhibition IC₅₀ (µM)NO Inhibition IC₅₀ (µM)
Test Compound A1.55.27.83.4
Test Compound B0.82.13.51.9
Indomethacin0.5---
Dexamethasone-0.10.20.5

Interpretation: Lower IC₅₀ values indicate greater potency. A comparison with standard drugs like indomethacin and dexamethasone provides a benchmark for the activity of the test compounds.

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema (Example Data)

Treatment (Dose, mg/kg, p.o.)Paw Edema (mL) at 3h (Mean ± SEM)% Inhibition of Edema at 3h
Vehicle Control0.85 ± 0.05-
Test Compound A (10)0.62 ± 0.04*27.1
Test Compound A (30)0.45 ± 0.03 47.1
Test Compound A (100)0.31 ± 0.0263.5
Indomethacin (10)0.35 ± 0.03**58.8

*p < 0.05, **p < 0.01 compared to vehicle control.

Interpretation: A dose-dependent reduction in paw edema indicates in vivo anti-inflammatory activity. The efficacy of the test compound can be compared to that of a standard NSAID.

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the comprehensive evaluation of this compound esters as potential anti-inflammatory agents. By systematically assessing their effects on key inflammatory mediators and pathways, both in vitro and in vivo, researchers can gain valuable insights into their therapeutic potential. Future studies should focus on elucidating the detailed structure-activity relationships (SAR) of this compound class to optimize their potency and selectivity. Furthermore, investigations into their pharmacokinetic and toxicological profiles will be crucial for their advancement as clinical candidates for the treatment of inflammatory diseases.

References

Application Notes and Protocols: Indolizine-1-carboxylic Acid in the Development of Phospholipase A2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indolizine Scaffold - A Privileged Structure in Enzyme Inhibition

Indolizine, a fused bicyclic aromatic heterocycle, represents a class of "privileged structures" in medicinal chemistry. Its unique electronic and structural features make it an attractive scaffold for the design of a wide array of biologically active molecules.[1] The indolizine nucleus is present in numerous natural products and has been extensively explored for the development of therapeutic agents with diverse activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] A particularly promising application of the indolizine scaffold is in the development of enzyme inhibitors, owing to its ability to be readily functionalized at various positions, allowing for the fine-tuning of interactions with enzyme active sites.[4] This guide will focus on the application of indolizine-1-carboxylic acid and its derivatives in the development of inhibitors for Phospholipase A2 (PLA2), a key enzyme in the inflammatory cascade.

Phospholipase A2 (PLA2) enzymes are a superfamily of lipolytic enzymes that catalyze the hydrolysis of the sn-2 fatty acyl bond of glycerophospholipids. This reaction releases a free fatty acid, often arachidonic acid, and a lysophospholipid.[5] These products are precursors to a wide range of pro-inflammatory mediators, making PLA2 a significant therapeutic target for inflammatory diseases.[5] Indolizine derivatives, particularly those with substitutions at the 1-position, have shown potent inhibitory activity against PLA2, making them promising candidates for the development of novel anti-inflammatory drugs.[2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a starting point for the synthesis of PLA2 inhibitors and the subsequent evaluation of their inhibitory activity.

Synthesis of a Representative Indolizine-Based PLA2 Inhibitor: 1-(Carbamoylmethyl)-2,3-diphenylindolizine

The synthesis of indolizine derivatives is often achieved through a [3+2] cycloaddition reaction, also known as the 1,3-dipolar cycloaddition.[1][6] This versatile reaction allows for the construction of the indolizine core from readily available starting materials. The following protocol details the synthesis of 1-(carbamoylmethyl)-2,3-diphenylindolizine, a representative PLA2 inhibitor derived from an this compound precursor.

Synthetic Workflow Diagram

G cluster_0 Step 1: Formation of Pyridinium Ylide cluster_1 Step 2: 1,3-Dipolar Cycloaddition cluster_2 Step 3: Aromatization cluster_3 Step 4: Amidation A Pyridine C Pyridinium Salt Intermediate A->C Reaction B Ethyl 2-bromoacetate B->C D Pyridinium Ylide C->D Base (e.g., Triethylamine) F Cycloadduct Intermediate D->F E Diphenylacetylene E->F G Ethyl 2,3-diphenylindolizine-1-carboxylate F->G Oxidation (Air) I 1-(Carbamoylmethyl)-2,3-diphenylindolizine (Final Product) G->I H Ammonia H->I

Caption: Synthetic pathway for 1-(carbamoylmethyl)-2,3-diphenylindolizine.

Detailed Synthetic Protocol

Materials:

  • Pyridine

  • Ethyl 2-bromoacetate

  • Diphenylacetylene

  • Triethylamine (TEA)

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

  • Ammonia solution (aqueous or in methanol)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Formation of the Pyridinium Salt:

    • In a round-bottom flask, dissolve pyridine (1.0 eq) in anhydrous dichloromethane.

    • Add ethyl 2-bromoacetate (1.1 eq) dropwise to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate indicates the formation of the pyridinium salt.

    • Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to obtain the pyridinium salt.

  • In situ Generation of Pyridinium Ylide and 1,3-Dipolar Cycloaddition:

    • Suspend the pyridinium salt (1.0 eq) and diphenylacetylene (1.2 eq) in anhydrous acetonitrile.

    • Add triethylamine (1.5 eq) dropwise to the suspension at room temperature. The color of the reaction mixture should change, indicating the formation of the pyridinium ylide.

    • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Aromatization and Work-up:

    • Upon completion of the reaction (as indicated by TLC), the solvent is removed under reduced pressure. The resulting dihydroindolizine intermediate typically undergoes spontaneous aromatization upon exposure to air.

    • The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield ethyl 2,3-diphenylindolizine-1-carboxylate.

  • Amidation to the Final Product:

    • Dissolve the purified ethyl 2,3-diphenylindolizine-1-carboxylate (1.0 eq) in a suitable solvent such as methanol.

    • Add an excess of aqueous ammonia or a solution of ammonia in methanol.

    • Stir the reaction mixture at room temperature or with gentle heating until the ester is fully converted to the amide (monitored by TLC).

    • Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 1-(carbamoylmethyl)-2,3-diphenylindolizine.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The formation of the pyridinium ylide is sensitive to moisture, which can protonate the ylide and quench the reaction. Therefore, anhydrous solvents and reagents are crucial for this step.

  • Base Selection: Triethylamine is a commonly used base for the in situ generation of pyridinium ylides. It is strong enough to deprotonate the pyridinium salt but generally does not interfere with the subsequent cycloaddition reaction.

  • Dipolarophile: Diphenylacetylene is an electron-rich alkyne that readily participates in the 1,3-dipolar cycloaddition with the electron-deficient pyridinium ylide.

  • Aromatization: The initial cycloadduct is a dihydroindolizine, which is often unstable and readily oxidizes to the more stable aromatic indolizine. This can be facilitated by air or by the addition of a mild oxidizing agent.

Protocol: Phospholipase A2 (PLA2) Inhibition Assay

The following protocol describes a sensitive, continuous fluorescence-based assay for measuring the inhibitory activity of indolizine derivatives against PLA2. The assay utilizes a commercially available fluorescent phospholipid substrate, N-((6-(2,4-dinitrophenyl)amino)hexanoyl)-1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (NBD-PE).[7] In its intact form within a lipid vesicle, the NBD fluorophore is self-quenched. Upon hydrolysis by PLA2, the fluorescent NBD-hexanoic acid is released, leading to a measurable increase in fluorescence intensity.

Assay Workflow Diagram

G cluster_0 Reagent Preparation cluster_1 Assay Setup (96-well plate) cluster_2 Reaction & Measurement cluster_3 Data Analysis A Assay Buffer B NBD-PE Substrate Vesicles C PLA2 Enzyme Solution D Test Inhibitor (Indolizine Derivative) E Positive Control (e.g., Varespladib) F Add Assay Buffer G Add Test Inhibitor / Controls F->G H Add PLA2 Enzyme G->H I Pre-incubation H->I J Add NBD-PE Substrate K Kinetic Fluorescence Reading (Ex/Em ~460/535 nm) J->K L Calculate Rate of Fluorescence Increase M Determine % Inhibition L->M N Calculate IC50 Value M->N

References

Application Notes and Protocols: Indolizine-1-carboxylic Acid as a Versatile Scaffold for Advanced Bioimaging

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The quest for novel fluorophores with tunable photophysical properties, high quantum yields, and excellent photostability is a driving force in the evolution of bioimaging. The indolizine scaffold has emerged as a privileged heterocyclic motif in the design of such fluorescent probes.[1] Its π-conjugated system offers a robust platform for developing dyes that are sensitive to their microenvironment, making them ideal candidates for sophisticated cellular imaging and sensing applications.[2] This application note focuses on Indolizine-1-carboxylic acid , a key derivative that serves as a versatile building block for the synthesis of a new generation of fluorescent probes for bioimaging and drug development.

While this compound itself may exhibit modest intrinsic fluorescence, its true potential lies in the carboxylic acid moiety at the 1-position. This functional group provides a convenient handle for chemical modifications, allowing researchers to rationally design and synthesize a diverse library of probes with tailored fluorescent properties and biological specificities.[3] By strategically introducing various substituents, the emission wavelengths of indolizine-based fluorophores can be finely tuned across the visible spectrum, from blue to red-orange (462–580 nm).[4]

The Indolizine Core: A Foundation for Brightness and Tunability

The fluorescence of indolizine derivatives arises from their unique electronic structure. The fusion of a pyridine and a pyrrole ring creates a planar, electron-rich system. The photophysical properties of these fluorophores, including their absorption and emission maxima, quantum yield, and Stokes shift, are highly dependent on the nature and position of substituents on the indolizine core.

A prime example of the tunability of the indolizine scaffold is the "Seoul-Fluor" platform, a series of indolizine-based fluorophores where systematic modifications of substituents have led to a predictable and wide range of emission colors.[5] This rational design approach underscores the potential of using this compound as a starting point for creating novel probes. The carboxylic acid can be converted to esters, amides, or other functional groups to either directly modulate the electronic properties of the fluorophore or to attach targeting moieties for specific cellular organelles or biomolecules.

Key Photophysical Properties of Substituted Indolizine-1-Carboxylate Derivatives
Compound ClassRepresentative SubstituentsAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_F)Stokes Shift (nm)SolventReference
3,7-disubstituted indolizinesVaried electron-donating and -withdrawing groups~350-450462-580Not specifiedNot specifiedMethanol[4]
Pyrido[3,2-b]indolizinesVaried R1 and R2 substituents>400455-568Not specifiedNot specifiedDichloromethane[6]
3-Benzoyl-7-vinyl-indolizine-1-carboxylateBenzoyl at C3, vinyl at C74004580.006458Dioxane[7]
"Seoul-Fluor" AnaloguesSystematic electronic perturbationNot specified445–613VariableNot specifiedNot specified[3]

This compound: The Synthetic Gateway to Functional Probes

The true utility of this compound in bioimaging is realized through its role as a versatile synthetic intermediate. The carboxylic acid group is a nucleophilic handle that can readily undergo a variety of chemical transformations.

Synthetic Workflow for Probe Development

G cluster_0 Synthesis of this compound Scaffold cluster_1 Functionalization for Bioimaging start Pyridinium Salts + Acetylenic Dipolarophiles cycloaddition 1,3-Dipolar Cycloaddition start->cycloaddition indolizine_ester Indolizine-1-carboxylate Ester cycloaddition->indolizine_ester hydrolysis Hydrolysis indolizine_ester->hydrolysis indolizine_acid This compound hydrolysis->indolizine_acid activation Carboxylic Acid Activation indolizine_acid->activation coupling Amide or Ester Coupling activation->coupling final_probe Functional Fluorescent Probe coupling->final_probe targeting_moiety Targeting Ligand (e.g., Biotin, Peptide) targeting_moiety->coupling fluorophore_modification Fluorophore Tuning Group fluorophore_modification->coupling

Caption: Synthetic workflow for developing bioimaging probes from this compound.

This workflow highlights the central role of this compound. The initial synthesis often yields an ester, which can be hydrolyzed to the carboxylic acid.[4] This acid is then activated and coupled with various molecules to create a final probe with the desired properties for a specific bioimaging application.

Protocols for Cellular Imaging with Indolizine-Based Probes

While a universal protocol for all indolizine-based probes is not feasible due to their diverse properties, the following provides a general framework for intracellular staining and fluorescence microscopy. This protocol should be optimized for each specific probe and cell type.

General Protocol for Live-Cell Imaging

This protocol is a starting point for assessing the cell permeability and subcellular localization of a novel indolizine-based probe.

Materials:

  • Indolizine-based fluorescent probe

  • High-purity Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Complete cell culture medium appropriate for the cell line

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Cells cultured on glass-bottom dishes or chamber slides

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Probe Preparation:

    • Prepare a 1-10 mM stock solution of the indolizine-based probe in high-purity DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C, protected from light.

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or chamber slides at an appropriate density to achieve 50-70% confluency on the day of imaging.

    • Incubate under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Cell Staining:

    • On the day of the experiment, aspirate the cell culture medium.

    • Wash the cells once with pre-warmed PBS.

    • Prepare a staining solution by diluting the probe stock solution in pre-warmed complete cell culture medium or live-cell imaging medium to a final concentration of 1-10 µM. The optimal concentration must be determined empirically.

    • Add the staining solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.

  • Washing and Imaging:

    • Aspirate the staining solution.

    • Wash the cells two to three times with pre-warmed live-cell imaging medium.

    • Add fresh, pre-warmed live-cell imaging medium to the cells.

    • Image the cells using a fluorescence microscope equipped with appropriate excitation and emission filters for the specific indolizine probe.

Protocol for Fixed-Cell Staining

Fixation can alter cell morphology and antigenicity, but it is necessary for certain applications, such as co-localization studies with antibodies.

Materials:

  • Indolizine-based fluorescent probe

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1-0.5% Triton™ X-100 or Saponin in PBS (Permeabilization buffer)

  • PBS

  • Mounting medium with an antifade reagent

Procedure:

  • Cell Preparation and Fixation:

    • Culture cells on coverslips in a petri dish.

    • Wash cells with PBS.

    • Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (if required for intracellular targets):

    • Incubate the fixed cells with permeabilization buffer for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining:

    • Dilute the indolizine probe in PBS to the desired final concentration (typically 1-10 µM).

    • Incubate the fixed and permeabilized cells with the staining solution for 30-60 minutes at room temperature, protected from light.

  • Washing and Mounting:

    • Wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Seal the coverslips with nail polish and allow to dry.

    • Image using a fluorescence microscope.

G cluster_0 Live-Cell Imaging Workflow cluster_1 Fixed-Cell Staining Workflow cell_culture Culture Cells on Glass-Bottom Dish probe_prep Prepare Staining Solution (1-10 µM in Medium) cell_culture->probe_prep staining Incubate Cells with Probe (15-60 min, 37°C) probe_prep->staining wash Wash with Imaging Medium staining->wash image Image Live Cells wash->image fix Fix Cells with 4% PFA permeabilize Permeabilize (e.g., Triton X-100) fix->permeabilize stain_fixed Stain with Probe in PBS permeabilize->stain_fixed mount Wash and Mount stain_fixed->mount image_fixed Image Fixed Cells mount->image_fixed

Caption: Comparison of live-cell and fixed-cell imaging workflows.

Applications in Drug Development and Research

The versatility of the this compound scaffold extends to various applications in drug development and fundamental research:

  • High-Throughput Screening: Bright and photostable indolizine-based probes can be developed for high-content screening assays to identify modulators of cellular processes.

  • Target Identification: By functionalizing this compound with a bioactive molecule and a photo-crosslinker, it can be used to identify the cellular targets of a drug.

  • Sensing and Diagnostics: The sensitivity of the indolizine core to its environment can be harnessed to create probes that report on intracellular pH, ion concentrations, or enzymatic activity.[4]

  • Theranostics: Combining the fluorescent properties of an indolizine derivative with a therapeutic agent on the same molecule opens up possibilities for simultaneous imaging and treatment.

Conclusion

This compound is a highly valuable and versatile scaffold for the development of novel fluorescent probes for bioimaging. Its true strength lies in the strategic functionalization of the carboxylic acid group, which enables the rational design of probes with tailored photophysical properties and biological functions. By leveraging the synthetic accessibility and tunable fluorescence of the indolizine core, researchers can create a new generation of sophisticated tools to illuminate the intricate workings of biological systems.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Indolizine-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Indolizine-1-carboxylic acid and its derivatives. This resource is designed for researchers, medicinal chemists, and process development professionals aiming to optimize their synthetic routes and troubleshoot common experimental challenges. We will delve into the mechanistic underpinnings of key reactions, provide actionable solutions to common yield-limiting issues, and present a validated, high-yield protocol.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective strategies for synthesizing the this compound core?

A1: The two most powerful and widely adopted strategies for constructing the indolizine skeleton are the Tschitschibabin reaction and the 1,3-dipolar cycloaddition.[1][2]

  • Tschitschibabin (Chichibabin) Indolizine Synthesis: This classic method involves the base-mediated intramolecular cyclization of a pyridinium salt bearing an activated methylene group (e.g., -CH₂COR) adjacent to the nitrogen atom.[3][4] While historically significant, it can require harsh conditions and its substitution pattern is primarily dictated by the initial pyridine derivative.[5]

  • 1,3-Dipolar Cycloaddition: This is arguably the most versatile and high-yielding method for preparing highly functionalized indolizines.[6] It involves the reaction of a pyridinium ylide (the 1,3-dipole) with an electron-deficient alkene or alkyne (the dipolarophile).[1][7] To synthesize this compound derivatives, an alkyne such as ethyl propiolate is commonly used as the dipolarophile, which installs the ester group directly at the C1 position.[8]

Q2: Why is the 1,3-dipolar cycloaddition often the preferred route for achieving high yields of C1-substituted indolizines?

A2: The 1,3-dipolar cycloaddition offers superior control and versatility. The reaction proceeds under mild conditions and tolerates a wide range of functional groups on both the pyridine ring and the dipolarophile.[9][10] This modularity allows for the direct and regioselective installation of a carboxylic acid precursor (like an ester) at the C1 position, which is often difficult to achieve with other methods. The subsequent hydrolysis to the target carboxylic acid is typically straightforward.

Q3: What are the most critical parameters that influence the yield and purity in an indolizine synthesis via 1,3-dipolar cycloaddition?

A3: Success hinges on three key factors:

  • Efficient Ylide Generation: The pyridinium ylide is an unstable intermediate. Its formation must be efficient but controlled to prevent side reactions like dimerization. The choice of base (e.g., a non-nucleophilic organic base like triethylamine or a weaker inorganic base like potassium carbonate) and solvent is critical.

  • Reactivity of the Dipolarophile: The reaction rate is highly dependent on the electronic nature of the alkyne or alkene. Electron-withdrawing groups (like the ester on ethyl propiolate) are essential for activating the dipolarophile towards cycloaddition.

  • Reaction Conditions: Temperature control is crucial to manage the stability of the ylide and prevent decomposition. In many cases, the reaction is performed by generating the ylide in situ in the presence of the dipolarophile to ensure it is trapped efficiently.

Primary Synthetic Strategy: 1,3-Dipolar Cycloaddition

The [3+2] cycloaddition between a pyridinium ylide and an activated alkyne is the cornerstone of modern indolizine synthesis. The reaction proceeds through a concerted or stepwise mechanism, leading to a dihydropyridine intermediate which then aromatizes, often via oxidation or elimination, to furnish the stable indolizine ring system.

Reaction Mechanism: Pyridinium Ylide + Alkyne

The diagram below illustrates the formation of the pyridinium ylide from a pyridinium salt, followed by the cycloaddition with an alkyne (e.g., ethyl propiolate) and subsequent aromatization to yield the ethyl indolizine-1-carboxylate.

G cluster_start Step 1: Ylide Formation cluster_cyclo Step 2: [3+2] Cycloaddition cluster_arom Step 3: Aromatization cluster_hydrolysis Step 4: Hydrolysis Start Pyridinium Salt (e.g., N-phenacylpyridinium bromide) Base Base (e.g., Et3N) Start->Base Deprotonation Ylide Pyridinium Ylide (1,3-Dipole) Base->Ylide Alkyne Activated Alkyne (e.g., Ethyl Propiolate) Ylide->Alkyne Reaction Cycloadduct Initial Cycloadduct (Dihydropyridine intermediate) Alkyne->Cycloadduct Aromatization Oxidation / Elimination (-2H) Cycloadduct->Aromatization Product Ethyl Indolizine-1-carboxylate Aromatization->Product Reagents Base or Acid (e.g., NaOH, then H+) Product->Reagents Saponification FinalProduct This compound Reagents->FinalProduct

Caption: General workflow for this compound synthesis.

Optimized Experimental Protocol

This protocol details the synthesis of Ethyl 2-phenylindolizine-1-carboxylate, a common derivative, followed by its hydrolysis.

Part A: Synthesis of Ethyl 2-phenylindolizine-1-carboxylate

Materials:

  • 2-Phenylacetylpyridine

  • Ethyl bromoacetate

  • Anhydrous acetonitrile (MeCN)

  • Triethylamine (Et₃N)

  • Ethyl propiolate

  • Diethyl ether

Procedure:

  • Quaternization: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-phenylacetylpyridine (1.0 eq) in anhydrous acetonitrile. Add ethyl bromoacetate (1.1 eq) and stir the mixture at 80 °C for 12-16 hours. Monitor by TLC until the starting material is consumed.

  • Salt Isolation: Cool the reaction to room temperature. Add diethyl ether to precipitate the pyridinium salt. Filter the solid, wash with diethyl ether, and dry under vacuum.

  • Ylide Formation and Cycloaddition: Suspend the dried pyridinium salt (1.0 eq) in anhydrous acetonitrile. Add ethyl propiolate (1.2 eq) to the suspension.

  • Slowly add triethylamine (1.5 eq) dropwise to the mixture at 0 °C over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 24 hours. The reaction mixture will typically turn dark.

  • Workup: Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure ester.

Part B: Hydrolysis to 2-phenylthis compound

Materials:

  • Ethyl 2-phenylindolizine-1-carboxylate

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) solution (e.g., 2M)

  • Hydrochloric acid (HCl) solution (e.g., 2M)

Procedure:

  • Saponification: Dissolve the purified ester (1.0 eq) in ethanol. Add an excess of 2M NaOH solution (3-5 eq).

  • Heat the mixture to reflux (approx. 80 °C) and stir for 2-4 hours, monitoring by TLC until the ester is fully consumed.

  • Acidification: Cool the reaction mixture in an ice bath. Slowly add 2M HCl solution dropwise with vigorous stirring until the pH is approximately 2-3. A precipitate of the carboxylic acid should form.[11]

  • Isolation: Filter the solid precipitate, wash thoroughly with cold water to remove salts, and dry under vacuum to obtain the final this compound product.

Troubleshooting Guide & Workflow

Use this guide to diagnose and resolve common issues encountered during the synthesis.

G Start Start: Low Yield or Complex Mixture Check_Ylide Check Ylide Formation Step Start->Check_Ylide No product or starting material recovered Check_Cyclo Check Cycloaddition Step Start->Check_Cyclo Some product but many side-products Check_Purity Check Purification / Workup Start->Check_Purity Product looks impure after isolation Base_Issue Is Base appropriate? (Strength, Sterics) Check_Ylide->Base_Issue Temp_Issue Is Temperature controlled? Check_Cyclo->Temp_Issue Workup_Issue Is acid-base workup effective? Check_Purity->Workup_Issue Base_Sol1 Solution: Use Et3N for non-nucleophilic deprotonation. Consider K2CO3 for milder conditions. Base_Issue->Base_Sol1 No Solvent_Issue Is Solvent dry & aprotic? Base_Issue->Solvent_Issue Yes Solvent_Sol1 Solution: Use freshly distilled anhydrous MeCN or DCM. Avoid protic solvents like alcohols. Solvent_Issue->Solvent_Sol1 No Temp_Sol1 Solution: Add base at 0°C to control exotherm and ylide decomposition. Run reaction at RT. Temp_Issue->Temp_Sol1 No Dipolarophile_Issue Is Dipolarophile reactive? Temp_Issue->Dipolarophile_Issue Yes Dipolarophile_Sol1 Solution: Ensure alkyne has a strong electron-withdrawing group (e.g., -COOEt). Use a slight excess (1.2 eq). Dipolarophile_Issue->Dipolarophile_Sol1 No Workup_Sol1 Solution: For final acid, dissolve crude product in aq. base (NaOH), wash with ether, then re-acidify to precipitate. Workup_Issue->Workup_Sol1 No

Caption: A logical workflow for troubleshooting low-yield syntheses.

Issue: Low or no product formation after the cycloaddition step.

  • Potential Cause A: Inefficient quaternization of the starting pyridine.

    • Why it happens: The initial Sₙ2 reaction to form the pyridinium salt is the foundation of the synthesis. Incomplete reaction leaves unactivated starting material.

    • Solution: Ensure your alkylating agent (e.g., ethyl bromoacetate) is reactive and pure. Increase the reaction time or temperature for the quaternization step. Confirm salt formation (it will often precipitate or have very different solubility and TLC Rf than the starting materials).

  • Potential Cause B: The pyridinium ylide is not forming or is decomposing.

    • Why it happens: The proton on the α-carbon of the pyridinium salt must be acidic enough to be removed by the base. If the base is too weak, deprotonation won't occur. If it's too strong or nucleophilic, it may lead to side reactions. The ylide itself is often unstable at elevated temperatures.

    • Solution: Use a non-nucleophilic base like triethylamine (Et₃N) or DBU. For sensitive substrates, a milder inorganic base like potassium carbonate (K₂CO₃) can be effective.[12] Perform the deprotonation at 0 °C to minimize ylide decomposition before it can react with the dipolarophile.

Issue: The reaction produces a complex mixture of side products.

  • Potential Cause A: Ylide dimerization or other side reactions.

    • Solution: Generate the ylide in situ. This is achieved by adding the base slowly to a mixture of the pyridinium salt and the dipolarophile. This keeps the instantaneous concentration of the free ylide low, favoring the intermolecular cycloaddition.

  • Potential Cause B: The dihydropyridine intermediate does not aromatize cleanly.

    • Why it happens: The final step requires the loss of two hydrogen atoms to form the aromatic indolizine ring. This is often an oxidation step. While many of these reactions aromatize upon workup or exposure to air, some systems are more resistant.

    • Solution: If you suspect an incomplete aromatization, an oxidant can be included in the reaction. However, for the synthesis with alkynes, this is less common. More often, ensuring the reaction goes to completion and a standard aqueous workup is sufficient.

Issue: Difficulty in purifying the final this compound.

  • Potential Cause A: The product is contaminated with neutral organic impurities.

    • Why it happens: Unreacted starting materials or neutral byproducts from the ester hydrolysis step can co-precipitate with the acidic product.

    • Solution: Utilize an acid-base extraction.[11][13] Dissolve the crude, dried solid from the acidification step in an organic solvent like ethyl acetate. Wash this solution with a basic aqueous solution (e.g., saturated NaHCO₃). The carboxylic acid will move to the aqueous layer as its sodium salt, while neutral impurities remain in the organic layer. Separate the layers, and then re-acidify the aqueous layer with cold HCl to precipitate the pure carboxylic acid. Filter and dry.

  • Potential Cause B: The product is poorly soluble or forms an oil.

    • Why it happens: Indolizine derivatives can have a wide range of physical properties.

    • Solution: For solids that are difficult to filter, try recrystallization from a suitable solvent system (e.g., ethanol/water, acetone/hexane). If the product oils out upon acidification, try extracting the acidified aqueous solution with an organic solvent (like ethyl acetate or DCM), then dry and evaporate the organic layer.

Comparative Analysis of Synthetic Routes

FeatureTschitschibabin Synthesis1,3-Dipolar Cycloaddition
Core Reaction Base-catalyzed intramolecular cyclization of a pyridinium salt.[3][3+2] cycloaddition of a pyridinium ylide and a dipolarophile.[6]
Typical Yields Moderate to GoodGood to Excellent[14]
Versatility Limited by the availability of substituted pyridines.Highly modular; a wide range of pyridines and dipolarophiles can be used.[7]
Conditions Often requires heating, sometimes with strong bases like NaH or alkoxides.Generally mild; often proceeds at room temperature after ylide formation.[10]
Regiocontrol Substitution pattern is fixed by the starting materials.Excellent regiocontrol, especially for placing substituents at C1, C2, and C3.
Key Advantage Simple, one-step cyclization from the pyridinium salt.High functional group tolerance and predictable substitution patterns.

References

Technical Support Center: Purification Techniques for Indolizine-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the purification of Indolizine-1-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in obtaining this compound in high purity. We provide in-depth troubleshooting advice and detailed protocols based on established chemical principles and extensive laboratory experience. Our goal is to move beyond simple step-by-step instructions to explain the causality behind each experimental choice, empowering you to adapt and optimize these methods for your specific needs.

This compound, a key heterocyclic building block, presents unique purification challenges due to its zwitterionic potential, aromatic nature, and the acidic carboxyl group.[1][2] Common impurities often include unreacted starting materials, isomeric byproducts, and decomposition products. This guide provides a structured approach to tackling these issues effectively.

Troubleshooting Guide

This section addresses specific problems encountered during the purification of this compound in a direct question-and-answer format.

Question 1: My crude product is a complex mixture, and I'm losing a significant amount of my target compound during the initial workup. How can I improve my initial purification and yield?

Answer: This is a common issue stemming from inefficient separation of the acidic product from neutral and basic impurities after synthesis. The most robust initial purification step is a well-executed acid-base extraction. This technique leverages the acidic nature of the carboxyl group to selectively move your target compound between immiscible organic and aqueous layers.[3][4]

The Underlying Principle (Causality): this compound, in an organic solvent (like ethyl acetate or dichloromethane), will react with a mild aqueous base (e.g., sodium bicarbonate) to form its corresponding sodium carboxylate salt. This salt is ionic and therefore highly soluble in the aqueous layer, while neutral organic impurities remain in the organic layer.[5] Later, re-acidification of the aqueous layer protonates the carboxylate, causing the neutral, water-insoluble this compound to precipitate, allowing for its isolation.[3][6]

Troubleshooting Steps & Optimization:

  • Incomplete Extraction: Ensure you are using a sufficient volume and concentration of the basic solution. It is often beneficial to perform the extraction two or three times with fresh portions of the aqueous base to ensure all the carboxylic acid is transferred to the aqueous phase.[7]

  • Emulsion Formation: Vigorous shaking can lead to emulsions, especially if particulate matter is present. If an emulsion forms, gentle swirling, addition of brine (saturated NaCl solution), or passing the mixture through a pad of Celite can help break it.[7]

  • Premature Precipitation: If the product precipitates during the back-extraction of the combined aqueous layers with an organic solvent (a step to remove any trapped neutral impurities), it may indicate the aqueous layer is not sufficiently basic.

  • Incomplete Precipitation upon Re-acidification: Ensure the pH of the aqueous layer is sufficiently acidic (pH 2-3) to fully protonate the carboxylate. Use a strong acid like 6M HCl and check the pH with litmus paper or a pH meter. Chilling the solution in an ice bath during and after acidification will decrease the product's solubility in water, maximizing precipitation and yield.[7][8]

Below is a workflow diagram for a robust acid-base extraction protocol.

AcidBaseExtraction start Crude reaction mixture in organic solvent (e.g., EtOAc) extract Extract with saturated aq. NaHCO₃ solution (x3) start->extract separate1 Separate Layers extract->separate1 org_layer Organic Layer: Contains neutral & basic impurities (Discard or process separately) separate1->org_layer Organic aq_layer Aqueous Layer: Contains Sodium Indolizine-1-carboxylate separate1->aq_layer Aqueous combine_aq Combine all aqueous layers aq_layer->combine_aq backwash Back-wash with fresh organic solvent (e.g., EtOAc) combine_aq->backwash separate2 Separate Layers backwash->separate2 discard_org Discard organic wash separate2->discard_org Organic acidify Cool aqueous layer in ice bath. Acidify slowly with 6M HCl to pH 2-3. separate2->acidify Aqueous precipitate Product precipitates out of solution acidify->precipitate filtrate Collect solid by vacuum filtration. Wash with cold deionized water. precipitate->filtrate dry Dry solid under high vacuum filtrate->dry

Caption: Workflow for Acid-Base Extraction.

Question 2: I'm seeing severe streaking on my silica gel TLC plate, making it impossible to assess purity or choose a solvent system for column chromatography. What's happening?

Answer: This is a classic problem when dealing with carboxylic acids on standard silica gel.[7] Silica gel is slightly acidic, and it can engage in acid-base interactions with your compound. The streaking (or tailing) occurs because the analyte exists in a dynamic equilibrium between its protonated (less polar) and deprotonated (more polar, strongly adsorbed) forms on the silica surface. This leads to a smear rather than a compact spot.

The Solution (Causality): To prevent this, you must suppress the deprotonation of your carboxylic acid. This is achieved by adding a small amount of a volatile acid, typically acetic acid or formic acid (0.5-1% v/v), to your eluting solvent system.[7][9] This acidic modifier ensures that the mobile phase is acidic enough to keep the this compound fully protonated, allowing it to move up the plate as a single, well-defined spot.

Troubleshooting Steps & Optimization:

  • Start with 1% Acetic Acid: A common starting point is to add 1 mL of glacial acetic acid to 99 mL of your chosen eluent (e.g., a mixture of ethyl acetate and hexanes).

  • Still Streaking?: If streaking persists, it might indicate your compound is highly polar and requires a more polar mobile phase overall. Try switching to a dichloromethane/methanol system, again with 0.5-1% acetic acid.

  • Avoid Non-Volatile Acids: Do not use non-volatile acids like sulfuric acid, as they will remain with your product after the solvent is evaporated.[9]

Question 3: My column chromatography isn't giving good separation. Impurities are co-eluting with my product, or the yield is very low.

Answer: Poor column chromatography results can stem from several factors, including an unoptimized solvent system, improper column packing, or irreversible adsorption of the product onto the stationary phase.

ColumnTroubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Poor Separation in Column Chromatography cause1 Suboptimal Eluent start->cause1 cause2 Improper Loading/ Column Packing start->cause2 cause3 Compound Streaking start->cause3 sol1 Optimize TLC: Aim for Rf ~0.2-0.3. Use Gradient Elution. cause1->sol1 sol4 Consider Reversed-Phase (C18) Chromatography. cause1->sol4 sol2 Use wet slurry packing. Load sample concentrated in minimal solvent or dry load. cause2->sol2 sol3 Add 0.5-1% acetic acid to the mobile phase. cause3->sol3

Caption: Troubleshooting Poor Column Chromatography.

Troubleshooting Steps & Optimization:

  • Optimize the Solvent System via TLC: Before running a column, find a solvent system (containing 0.5-1% acetic acid) that gives your target compound an Rf value of approximately 0.2-0.3 on a TLC plate.[10] This Rf provides the best balance between retention time and separation from impurities.

  • Use Gradient Elution: If your crude material contains impurities with a wide range of polarities, a single isocratic eluent may not be effective. Start with a less polar solvent system to elute non-polar impurities, then gradually increase the polarity to elute your product, leaving highly polar impurities on the column.

  • Proper Sample Loading: Dissolve your crude product in the minimum amount of solvent possible for loading onto the column. Using too much solvent will result in a broad initial band and poor separation. For compounds with limited solubility, "dry loading" (adsorbing the compound onto a small amount of silica gel and loading the dry powder) is a superior technique.

  • Consider Reversed-Phase Chromatography: If separation on silica gel remains challenging, reversed-phase (C18) chromatography is an excellent alternative.[11] Here, the stationary phase is non-polar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol, often with 0.1% trifluoroacetic acid or formic acid) is used. This method separates compounds based on hydrophobicity and can be highly effective for polar molecules like this compound.[11]

Question 4: My final product is a sticky gum or oil instead of a crystalline solid. What should I do?

Answer: Obtaining an oil or gum suggests the presence of impurities that are inhibiting crystal lattice formation or residual solvent.

Troubleshooting Steps & Optimization:

  • Remove Residual Solvents: High-boiling point solvents (like DMF or DMSO) or even tenacious polar solvents (like ethyl acetate) can be difficult to remove. Co-evaporate your product with a solvent in which it is poorly soluble but that can form an azeotrope with the impurity, such as toluene or hexanes, using a rotary evaporator. Repeat this process several times.

  • Trituration: This technique can induce crystallization and remove soluble impurities. Add a small amount of a solvent in which your product is insoluble (or sparingly soluble) but the impurities are soluble (e.g., cold diethyl ether, hexanes, or a mixture). Stir or sonicate the mixture. The pure product should solidify, while the impurities remain in the solvent. The solid can then be collected by filtration.

  • Attempt Recrystallization: If trituration fails, the product may require a full recrystallization. This is the most powerful technique for purifying crystalline solids. (See Protocol 3).

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound? The most effective sequence of techniques is typically:

  • Acid-Base Extraction: For initial cleanup from neutral/basic impurities.[3]

  • Recrystallization: If the product from the acid-base extraction is a solid of reasonable purity (>85-90%). This is often the most efficient method to achieve high purity.[12]

  • Column Chromatography (Silica or C18): For complex mixtures where recrystallization is ineffective or when separating closely related isomers.[7][11]

Q2: How can I confirm the purity and identity of my final, purified this compound? A combination of spectroscopic and physical methods is essential:

  • ¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for structural confirmation. The carboxylic acid proton typically appears as a broad singlet far downfield (~12 ppm), and the aromatic protons of the indolizine core will have characteristic shifts and coupling patterns.[13]

  • Mass Spectrometry (MS): To confirm the molecular weight (m/z = 161.16 for C₉H₇NO₂).[1]

  • HPLC: To determine purity with high accuracy. A single sharp peak is indicative of a pure compound.

  • Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid.

Q3: Are there any stability issues to consider during purification? Indolizine derivatives are generally stable, but prolonged exposure to very strong acids or bases at elevated temperatures could potentially lead to degradation.[14] It is advisable to perform acid-base extractions at room temperature or below and to remove acidic modifiers from column chromatography fractions as soon as possible during solvent evaporation. Store the final product in a cool, dry, and dark place.

Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol is designed for the initial purification of crude this compound from a reaction mixture.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 100 mL of ethyl acetate or dichloromethane).

  • First Extraction: Transfer the solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and invert it gently several times, venting frequently to release CO₂ pressure. Do not shake vigorously.[7]

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer two more times with fresh portions of saturated NaHCO₃ solution. Combine all aqueous extracts.

  • Back-Wash: To remove any dissolved organic impurities from the combined aqueous layers, add ~30-50 mL of the original organic solvent (e.g., ethyl acetate), swirl gently, and separate. Discard this organic wash.[3]

  • Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 6M HCl dropwise until the solution becomes strongly acidic (pH 2-3, check with litmus paper). A precipitate of this compound should form.

  • Isolation: Keep the flask in the ice bath for 15-30 minutes to maximize crystallization. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove inorganic salts, followed by a small amount of a cold, non-polar solvent like hexanes to aid in drying.

  • Drying: Dry the purified solid under high vacuum to a constant weight.

Protocol 2: Silica Gel Column Chromatography

This method is for separating this compound from impurities of similar polarity.

  • Solvent System Selection: Using TLC, identify a mobile phase (e.g., hexanes/ethyl acetate or dichloromethane/methanol) that provides an Rf of ~0.2-0.3 for the product. Add 0.5-1% (v/v) of glacial acetic acid to this system.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour it into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand to the top.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude material in a minimal amount of a polar solvent (e.g., methanol or acetone).

    • Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.

    • Evaporate the solvent completely on a rotary evaporator until a fine, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column. Add another thin layer of sand.

  • Elution: Carefully add the eluent to the column. Begin elution with the selected mobile phase. If using a gradient, start with a lower polarity mixture and gradually increase the polarity by adding more of the polar co-solvent.

  • Fraction Collection: Collect fractions and monitor them by TLC (using the same eluent system) to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 3: Recrystallization

This is the definitive method for achieving high purity for a solid compound.

  • Solvent Screening:

    • Place a small amount of your product (~10-20 mg) in several test tubes.

    • Add a few drops of different test solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, water, toluene) to each tube.

    • An ideal solvent will NOT dissolve the compound at room temperature but WILL dissolve it completely upon heating.[12] If no single solvent works, try solvent pairs (e.g., ethanol/water, ethyl acetate/hexanes).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hotplate with stirring) until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the growth of larger, purer crystals. Do not disturb the flask during this process.

  • Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering soluble impurities.

  • Drying: Dry the purified crystals under high vacuum.

Table 1: Comparison of Primary Purification Techniques
TechniquePrincipleProsCons
Acid-Base Extraction Differential solubility of acidic/basic/neutral compounds in aqueous and organic phases.[4]Removes a broad class of impurities; good for initial cleanup; high capacity.Only separates based on acidity/basicity; emulsions can form.
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.[12]Can yield very high purity; scalable; cost-effective.Requires a crystalline solid; finding a suitable solvent can be trial-and-error; some product loss is inevitable.
Column Chromatography Differential partitioning of compounds between a stationary phase (e.g., silica) and a mobile phase.[10]Excellent for separating complex mixtures and isomers; highly versatile.Can be time-consuming and solvent-intensive; potential for product loss on the column; lower capacity than other methods.

References

Technical Support Center: Synthesis of Indolizine-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of indolizine-1-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing this valuable heterocyclic scaffold. Indolizine derivatives are of significant interest due to their presence in natural products and their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2]

The synthesis of the indolizine core is versatile, with the most common and robust methods being the Tschitschibabin (Chichibabin) reaction and 1,3-dipolar cycloadditions.[1][3] However, like many heterocyclic syntheses, these pathways are not without their challenges. Side reactions can lead to low yields, complex purification procedures, and sometimes, complete failure of the reaction.

This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues, understand the causality behind side reactions, and optimize your synthetic protocols for success.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Tschitschibabin reaction is giving a very low yield of the desired this compound, and I'm isolating a significant amount of a higher molecular weight byproduct. What is happening?

A1: This is a classic issue in the Tschitschibabin indolizine synthesis, and the most likely culprit is the self-condensation or dimerization of your α-halocarbonyl starting material under basic conditions.[4]

Causality: The Tschitschibabin reaction involves the formation of a pyridinium ylide intermediate through the deprotonation of the methylene group adjacent to the quaternized pyridine nitrogen.[5] This ylide is the key intermediate for the intramolecular cyclization to form the indolizine ring. However, the α-halocarbonyl compound (e.g., ethyl bromopyruvate, a common precursor for the 1-carboxylic acid derivative) also has an acidic α-proton. If the base concentration is too high or the base is added too quickly, it can deprotonate the unreacted α-halocarbonyl, which then acts as a nucleophile and attacks another molecule of the α-halocarbonyl, leading to dimerization or polymerization.

Troubleshooting Strategies:

  • Control the Base: The choice and addition rate of the base are critical. Use a mild inorganic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). Add the base portion-wise or as a dilute solution over an extended period to keep its instantaneous concentration low. This favors the intramolecular cyclization of the pyridinium ylide over the intermolecular side reaction.

  • Reaction Temperature: While some heating is often required, excessively high temperatures can accelerate side reactions, including dimerization and decomposition.[4] Maintain the temperature as recommended in established protocols, typically a gentle reflux.

  • Stoichiometry: Ensure you are using the correct stoichiometry. An excess of the α-halocarbonyl reactant can increase the probability of self-condensation.

Q2: After my reaction, I believe I have the correct product, but during workup or upon attempted purification by heating, I lose the carboxylic acid group. Why is my product decarboxylating?

A2: this compound, like many electron-rich heteroaromatic carboxylic acids, is susceptible to decarboxylation, especially under acidic conditions or at elevated temperatures.[6][7]

Causality: The mechanism of decarboxylation often involves the protonation of the indolizine ring, typically at the C3 position, which has the highest electron density.[2] This protonation creates a cationic intermediate. The subsequent loss of carbon dioxide is facilitated by the stability of the resulting indolizinium cation, which can then be neutralized to form the unsubstituted indolizine. This process can be catalyzed by trace acids or accelerated by heat.

Troubleshooting Strategies:

  • Avoid Strong Acids: During workup, avoid washing with strong mineral acids. If an acidic wash is necessary to remove basic impurities, use a weak acid like dilute acetic acid or a buffered solution and perform the extraction quickly at low temperatures.

  • Temperature Control: Avoid high temperatures during solvent removal and purification. Use a rotary evaporator at reduced pressure and a moderate bath temperature. For purification, prioritize column chromatography at room temperature over distillation or recrystallization from high-boiling point solvents. A patent on heterocyclic carboxylic acid decarboxylation notes that temperatures between 85-150 °C in polar aprotic solvents can promote this reaction.[8]

  • Purification Method: A standard purification technique involves dissolving the crude product in an aqueous base (like NaHCO₃), washing with an organic solvent (e.g., diethyl ether or dichloromethane) to remove neutral impurities, and then carefully re-acidifying the aqueous layer with a weak acid to precipitate the purified carboxylic acid.[9]

Q3: I am attempting a 1,3-dipolar cycloaddition to synthesize my indolizine. My NMR spectrum is complex, suggesting a mixture of regioisomers. How can I improve the selectivity?

A3: Regioselectivity is a common challenge in 1,3-dipolar cycloaddition reactions when using unsymmetrical dipolarophiles (like an unsymmetrical alkyne).[4] The pyridinium ylide can add across the dipolarophile in two different orientations, leading to a mixture of products.

Causality: The regiochemical outcome is governed by the electronic and steric properties of both the pyridinium ylide (the 1,3-dipole) and the alkyne or alkene (the dipolarophile).[10] The reaction is often controlled by the interaction of the Highest Occupied Molecular Orbital (HOMO) of the ylide with the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile. The relative sizes of the orbital coefficients at the reacting centers determine the preferred orientation.

Troubleshooting Strategies:

  • Choice of Dipolarophile: The choice of the electron-withdrawing group on the dipolarophile is crucial. Strongly electron-withdrawing and sterically demanding groups can significantly enhance regioselectivity. For synthesizing this compound derivatives, using an alkyne like ethyl propiolate is common. The electronic bias often directs the ester group to the C1 position.

  • Solvent Effects: The polarity of the solvent can influence the transition state and affect the regiochemical ratio.[4] Experiment with a range of solvents, from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile, DMF), to find the optimal conditions for your specific substrates.

  • Catalysis: While many of these reactions are thermal, some literature reports the use of catalysts to control selectivity. For instance, palladium-catalyzed annulations have been developed that offer high regioselectivity depending on the choice of ligand.[11]

Visualizing a Key Side Reaction: Tschitschibabin Synthesis

The following diagram illustrates the desired intramolecular cyclization pathway versus the common intermolecular dimerization side reaction.

G cluster_main Desired Pathway: Intramolecular Cyclization cluster_side Side Reaction: Intermolecular Dimerization Py_Salt Pyridinium Salt Ylide Pyridinium Ylide (Intramolecular Nucleophile) Py_Salt->Ylide Deprotonation Indolizine This compound Ylide->Indolizine 1,5-Dipolar Cyclization & Aromatization Halo_Ketone α-Halo Ketone (Starting Material) Enolate Enolate of Ketone (Intermolecular Nucleophile) Halo_Ketone->Enolate Deprotonation (Excess Base) Dimer Dimerized Byproduct Enolate->Dimer Nucleophilic Attack on another Halo Ketone Base1 Base Base2 Base

Caption: Competing pathways in the Tschitschibabin synthesis.

Summary of Common Side Products and Solutions
Side ProductProbable CauseRecommended Preventative Measures
Dimer/Polymer of α-halocarbonyl Excess base; rapid addition of base; high reaction temperature.[4]Use a mild base (K₂CO₃, NaHCO₃); add base slowly/portion-wise; maintain moderate reaction temperature.
Unsubstituted Indolizine Decarboxylation due to heat or acid during reaction or workup.[6][8]Avoid high temperatures; use non-acidic workup conditions; purify at room temperature (chromatography).
Unreacted Pyridinium Salt Incomplete cyclization; insufficient base or reaction time.[4]Ensure stoichiometric amount of base is used; monitor reaction by TLC for consumption of starting material.
Regioisomeric Indolizines Use of an unsymmetrical dipolarophile in 1,3-dipolar cycloaddition.[4][10]Choose a dipolarophile with strong electronic/steric bias; screen different solvents to optimize selectivity.
Dark, Tarry Byproducts Thermal decomposition of reactants, intermediates, or product.[4]Avoid excessive heating; ensure an inert atmosphere (N₂ or Ar) if reactants are air-sensitive.
Optimized Experimental Protocol: Synthesis via 1,3-Dipolar Cycloaddition

This protocol is designed to be robust and minimize common side reactions, particularly those related to harsh conditions. It leverages the 1,3-dipolar cycloaddition between a pyridinium ylide and an activated alkyne.[10]

Step 1: Synthesis of Pyridinium Salt (N-(Carboethoxymethyl)-2-(ethoxycarbonylmethyl)pyridinium Bromide)

  • To a solution of ethyl 2-(pyridin-2-yl)acetate (1.0 eq) in anhydrous acetone (10 mL per 10 mmol of pyridine), add ethyl bromoacetate (1.1 eq).

  • Stir the mixture at room temperature for 24-48 hours. The formation of a white precipitate indicates the formation of the pyridinium salt.

  • Monitor the reaction by TLC (e.g., 10% MeOH in DCM) until the starting pyridine derivative is consumed.

  • Filter the precipitate, wash thoroughly with cold anhydrous acetone, and dry under vacuum to yield the pyridinium bromide salt. This salt can often be used in the next step without further purification.

Step 2: 1,3-Dipolar Cycloaddition and Aromatization

  • Suspend the pyridinium salt (1.0 eq) and ethyl propiolate (1.2 eq) in anhydrous acetonitrile (20 mL per 10 mmol of salt).

  • To this stirred suspension, add triethylamine (TEA) (2.5 eq) dropwise over 30 minutes at 0 °C under an inert atmosphere (N₂). The TEA acts as a base to generate the pyridinium ylide in situ.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to a gentle reflux (approx. 80-85 °C).

  • Monitor the reaction progress by TLC. The reaction is typically complete within 6-12 hours. The intermediate dihydroindolizine will oxidize to the aromatic indolizine in the presence of air, often facilitated by the reaction conditions.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Redissolve the residue in dichloromethane (DCM) and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography (using a gradient of ethyl acetate in hexanes) to afford the diethyl indolizine-1,x-dicarboxylate.

Step 3: Selective Saponification

  • Dissolve the purified diethyl ester in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Add potassium hydroxide (1.05 eq) dissolved in a small amount of water. The C1-ester is generally more sterically hindered and less reactive, but careful control of stoichiometry is key. Note: literature may need to be consulted for selectivity between ester positions based on the specific product. For the purpose of this generalized protocol, we assume conditions can be found for selective hydrolysis.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the starting material is consumed, carefully neutralize the reaction mixture to pH ~6-7 with 1M HCl at 0 °C.

  • Extract the product into ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude this compound derivative. Further purification can be achieved by recrystallization if necessary.

References

Technical Support Center: Indolizine-1-carboxylic Acid - Stability and Degradation Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Indolizine-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address common questions and challenges related to its stability and degradation, drawing upon established scientific principles and field-proven insights.

I. Understanding the Core Moiety: The Indolizine Nucleus

Indolizine is a nitrogen-containing heterocyclic aromatic compound with a delocalized 10π-electron system. While the parent indolizine molecule itself exhibits limited stability under ambient conditions, the introduction of substituents, particularly at the C1 and C3 positions, can significantly enhance its stability.[1] Electrophilic substitution reactions preferentially occur at the C3 position, followed by the C1 position.[2] The carboxylic acid group at the C1 position introduces both electronic and steric factors that influence the overall stability and reactivity of the molecule.

II. Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.

Sample Stability and Storage

Question: What are the optimal storage conditions for solid this compound?

Answer: For long-term storage, solid this compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. A desiccator at room temperature or storage in a refrigerator (2-8 °C) is recommended. The key is to minimize exposure to moisture and light, which can promote degradation.

Question: I'm dissolving this compound for my experiments. What solvents are recommended, and how stable is it in solution?

Answer: this compound is generally soluble in polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). When preparing stock solutions, it is advisable to use anhydrous solvents to minimize hydrolysis. For aqueous buffers, the stability will be pH-dependent. It is recommended to prepare fresh solutions for each experiment or, if necessary, to store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Based on studies of related indolizine derivatives, the compound is expected to have good stability in acidic and neutral aqueous solutions (pH 1.2 and 6.8) for short periods, while stability may decrease in basic conditions (pH > 7.4) due to potential hydrolysis and other base-catalyzed degradation pathways.[3][4]

Question: I've noticed a change in the color of my solid sample/solution over time. What could be the cause?

Answer: A color change, often to a yellowish or brownish hue, is a common indicator of degradation. This can be caused by oxidation or photodegradation. If you observe a color change, it is crucial to verify the purity of your sample using an appropriate analytical method, such as HPLC, before proceeding with your experiment.

Degradation Pathways and Prevention

Question: What are the likely degradation pathways for this compound?

Answer: Based on the chemistry of the indolizine nucleus and carboxylic acids, the primary degradation pathways to consider are:

  • Hydrolysis: The carboxylic acid group itself is generally stable to hydrolysis. However, the indolizine ring can be susceptible to cleavage under harsh acidic or basic conditions. Studies on related 2-substituted indolizine prodrugs have shown mild hydrolysis at pH 7.4.[3][4]

  • Oxidation: The electron-rich indolizine ring is susceptible to oxidation.[2] This can be initiated by atmospheric oxygen, especially in the presence of light or metal ions. Oxidation can lead to complex ring-opened products. The antioxidant properties of some indolizine derivatives suggest their potential to be oxidized.[5]

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the formation of reactive species and subsequent degradation. The conjugated π-system of the indolizine ring makes it a potential chromophore that can absorb light energy. Some indolizine derivatives are known to have high photochemical stability.

  • Thermal Degradation: High temperatures can induce decomposition. Thermal analysis of related 7-(4'-pyridyl)-indolizine derivatives has shown a complex, two-stage degradation mechanism under a nitrogen atmosphere.

  • Decarboxylation: The loss of carbon dioxide from the carboxylic acid group is a potential degradation pathway, especially under thermal stress or in certain solvent and pH conditions. While specific data for this compound is limited, studies on other heteroaromatic carboxylic acids, such as indole-3-carboxylic acids, have shown that decarboxylation can be catalyzed by acid or base.[6][7][8]

Question: How can I minimize degradation during my experiments?

Answer: To minimize degradation, consider the following precautions:

  • Work in an inert atmosphere: For sensitive reactions, especially those involving heating or prolonged reaction times, working under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

  • Protect from light: Use amber-colored glassware or wrap your reaction vessels in aluminum foil to prevent photodegradation.

  • Control the pH: If working in aqueous solutions, use buffers to maintain a stable pH within the optimal range for your compound's stability (typically slightly acidic to neutral).

  • Maintain temperature control: Avoid excessive heating unless required by the experimental protocol. Store samples at appropriate low temperatures.

  • Use high-purity reagents and solvents: Impurities in solvents or reagents can sometimes catalyze degradation reactions.

III. Experimental Protocols and Workflows

This section provides detailed methodologies for assessing the stability of this compound and for analyzing its purity.

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of the molecule and to identify potential degradation products.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate under the same conditions as acid hydrolysis.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature, protected from light, for a defined period.

    • Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 80°C) for a defined period. Also, heat a solution of the compound under reflux.

    • Photodegradation: Expose a solution of the compound to a light source in a photostability chamber according to ICH guidelines.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize it if necessary, and dilute it to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated HPLC method to determine the percentage of the remaining parent compound and to detect the formation of any degradation products.

Data Interpretation: A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. The peak purity of the parent compound should also be monitored.

Workflow for Stability Assessment

Stability_Assessment_Workflow start Start: this compound Sample stock_prep Prepare Stock Solution start->stock_prep stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) stock_prep->stress sampling Collect Samples at Time Points stress->sampling analysis HPLC Analysis sampling->analysis data Data Interpretation (Purity, Degradation Products) analysis->data conclusion Conclusion on Stability Profile data->conclusion Decarboxylation_Mechanism reactant This compound protonation Protonation of Indolizine Ring (Acid-Catalyzed) reactant->protonation + H+ intermediate Zwitterionic Intermediate protonation->intermediate co2_loss Loss of CO2 intermediate->co2_loss - CO2 product Indolizine co2_loss->product

References

Technical Support Center: Optimizing Reaction Conditions for Indolizine-1-carboxylic Acid Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the functionalization of indolizine-1-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile heterocyclic scaffold. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the "why" behind experimental choices. Our goal is to empower you to troubleshoot effectively and optimize your reaction conditions with a solid understanding of the underlying chemistry.

This document is structured to address common challenges and questions encountered during the chemical modification of this compound. We will cover key transformations including esterification, amidation, and modern decarboxylative coupling strategies.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses overarching questions about the stability and reactivity of this compound, which are crucial for success in any subsequent functionalization attempt.

Question: My this compound appears to be decomposing during storage or under reaction conditions. What is happening and how can I prevent it?

Answer: this compound is susceptible to decarboxylation, especially under acidic or high-temperature conditions, to yield the parent indolizine. This occurs because the carboxylic acid at the C1 position can be readily protonated, and the resulting intermediate is stabilized by the electron-rich nature of the indolizine ring, facilitating the loss of carbon dioxide.

  • Mechanism of Decomposition: The nitrogen atom in the indolizine ring can be protonated, which increases the electrophilicity of the C1 position and promotes decarboxylation.

  • Preventative Measures:

    • Storage: Store the compound in a cool, dark, and dry place. An inert atmosphere (nitrogen or argon) is recommended for long-term storage.

    • Reaction Conditions: Whenever possible, use neutral or slightly basic conditions. If acidic conditions are unavoidable, employ the lowest possible temperature and shortest reaction time. Consider using milder acid catalysts or protecting the carboxylic acid group if the indolizine ring needs to undergo modification under harsh conditions.

Question: I am struggling with the purification of my functionalized indolizine product. What are the recommended techniques?

Answer: The purification strategy will depend on the specific properties of your product (e.g., polarity, crystallinity). However, some general guidelines for indolizine derivatives are:

  • Chromatography: Normal-phase column chromatography using silica gel is the most common method. A solvent system of ethyl acetate and hexanes is a good starting point. Due to the basicity of the indolizine nitrogen, tailing on silica gel can be an issue. To mitigate this, you can add a small amount of triethylamine (0.1-1%) to your eluent. For more polar compounds, a gradient elution with dichloromethane and methanol may be effective.

  • Crystallization: Many indolizine derivatives are crystalline solids. Recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) can be a highly effective purification method, especially for larger-scale reactions.

  • Acid-Base Extraction: If your product retains the basic nitrogen of the indolizine ring and does not have acidic functional groups, you can use acid-base extraction. Dissolve the crude mixture in an organic solvent (like dichloromethane or ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated indolizine derivative will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and extracted with an organic solvent to recover the purified product.

Part 2: Troubleshooting Guides for Specific Functionalizations

This section provides detailed troubleshooting for common synthetic transformations of this compound.

Esterification

The conversion of the carboxylic acid to an ester is a fundamental step for creating analogues or for use as a protecting group.

Experimental Protocol: Fischer-Speier Esterification

  • Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol), which will also serve as the solvent.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 2-5 mol%).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the crude ester.

  • Purify by column chromatography or recrystallization.

Troubleshooting Guide: Esterification

Question: My esterification reaction is very slow or is not going to completion. What can I do?

Answer: This is a common issue, often related to the equilibrium nature of the Fischer esterification.

  • Causality: The reaction produces water as a byproduct. According to Le Chatelier's principle, the accumulation of water can slow down the reaction or prevent it from reaching completion.

  • Solutions:

    • Water Removal: Use a Dean-Stark apparatus to azeotropically remove water from the reaction mixture, especially when using alcohols other than methanol or ethanol.

    • Increase Reagent Concentration: Use the alcohol as the solvent to ensure a large excess, which will drive the equilibrium towards the product side.

    • Alternative Reagents: For more challenging substrates or acid-sensitive compounds, consider using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of an alcohol. These reactions are generally faster and not reversible.

Question: I am observing significant decarboxylation of my starting material during the esterification. How can I avoid this?

Answer: As discussed in the FAQs, the this compound is prone to decarboxylation under harsh acidic conditions.

  • Causality: The combination of a strong acid catalyst and high temperatures promotes the unwanted loss of CO₂.

  • Solutions:

    • Milder Conditions: Use a milder acid catalyst, such as p-toluenesulfonic acid (p-TsOH), or reduce the reaction temperature and accept a longer reaction time.

    • Non-Acidic Methods: Switch to a non-acidic esterification protocol. For example, you can first convert the carboxylic acid to its sodium or potassium salt with a base (like NaH or K₂CO₃) and then react it with an alkyl halide (e.g., methyl iodide, ethyl bromide) in a polar aprotic solvent like DMF or acetonitrile. This is an SN2-type reaction and avoids acidic conditions altogether.

Amidation

The formation of amides is crucial for generating compounds with potential biological activity and for creating diverse chemical libraries.

Experimental Protocol: Amide Coupling using HATU

  • Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like DMF or dichloromethane.

  • Add a tertiary amine base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq).

  • Add the desired amine (1.1-1.2 eq).

  • Add the coupling agent HATU (1.1-1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with dilute aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify by column chromatography.

Troubleshooting Guide: Amidation

Question: My amidation reaction is giving a low yield, and I am recovering a lot of my unreacted starting acid. What is the problem?

Answer: Low yields in amide coupling reactions often point to issues with reagents, reaction conditions, or the nature of the amine.

  • Causality:

    • Inactive Coupling Agent: Coupling agents like HATU are moisture-sensitive. If they have been improperly stored, they may be hydrolyzed and inactive.

    • Insufficient Base: A tertiary amine base is required to neutralize the acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity.

    • Poorly Nucleophilic Amine: Sterically hindered or electron-deficient amines are less reactive and may require longer reaction times, higher temperatures, or more potent coupling agents.

  • Solutions:

    • Check Reagents: Use freshly opened or properly stored coupling agents and anhydrous solvents.

    • Optimize Base: Ensure at least two equivalents of a non-nucleophilic base like DIPEA are used.

    • More Powerful Coupling Agents: For difficult couplings, consider using a phosphonium-based reagent like BOP or PyBOP, which can be more effective than aminium-based reagents like HATU for certain substrates.

    • Temperature: While most couplings are run at room temperature, gently heating the reaction mixture (e.g., to 40-50 °C) can sometimes improve the yield for less reactive amines.

Question: I am seeing a significant amount of a side product that I suspect is an acylurea derivative. Why is this happening?

Answer: This is a classic issue when using carbodiimide-based coupling agents like DCC or EDC.

  • Causality: The O-acylisourea intermediate formed from the reaction of the carboxylic acid and the carbodiimide is highly reactive. If the amine is not sufficiently nucleophilic or is present in low concentration, this intermediate can rearrange to a stable N-acylurea byproduct.

  • Solutions:

    • Use an Additive: Include an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives react with the O-acylisourea intermediate to form an activated ester, which is more stable towards rearrangement but still highly reactive towards the amine.

    • Switch Coupling Agent: Move to a modern aminium or phosphonium-based coupling agent (e.g., HATU, HBTU, BOP), which are designed to avoid this side reaction.

Diagram: Amide Coupling Workflow

AmideCoupling Start This compound + Amine Solvent Dissolve in Anhydrous Solvent (e.g., DMF, DCM) Start->Solvent Base Add Base (e.g., DIPEA) Solvent->Base Coupling Add Coupling Agent (e.g., HATU) at 0°C Base->Coupling Reaction Stir at Room Temperature (Monitor by TLC) Coupling->Reaction Workup Aqueous Workup (Wash with acid, base, brine) Reaction->Workup Purify Purification (Column Chromatography) Workup->Purify Product Indolizine-1-carboxamide Purify->Product

Caption: Workflow for a standard amide coupling reaction.

Decarboxylative Coupling

This modern synthetic strategy uses the carboxylic acid group as a traceless handle to form new C-C or C-heteroatom bonds, offering a powerful way to diversify the indolizine core at the C1 position.

Experimental Protocol: Palladium-Catalyzed Decarboxylative Cross-Coupling (Example)

This is a generalized protocol and will require optimization for specific substrates.

  • To an oven-dried reaction vessel, add this compound (1.0 eq), the coupling partner (e.g., an aryl halide, 1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), and a ligand (e.g., SPhos, 10-20 mol%).

  • Add a silver salt (e.g., Ag₂CO₃, 2.0 eq) which acts as both an oxidant and a base.

  • Evacuate and backfill the vessel with an inert atmosphere (argon or nitrogen) three times.

  • Add an anhydrous, degassed solvent (e.g., toluene, dioxane).

  • Heat the reaction mixture to a high temperature (e.g., 80-120 °C) and stir until the starting material is consumed (monitor by LC-MS or TLC).

  • Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst and silver salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography.

Troubleshooting Guide: Decarboxylative Coupling

Question: My decarboxylative coupling reaction is not working. I am only recovering starting material or observing simple decarboxylation without any coupling. What could be wrong?

Answer: The failure of a decarboxylative coupling reaction can be attributed to several factors within the catalytic cycle.

  • Causality:

    • Catalyst Inactivity: The palladium catalyst may not be in the correct oxidation state or may have decomposed. The ligand could also be unstable under the reaction conditions.

    • Inefficient Decarboxylation: The decarboxylation step, which is often the rate-limiting step, may not be occurring efficiently. This can be influenced by the solvent and the silver salt used.

    • Oxidative Addition/Reductive Elimination Issues: The oxidative addition of the coupling partner to the palladium center or the final reductive elimination to form the product may be slow or unfavorable.

  • Solutions:

    • Screen Catalysts and Ligands: The choice of ligand is critical. Experiment with different phosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. The palladium source can also be varied (e.g., Pd₂(dba)₃).

    • Vary the Oxidant/Base: While Ag₂CO₃ is common, other silver salts (Ag₂O, AgF) or even different metal oxidants could be more effective for your specific substrate.

    • Solvent Effects: The polarity and coordinating ability of the solvent can have a profound impact. Screen a range of solvents like toluene, dioxane, DMF, and DMSO.

    • Temperature Control: These reactions often require high temperatures to promote decarboxylation, but excessive heat can lead to catalyst decomposition. A careful optimization of the reaction temperature is necessary.

Diagram: Key Steps in Decarboxylative Coupling

DecarboxylativeCoupling Indolizine Indolizine-1-COO-Ag Decarboxylation Decarboxylation & Transmetalation Indolizine->Decarboxylation + Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Aryl Ar-Pd(II)Ln(X) PdII_Aryl->Decarboxylation PdII_Indolizine Ar-Pd(II)Ln(Indolizine) Decarboxylation->PdII_Indolizine ReductiveElim Reductive Elimination PdII_Indolizine->ReductiveElim ReductiveElim->Pd0 Regenerates Catalyst Product Ar-Indolizine ReductiveElim->Product

Caption: A simplified catalytic cycle for Pd-catalyzed decarboxylative coupling.

Part 3: Data Summary & References

Table 1: Summary of Recommended Conditions for Functionalization

TransformationReagentsSolventTemperatureKey Considerations
Esterification (Fischer) Alcohol, cat. H₂SO₄AlcoholRefluxRisk of decarboxylation; use Dean-Stark for higher alcohols.
Esterification (SN2) Alkyl halide, K₂CO₃DMFRT to 50 °CGood for acid-sensitive substrates; requires anhydrous conditions.
Amidation Amine, HATU, DIPEADMF or DCM0 °C to RTUse high-purity coupling agents; screen bases and solvents.
Decarboxylative Coupling Aryl halide, Pd(OAc)₂, SPhos, Ag₂CO₃Toluene80-120 °CRequires careful screening of catalyst, ligand, and solvent.

Overcoming poor solubility of "Indolizine-1-carboxylic acid" in assays

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for Indolizine-1-carboxylic acid. This resource is designed to provide Senior Application Scientist-level insights and practical solutions for overcoming the significant challenge of this compound's poor aqueous solubility in experimental assays. Our goal is to equip you with the foundational knowledge and actionable protocols to ensure the reliability and reproducibility of your results.

Section 1: Foundational Understanding (FAQs)

This section addresses the fundamental chemical principles governing the solubility of this compound.

Q1: Why is this compound poorly soluble in neutral aqueous solutions?

A: The poor aqueous solubility of this compound (MW: 161.16 g/mol , Formula: C₉H₇NO₂) stems from a combination of its molecular structure and chemical properties.[1][2]

  • Hydrophobic Core: The molecule is built on an indolizine scaffold, a bicyclic aromatic heterocyclic system.[3][4] This fused ring system is planar, rigid, and predominantly nonpolar, making it hydrophobic (water-repelling).

  • Weakly Acidic Group: The carboxylic acid (-COOH) group is a weak acid. In neutral water (pH ≈ 7), it exists primarily in its protonated, un-ionized form.[5][6] This neutral form is less capable of forming favorable hydrogen bonds with water compared to its ionized counterpart, limiting its solubility. Carboxylic acids with more than four carbon atoms generally see a sharp decrease in water solubility due to the increasing size of the hydrophobic hydrocarbon portion.[6][7]

Essentially, the large, water-repelling indolizine core dominates the molecule's character in neutral pH, preventing it from readily dissolving in water.

Q2: What is the role of pH in the solubility of this compound?

A: The pH of the solvent is the most critical factor influencing the aqueous solubility of this compound. As a carboxylic acid, its solubility is dramatically enhanced in basic (alkaline) conditions.[5][8][9]

The underlying mechanism is a simple acid-base equilibrium. In a basic solution (high pH), the excess hydroxide ions (OH⁻) deprotonate the carboxylic acid group (-COOH), converting it into its conjugate base, the carboxylate anion (-COO⁻).[5][7]

-COOH (Poorly Soluble) + OH⁻ ⇌ -COO⁻ (Soluble) + H₂O

This newly formed carboxylate ion is charged, making it significantly more polar than the neutral molecule. This polarity allows it to form strong ion-dipole interactions and hydrogen bonds with water molecules, leading to a substantial increase in solubility.[5][7] Therefore, by raising the pH of the aqueous medium to a value at least 1-2 units above the compound's pKa, you can convert it to its highly soluble salt form.

G cluster_low_ph Low pH (Acidic/Neutral) cluster_high_ph High pH (Basic) low_ph_structure Indolizine-COOH (Protonated Form) low_solubility Result: Poor Aqueous Solubility equilibrium low_ph_structure->equilibrium + OH⁻ − H₂O high_ph_structure Indolizine-COO⁻ (Deprotonated Salt Form) high_solubility Result: High Aqueous Solubility

Caption: pH-dependent equilibrium of this compound.

Section 2: Troubleshooting Guide for In Vitro Assays

This section provides practical, step-by-step solutions for common solubility issues encountered during experimental work.

Q3: I'm preparing a stock solution. What solvent should I use?

A: For initial stock solutions, a strong, water-miscible organic solvent is recommended. The goal is to create a highly concentrated stock (e.g., 10-50 mM) that can be diluted into your final assay buffer.

Recommended Solvents:

  • Dimethyl sulfoxide (DMSO): The most common choice for creating high-concentration stock solutions for biological assays.

  • N,N-Dimethylformamide (DMF): A strong alternative to DMSO.

  • Ethanol (EtOH): A less toxic option, but may not achieve the same high concentrations as DMSO or DMF.

Table 1: Qualitative Solubility in Common Solvents

Solvent Type Expected Solubility Notes
Water (pH 7.0) Aqueous Insoluble Forms insoluble precipitate.
Phosphate-Buffered Saline (PBS) Aqueous Insoluble Behaves similarly to water.
DMSO Aprotic Polar Highly Soluble Recommended for primary stock solutions.
DMF Aprotic Polar Highly Soluble Good alternative to DMSO.
Ethanol Protic Polar Soluble Use 100% or 200 proof for best results.

| Methanol | Protic Polar | Soluble | Similar to ethanol. |

Experimental Protocol: Preparing a 10 mM DMSO Stock Solution
  • Weigh Compound: Accurately weigh out 1.61 mg of this compound (MW = 161.16 g/mol ).

  • Add Solvent: Add 1.0 mL of high-purity, anhydrous DMSO to the vial.

  • Solubilize: Cap the vial tightly and vortex thoroughly for 1-2 minutes. If needed, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.

  • Inspect: Visually confirm that the solution is clear and free of any particulate matter.

  • Store: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q4: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What should I do?

A: This is a common issue known as antisolvent precipitation. The compound is soluble in DMSO but crashes out when the DMSO is diluted in an aqueous buffer where the compound is insoluble. Follow this troubleshooting workflow to resolve the issue.

G start Compound precipitates in aqueous assay buffer q1 Is the final DMSO concentration >1%? start->q1 a1_yes Reduce DMSO concentration. Aim for ≤0.5%. Re-test. q1->a1_yes Yes q2 Is your assay compatible with a higher pH? q1->q2 No a1_yes->q2 a2_yes Increase buffer pH to >8.0. See pH Adjustment Protocol. q2->a2_yes Yes q3 Can your assay tolerate a co-solvent or surfactant? q2->q3 No a3_yes Add a solubilizer like Tween-20 (0.01%) or PEG 400 (1-5%) to the buffer. q3->a3_yes Yes end_fail Consider advanced methods: - Salt Formation - Cyclodextrin Complexation q3->end_fail No

Caption: Troubleshooting workflow for aqueous precipitation.

Q5: How can I use pH adjustment to keep my compound in solution for an aqueous assay?

A: As established, increasing the pH is a highly effective strategy. This can be done by preparing a stock solution in a basic solvent or by using a final assay buffer with a higher pH.[10] For many biological assays, maintaining a pH between 7.4 and 8.5 is acceptable.

Experimental Protocol: Improving Aqueous Solubility via pH Adjustment

Method A: Basic Stock Solution

  • Prepare Base: Make a dilute solution of NaOH (e.g., 10-100 mM in water).

  • Dissolve Compound: Suspend the weighed this compound in a small amount of water.

  • Titrate: Add the NaOH solution dropwise while vortexing until the compound completely dissolves. The solution should be clear. This creates an aqueous stock of the sodium salt.

  • Dilute: Use this aqueous stock to make final dilutions in your assay buffer. Note that this will slightly increase the final pH of your assay.

Method B: High pH Assay Buffer

  • Buffer Selection: Choose a biological buffer that is effective in the pH 8.0-9.0 range, such as Tris or CHES.

  • Prepare Buffer: Prepare your complete assay buffer and adjust the final pH to 8.0 or 8.5.

  • Dilution: Add your DMSO stock solution directly to the high-pH buffer. The compound should remain in its soluble, deprotonated form.

  • Validation: Always run a vehicle control (DMSO in high-pH buffer) to ensure the pH change itself does not affect your assay's outcome.

Q6: Can I use co-solvents or surfactants in my assay?

A: Yes, these are common strategies, especially when pH modification is not an option.[11]

  • Co-solvents: These are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous medium.[12][13] Examples include polyethylene glycol (PEG 400) and propylene glycol.

  • Surfactants (Detergents): These molecules form micelles in solution. Hydrophobic compounds like this compound can partition into the hydrophobic core of these micelles, effectively "dissolving" them in the bulk aqueous phase.[14] This is useful for enzymatic assays but can be toxic to cells.[14]

Table 2: Common Solubilizing Agents for In Vitro Assays

Agent Type Typical Concentration Use Case Caution
PEG 400 Co-solvent 1-10% (v/v) General in vitro assays Can affect protein structure at high concentrations.
Tween-20/80 Surfactant 0.01-0.1% (v/v) Enzyme assays, ELISAs Can lyse cells; not for live-cell assays.[14]
Triton X-100 Surfactant 0.01-0.05% (v/v) Enzyme assays Cell-lytic.[14]

| β-Cyclodextrin | Complexation | 1-10 mM | General assays | Forms an inclusion complex with the drug.[15] |

Section 3: Advanced Solubilization Strategies
Q7: My assay is sensitive to pH changes and organic solvents. What are my other options?

A: When standard methods are incompatible with your assay, more advanced formulation strategies can be employed.

  • Salt Formation: This involves reacting the carboxylic acid with a suitable base to form a stable, solid salt (e.g., sodium or potassium indolizine-1-carboxylate).[16][17] This solid salt can then be directly dissolved in neutral aqueous buffers. This is one of the most effective methods for increasing the solubility of acidic drugs.[16]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. The hydrophobic indolizine portion of your molecule can fit into the cavity, forming an inclusion complex that is water-soluble.[13][18]

  • Lipid-Based Formulations: For in vivo studies or specific in vitro models, lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can be used to solubilize highly lipophilic compounds.[10][15]

Table 3: Comparison of Solubilization Strategies

Strategy Mechanism Pros Cons
pH Adjustment Ionization to a salt Highly effective, simple May not be compatible with all assays
Co-solvents Reduce solvent polarity Easy to implement Potential for compound precipitation, assay interference
Surfactants Micellar encapsulation Effective at low concentrations Often toxic to cells, can denature proteins
Salt Formation Creates a soluble solid form High aqueous solubility, stable Requires chemical synthesis and purification

| Cyclodextrins | Inclusion complexation | Biocompatible, effective | Can be expensive, may alter drug availability |

References

Technical Support Center: Crystallization of Indolizine-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support guide for the crystallization of Indolizine-1-carboxylic acid (MW: 161.16 g/mol , Formula: C₉H₇NO₂)[1][2]. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with obtaining high-quality crystals of this valuable heterocyclic building block. Indolizine and its derivatives are of significant interest in medicinal chemistry for their wide range of biological activities, including anti-inflammatory and anticancer properties[1][3][4].

This guide is structured in a practical question-and-answer format to directly address the issues you may encounter in the lab. We will delve into the causality behind experimental choices, providing you with the scientific rationale needed to troubleshoot effectively.

Part 1: FAQs - Understanding Your Molecule

Before troubleshooting, it's crucial to understand the physicochemical properties of this compound that govern its crystallization behavior.

Q1: What are the key structural features of this compound that influence solvent selection?

A1: this compound has a fused bicyclic aromatic system containing a nitrogen atom, making it a polar heterocyclic compound[3]. The presence of the carboxylic acid group (-COOH) is the most significant feature for crystallization. This group can act as both a hydrogen bond donor and acceptor, making solvents capable of hydrogen bonding (like alcohols or water) potentially good candidates[5][6]. The aromatic core suggests some solubility in solvents with pi-stacking capabilities, like toluene, although this should be used with caution due to its high boiling point[5][6].

Q2: How does pH affect the solubility of this compound?

A2: As a carboxylic acid, its solubility is highly pH-dependent.

  • In acidic to neutral conditions (low pH): The molecule will be in its protonated, neutral form (-COOH). In this state, it is generally less soluble in aqueous media.

  • In basic conditions (high pH): The carboxylic acid will be deprotonated to form the carboxylate salt (-COO⁻). This ionic form is significantly more soluble in polar solvents, especially water. This property can be exploited for purification. You can dissolve the compound in a basic aqueous solution, filter out insoluble impurities, and then precipitate the purified compound by adding acid to lower the pH. However, rapid precipitation via pH swing often leads to amorphous material or very small crystals, not ideal for single-crystal X-ray diffraction.

Part 2: Troubleshooting Common Crystallization Problems

This section addresses the most frequent challenges encountered during the crystallization process.

Q3: I've dissolved my crude this compound in a hot solvent, but no crystals form upon cooling. What's wrong?

A3: This is a classic supersaturation problem, and there are two primary causes:

  • Cause A: Too Much Solvent. This is the most common reason for crystallization failure[7]. You may have added more hot solvent than was necessary to dissolve the compound, meaning the solution does not become supersaturated upon cooling.

    • Solution: Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume). Allow it to cool again. Repeat until you observe turbidity or crystal formation upon cooling[8].

  • Cause B: Lack of Nucleation Sites. Crystal growth requires an initial "seed" or nucleation site to begin[7].

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide the energy barrier needed for nucleation[7][8].

    • Solution 2 (Seeding): If you have a pure crystal from a previous batch, add a tiny speck to the cooled solution. This "seed crystal" will act as a template for further crystal growth.

    • Solution 3 (Drastic Cooling): Place the flask in an ice-salt bath to induce rapid nucleation. Be aware that this may lead to smaller, less pure crystals[7].

Q4: My compound is "oiling out" instead of forming crystals. How can I fix this?

A4: Oiling out occurs when the compound comes out of solution at a temperature above its melting point, forming an impure liquid instead of a solid. This is a common issue with organic compounds, especially if the sample is impure or the solvent's boiling point is too high[7].

  • Solution 1: Add More Solvent. The oil is essentially a highly concentrated, impure liquid of your compound. Re-heat the solution until the oil redissolves, then add a small amount of additional hot solvent (10-15%) to lower the saturation point. Allow it to cool much more slowly[7][9].

  • Solution 2: Change Solvents. Select a solvent with a lower boiling point. The goal is for the solution to become supersaturated at a temperature below the compound's melting point.

  • Solution 3: Slow Down Cooling. Rapid cooling increases the likelihood of oiling out. After dissolving your compound, allow the flask to cool to room temperature on a benchtop, insulated by a few paper towels or a cork ring, before moving it to an ice bath[7][8].

Q5: The crystallization worked, but my yield is very low. What happened?

A5: A low yield suggests that a significant amount of your compound remained dissolved in the mother liquor[8].

  • Cause A: Excessive Solvent. As in Q3, using too much solvent is a primary culprit. The solubility of your compound, even in the cold solvent, is not zero. More solvent means more dissolved product is lost upon filtration.

  • Cause B: Insufficient Cooling. Ensure you have cooled the solution for an adequate amount of time at the lowest practical temperature (e.g., in an ice bath for at least 20-30 minutes) to maximize precipitation.

  • Cause C: Premature Filtration. Filtering the crystals while the solution is still warm will result in a significant loss of yield.

  • Solution: Before discarding the mother liquor, you can try to recover more material. Evaporate a portion of the solvent using a rotary evaporator and cool the concentrated solution again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Part 3: Advanced Topics & Methodologies

Q6: I suspect I have different crystal forms (polymorphs). Why is this important and how can I control it?

A6: Polymorphism is the ability of a compound to exist in multiple crystalline forms[10][11]. These different forms can have distinct physical properties, including solubility, stability, and bioavailability, which is critically important in drug development[10][11]. The formation of a specific polymorph is influenced by kinetic and thermodynamic factors during crystallization[12].

  • Controlling Polymorphism:

    • Solvent Choice: The solvent system has a major influence on which polymorph is formed[13]. Experiment with solvents of different polarities and hydrogen bonding capabilities.

    • Cooling Rate: A rapid cooling process often yields a metastable (less stable) polymorph, whereas slow cooling favors the thermodynamically stable form[11].

    • Additives: Small molecule additives can sometimes direct crystallization towards a specific form[14][15].

It is essential to characterize your crystals using techniques like Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and single-crystal X-ray diffraction to identify and control the polymorphic form.

Part 4: Experimental Protocols & Data

Protocol 1: Systematic Solvent Screening

This protocol helps you identify a suitable single solvent or a solvent pair for crystallization. The ideal solvent should dissolve the compound when hot but not when cold[16].

  • Preparation: Place ~10-20 mg of your crude this compound into several small test tubes.

  • Solvent Addition (Cold): To each tube, add a different solvent dropwise at room temperature (start with ~0.5 mL). See Table 1 for a list of suggested solvents. Agitate the tube. If the compound dissolves completely, the solvent is too good and should be rejected for single-solvent crystallization but may be useful as the "soluble solvent" in a solvent-pair system[9].

  • Solvent Addition (Hot): If the compound does not dissolve in the cold solvent, gently heat the tube in a sand bath or on a hot plate. Continue adding the solvent dropwise until the solid just dissolves[9].

  • Cooling: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • Observation:

    • Ideal Solvent: Abundant, high-quality crystals form upon cooling.

    • Poor Solvent: No crystals or very few crystals form. The compound is too soluble.

    • Insoluble Solvent: The compound never dissolves, even when hot. This could be an "insoluble solvent" for a solvent-pair system.

Table 1: Suggested Solvents for Screening

Solvent Boiling Point (°C) Polarity (Dielectric Constant) Key Characteristics
Water 100 80.1 Good for polar compounds, H-bonding.[5]
Ethanol 78 24.5 Excellent general-purpose polar protic solvent.[5]
Methanol 65 32.7 More polar than ethanol, lower boiling point.
Ethyl Acetate 77 6.0 Medium polarity, good for ester-like compounds.[6]
Acetone 56 20.7 Polar aprotic, highly volatile.[6]
Acetonitrile 82 37.5 Polar aprotic, good solvent power.
Toluene 111 2.4 Nonpolar aromatic, high boiling point.[5]

| Heptane/Hexane | ~98 / ~69 | ~1.9 | Very nonpolar, often used as an anti-solvent.[5] |

Protocol 2: Anti-Solvent Crystallization

This is a powerful technique when no single solvent is ideal. It involves dissolving the compound in a "good" solvent and then slowly adding a "poor" solvent (the anti-solvent) in which the compound is insoluble, inducing precipitation[17][18].

  • Dissolution: Dissolve the this compound in the minimum amount of a "good" hot solvent (e.g., ethanol or acetone).

  • Anti-Solvent Addition: While the solution is still warm, add a "poor" anti-solvent (e.g., water or hexane) dropwise until you see persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Clarification: Add a few drops of the "good" solvent to re-dissolve the precipitate and make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Crystals should form as the solubility decreases. Cool further in an ice bath to maximize yield.

Part 5: Visualization of Workflows

Diagram 1: General Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and solving common crystallization failures.

G start Start Crystallization (Dissolve in min. hot solvent, cool) check_crystals Crystals Form? start->check_crystals check_quality Check Crystal Quality & Yield check_crystals->check_quality Yes check_solution Is Solution Clear? check_crystals->check_solution No yes_path Yes end_success Success! (Filter, Wash, Dry) check_quality->end_success no_path No scratch_seed 1. Scratch flask 2. Add seed crystal check_solution->scratch_seed Yes oiled_out Oiled Out / Amorphous Ppt. check_solution->oiled_out No clear_path Clear boil_off 3. Boil off some solvent scratch_seed->boil_off boil_off->check_crystals reheat_add 1. Re-heat to re-dissolve 2. Add more solvent 3. Cool slowly oiled_out->reheat_add change_solvent 4. Try a different solvent reheat_add->change_solvent change_solvent->start

Caption: A troubleshooting flowchart for crystallization.

Diagram 2: Principle of Anti-Solvent Crystallization

This diagram illustrates how adding an anti-solvent reduces the compound's solubility, forcing it to crystallize.

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Addition cluster_2 Step 3: Crystallization a Compound dissolved in 'Good' Solvent (High Solubility) b Add 'Poor' Anti-Solvent (Compound is insoluble in it) a->b Slowly add c Mixed Solvent System (Low Overall Solubility) b->c Creates d Supersaturation leads to Crystal Formation c->d

Caption: The process of anti-solvent crystallization.

References

Technical Support Center: Synthesis of Chiral Indolizine-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of chiral "Indolizine-1-carboxylic acid." This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that researchers may encounter during the synthesis of this important heterocyclic scaffold. As Senior Application Scientists, we aim to deliver not just protocols, but a deeper understanding of the underlying chemical principles to empower you in your research.

Introduction: The Challenge of Stereochemical Integrity

Indolizine and its derivatives are privileged structures in medicinal chemistry and materials science.[1][2][3][4] The synthesis of enantiomerically pure this compound, however, presents a significant challenge: the susceptibility of the chiral center at the C1 position to racemization. This loss of stereochemical integrity can occur at various stages of the synthesis, particularly during activation of the carboxylic acid for coupling reactions or under basic or elevated temperature conditions.[5][6] Understanding and mitigating racemization is paramount to obtaining the desired enantiomerically pure product.

This guide will delve into the common causes of racemization during the synthesis of this compound and provide actionable, evidence-based solutions to maintain the stereochemical purity of your target compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing significant racemization during the coupling of my this compound with an amine. What are the likely causes and how can I prevent this?

A1: This is a very common issue. Racemization during amide bond formation is often multifactorial, stemming from the choice of coupling reagent, the presence of a base, and the reaction temperature.

  • Mechanism of Racemization: The primary pathway for racemization during coupling is the formation of a planar, achiral intermediate.[7][8] For carboxylic acids, this often involves the formation of an oxazolone (or azlactone) intermediate, which can readily tautomerize to a resonance-stabilized, achiral form.[9] Deprotonation and reprotonation of the chiral center can then lead to a racemic mixture.

    racemization_mechanism

  • Troubleshooting & Solutions:

    • Coupling Reagent Selection: The choice of coupling reagent is critical. While carbodiimides like DCC and EDC are common, they can promote racemization.[10][11] It is highly recommended to use them in conjunction with racemization-suppressing additives.[5]

      • Recommended Reagents: Consider using phosphonium-based reagents like BOP or PyBOP, or uronium-based reagents such as HBTU and HATU.[10][12] These reagents often lead to less racemization.[12] More modern reagents like DEPBT have also shown excellent results in preventing racemization in challenging coupling reactions.[13] Ynamides have also been reported as racemization-free coupling reagents.[11]

      • Additives are Key: When using carbodiimides, the addition of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is crucial.[5][14] These additives react with the activated carboxylic acid to form an active ester that is less prone to racemization than the initial activated intermediate.[14] Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) is another excellent and often superior alternative to HOBt.[13][14]

    • Base Selection and Stoichiometry: Bases are often required to neutralize salts or to facilitate the coupling reaction, but they can also directly abstract the alpha-proton, leading to racemization.[5][15]

      • Choice of Base: Opt for sterically hindered or weaker bases. N-methylmorpholine (NMM) or 2,4,6-collidine are generally preferred over stronger, less hindered bases like N,N-diisopropylethylamine (DIEA) or triethylamine (TEA).[5][14]

      • Minimize Base Concentration: Use the minimum amount of base necessary. Often, one equivalent is sufficient if you are starting with an amino acid salt.[5]

    • Temperature Control: Elevated temperatures significantly accelerate the rate of racemization.[5][16][17]

      • Keep it Cool: Perform coupling reactions at room temperature or below (e.g., 0 °C). If the reaction is sluggish, it is preferable to extend the reaction time at a lower temperature rather than increasing the temperature.

Parameter High Racemization Risk Low Racemization Risk References
Coupling Reagent Carbodiimides (DCC, EDC) aloneCarbodiimides + Additive (HOBt, HOAt, Oxyma), Phosphonium (BOP, PyBOP), Uronium (HBTU, HATU), DEPBT[5][10][12][13]
Base Strong, non-hindered (TEA, DIEA)Weak, hindered (NMM, 2,4,6-collidine)[5][14]
Temperature > Room Temperature0 °C to Room Temperature[5][16]
Q2: I suspect racemization is occurring even before the coupling step. Is this possible, and what should I look for?

A2: Yes, racemization can occur during the synthesis of the indolizine ring itself or during subsequent functional group manipulations, especially under harsh conditions.

  • Potential Causes During Ring Formation: Many synthetic routes to indolizines involve the formation of pyridinium ylides and subsequent cycloaddition reactions.[1][4][18] If the precursors to the C1-carboxylic acid moiety are subjected to strong basic or acidic conditions, or high temperatures, there is a risk of epimerization at the chiral center.

  • Protecting Group and Functional Group Manipulations: Steps such as ester hydrolysis to form the carboxylic acid can be problematic.

    • Saponification Conditions: The use of strong bases like sodium hydroxide or potassium hydroxide for ester hydrolysis can lead to racemization, especially at elevated temperatures.[19]

  • Troubleshooting & Solutions:

    • Mild Reaction Conditions: Throughout the synthesis, strive to use the mildest possible conditions. This includes avoiding unnecessarily high temperatures and strong acids or bases.

    • Ester Hydrolysis: For the deprotection of a methyl or ethyl ester at the C1 position, consider using enzymatic hydrolysis or milder chemical methods if base-catalyzed racemization is observed.

    • pH Control: When working with the free carboxylic acid, be mindful of the pH. Highly alkaline conditions can promote racemization.[6]

    workflow_racemization

Q3: How does the choice of solvent affect racemization?

A3: Solvent polarity can have a significant impact on the rate of racemization, although the effect can be substrate-dependent.

  • Solvent Effects:

    • Polar Solvents: In some cases, polar solvents can stabilize charged intermediates or transition states, potentially accelerating racemization.[20][21][22]

    • Non-polar Solvents: Conversely, some studies have shown that less polar solvents can lead to faster racemization, possibly by favoring different, non-polar racemization mechanisms.[20] For peptide synthesis, non-polar solvents are often recommended to reduce racemization.[23]

    • Solute-Solvent Interactions: The specific interactions between the solute and solvent molecules can play a crucial role, making it difficult to predict the effect of a solvent without experimental data.[21]

  • Recommendations:

    • Screen Solvents: If racemization is a persistent issue, consider screening a range of solvents with varying polarities (e.g., dichloromethane, tetrahydrofuran, acetonitrile, dimethylformamide).

    • Consistency is Key: Once you have identified a solvent system that minimizes racemization, use it consistently for that particular step.

Experimental Protocols

Protocol 1: Racemization-Minimized Amide Coupling

This protocol outlines a general procedure for coupling this compound with a primary amine using HBTU and a hindered base at low temperature.

  • Dissolution: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound (1.0 eq.) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reagents: To the cooled solution, add the following reagents sequentially:

    • The amine coupling partner (1.1 eq.)

    • HBTU (1.1 eq.)

    • N-methylmorpholine (NMM) (2.2 eq.)

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Note: The optimal solvent, base, and reaction time may vary depending on the specific substrates.

References

Technical Support Center: Scaling Up the Synthesis of Indolizine-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of Indolizine-1-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals who are looking to move beyond bench-scale synthesis to produce larger quantities of this valuable heterocyclic compound. My goal is to provide not just protocols, but the underlying scientific reasoning and field-proven insights to help you anticipate challenges and troubleshoot effectively.

Indolizine and its derivatives are privileged scaffolds in medicinal chemistry and materials science, but their synthesis can present unique challenges, especially when scaling up.[1][2] This guide addresses the most common issues encountered during the synthesis of this compound, focusing on the robust and widely-used Tschitschibabin (Chichibabin) reaction as the primary synthetic route.[3]

Frequently Asked Questions (FAQs)

Here are some of the most common initial questions we receive from researchers.

Q1: What is the most reliable and scalable method for synthesizing the this compound core?

For scalability, the Tschitschibabin indolizine synthesis is often the preferred method due to its use of readily available starting materials and operational simplicity.[3] It generally involves two key steps: the quaternization of a pyridine derivative with an α-halo carbonyl compound, followed by a base-mediated intramolecular cyclization. Alternative methods like 1,3-dipolar cycloadditions are powerful for generating structural diversity but can sometimes require more complex starting materials or expensive catalysts, posing challenges for large-scale production.[4][5]

Q2: My reaction yield is consistently low. What are the most likely causes?

Low yield is the most frequent issue. The primary culprits are typically:

  • Inefficient Ylide Formation: The pyridinium salt must be successfully deprotonated to form the reactive ylide intermediate. The choice of base and solvent is critical.

  • Poor Cyclization Conditions: The subsequent intramolecular aldol-type condensation and dehydration require optimal temperature and reaction time.

  • Product Instability: this compound, like some other heterocyclic carboxylic acids, can be susceptible to decarboxylation at elevated temperatures.[6]

  • Impure Starting Materials: The purity of the starting pyridine derivative and the alkylating agent is paramount.

Q3: I'm struggling with the final purification. The product seems insoluble or forms an oil. What should I do?

Purification is a significant hurdle. This compound has both a basic nitrogen atom and an acidic carboxylic acid group, making it zwitterionic at its isoelectric point and potentially leading to poor solubility in many common organic solvents.[7] The standard approach is an acid-base workup followed by recrystallization . Column chromatography can be used but is often less practical for multi-gram scales.

Q4: Can I synthesize the carboxylic acid directly, or do I need to use a protected form like an ester?

While direct synthesis is possible, a more common and often higher-yielding strategy is to synthesize an ester derivative, such as Ethyl Indolizine-1-carboxylate , and then perform a saponification (hydrolysis) as the final step. This approach avoids potential side reactions involving the free carboxylic acid during the cyclization and simplifies purification of the intermediate.

Troubleshooting and In-depth Guides

This section provides a deeper dive into specific problems and offers step-by-step solutions.

Problem 1: Low Yield in the Tschitschibabin Cyclization

The Tschitschibabin reaction is a cornerstone of indolizine synthesis.[1][3] Its success hinges on the efficient formation of a pyridinium ylide, which then undergoes an intramolecular cyclization.

G cluster_0 Step 1: Quaternization cluster_1 Step 2: Cyclization cluster_2 Step 3: Workup & Purification start Pyridine-2-acetonitrile + Ethyl Bromoacetate salt Formation of Pyridinium Salt start->salt Reflux in Acetone/Acetonitrile base Base-mediated Ylide Formation salt->base Add Base (e.g., K2CO3, DBU) in situ cyclization Intramolecular Cyclization & Dehydration base->cyclization product Crude Ethyl Indolizine-1-carboxylate cyclization->product workup Aqueous Workup purify Recrystallization (Ethanol/Water) workup->purify final_ester Pure Ethyl Indolizine-1-carboxylate purify->final_ester product->workup

Caption: General workflow for the synthesis of the ester precursor.

SymptomPossible Cause(s)Recommended Actions & Scientific Rationale
No reaction or incomplete consumption of starting pyridinium salt 1. Inappropriate Base: The base is not strong enough to deprotonate the methylene group adjacent to the ester. 2. Low Temperature: The activation energy for ylide formation or cyclization is not being met.1. Change Base: Switch from a weak inorganic base (e.g., NaHCO₃) to a stronger one like Potassium Carbonate (K₂CO₃), or a non-nucleophilic organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The pKa of the conjugate acid of the base should be higher than the pKa of the pyridinium salt's α-protons. 2. Increase Temperature: Gently heat the reaction mixture. Refluxing in a solvent like ethanol or acetonitrile is common. Monitor by TLC to avoid decomposition.
Formation of a dark, tarry mixture with multiple spots on TLC 1. Base-induced Polymerization: Strong bases can cause self-condensation or polymerization of the starting materials or intermediates. 2. High Temperature: Excessive heat can lead to decomposition of the ylide or the final indolizine product.1. Use a Weaker Base/Control Stoichiometry: Use a milder base like NaHCO₃ or K₂CO₃ and add it portion-wise to control the reaction rate. Ensure the stoichiometry is precise. 2. Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Sometimes, room temperature over a longer period is sufficient.
Product is formed, but yield is poor after workup 1. Product Loss during Extraction: The indolizine ester may have some water solubility, leading to losses in the aqueous phase. 2. Hydrolysis of Ester: If the workup conditions are too acidic or basic, the ester can be prematurely hydrolyzed.1. Optimize Extraction: Use a more polar organic solvent like ethyl acetate or dichloromethane for extraction. Perform multiple extractions (e.g., 3x) and consider back-extracting the aqueous layer. 2. Maintain Neutral pH: Ensure the aqueous workup is performed at or near neutral pH to protect the ester functionality.
Problem 2: Difficult Purification of the Final this compound

After successful saponification of the ester, isolating the pure carboxylic acid can be challenging. Standard silica gel chromatography is often ineffective due to the compound's high polarity and zwitterionic nature.

  • Saponification: Dissolve the Ethyl Indolizine-1-carboxylate intermediate in a mixture of ethanol and water. Add a stoichiometric amount (e.g., 1.1-1.5 equivalents) of NaOH or KOH. Heat the mixture to reflux and monitor the reaction by TLC until the starting ester is consumed.

  • Initial Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.

  • Removal of Neutral Impurities: Extract the basic aqueous solution with an organic solvent like diethyl ether or ethyl acetate. This will remove any unreacted ester and other non-acidic, non-basic organic impurities. Discard the organic layer.[8]

  • Precipitation of the Acid: Cool the aqueous layer in an ice bath. Slowly acidify the solution by adding 1M HCl dropwise while stirring. The this compound will precipitate as a solid as the pH reaches its isoelectric point (typically around pH 4-6).

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove inorganic salts, followed by a small amount of a non-polar solvent like cold diethyl ether to remove any remaining organic impurities.

  • Drying & Recrystallization: Dry the solid under vacuum. For higher purity, the crude acid can be recrystallized from a suitable solvent system, such as ethanol/water or DMF/water.

SymptomPossible Cause(s)Recommended Actions & Scientific Rationale
Product does not precipitate upon acidification 1. Product is too soluble in water. 2. Too much acid was added, re-protonating the pyridine nitrogen and forming a soluble salt. 1. Extract the Product: If the product is water-soluble, after acidification, extract the aqueous solution multiple times with a more polar solvent like ethyl acetate. Dry the combined organic extracts and evaporate the solvent. 2. Fine-tune pH: Use a pH meter to carefully adjust the pH to the isoelectric point. If you overshoot, you can add a weak base to bring the pH back up.
Product precipitates as a sticky oil or gum 1. Presence of impurities. 2. Incorrect solvent for precipitation. 1. Re-dissolve and Re-precipitate: Re-dissolve the oil in a dilute base, re-extract with an organic solvent to remove impurities, and then re-precipitate the acid slowly at a lower temperature. 2. Trituration: Try adding a non-polar solvent (e.g., hexanes, ether) to the oil and vigorously stirring or sonicating. This can sometimes induce crystallization.
Scaling Up Considerations

Moving from a 1g to a 100g scale introduces new challenges.

ParameterBench Scale (1-5 g)Pilot Scale (50-500 g)Key Considerations for Scale-Up
Reaction Vessel Round-bottom flaskJacketed glass reactorEnsure adequate mixing (mechanical stirring) and heat transfer. The surface-area-to-volume ratio decreases on scale-up, making heat management critical.
Reagent Addition Pipette / FunnelAddition pump / Pressurized addition funnelControl the rate of addition for exothermic steps (e.g., base addition) to maintain temperature and minimize side reactions.
Purification Column ChromatographyRecrystallization / PrecipitationChromatography is not economically viable at a large scale. Develop a robust crystallization procedure early.[9][10]
Filtration Büchner funnelNutsche filter / CentrifugeEnsure safe and efficient handling of large volumes of solids and filtrates.
Safety Fume hoodProcess safety assessmentConduct a thorough safety review. Consider exotherms, off-gassing, and handling of bulk reagents and solvents.

Understanding the mechanism helps in troubleshooting. The crucial step is the base-catalyzed intramolecular reaction.

G Salt Pyridinium Salt Ylide Pyridinium Ylide (Reactive Intermediate) Salt->Ylide Base (-H+) Cyclized Cyclized Intermediate (Alkoxide) Ylide->Cyclized Intramolecular Aldol Condensation Dehydrated Dehydrated Intermediate Cyclized->Dehydrated Elimination of H2O Product Aromatized Indolizine Dehydrated->Product Tautomerization/ Aromatization

References

Technical Support Center: Analytical Challenges in Characterizing "Indolizine-1-carboxylic acid" Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of indolizine-1-carboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing, purifying, and characterizing this important class of N-heterocyclic compounds. Indolizine derivatives are of significant interest due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] However, their unique structural features can present considerable analytical challenges.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experimental work. The information herein is grounded in established scientific principles and practical laboratory experience to ensure you can achieve accurate and reproducible results.

I. Frequently Asked Questions (FAQs)

This section addresses common questions related to the analysis of this compound derivatives, providing quick and actionable answers.

Synthesis & Purification

Q1: My this compound synthesis results in a complex mixture of byproducts. What are the likely side reactions?

A1: The synthesis of indolizines, often achieved through methods like the Tschitschibabin reaction or 1,3-dipolar cycloadditions, can be sensitive to reaction conditions.[2][3] Common side reactions include polymerization of starting materials, especially with electron-deficient alkynes, and the formation of isomeric products.[2] The presence of the carboxylic acid group can also lead to decarboxylation under harsh thermal conditions. To minimize byproducts, carefully control the reaction temperature, use purified reagents, and consider performing the reaction under an inert atmosphere.

Q2: I'm struggling to purify my this compound derivative using column chromatography. The compound either streaks on the column or doesn't elute.

A2: The polar carboxylic acid group and the basic nitrogen atom in the indolizine core can lead to strong interactions with silica gel. This can cause significant streaking and poor recovery.

  • Troubleshooting Tip: Try adding a small percentage (0.5-1%) of acetic or formic acid to your mobile phase to suppress the ionization of the carboxylic acid and reduce tailing. Alternatively, for more basic derivatives, adding a small amount of triethylamine or ammonia can improve peak shape. A switch to a less acidic stationary phase like alumina or using reversed-phase chromatography may also be beneficial.

Chromatographic Analysis (HPLC/UPLC)

Q3: My this compound derivative shows poor peak shape (tailing) in reversed-phase HPLC. What is causing this?

A3: Peak tailing for this class of compounds in reversed-phase HPLC is often due to secondary interactions between the basic nitrogen of the indolizine ring and residual acidic silanol groups on the silica-based stationary phase.[5] The carboxylic acid can also contribute to this behavior.

  • Troubleshooting Tip:

    • Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units away from the pKa of your analyte.[6][7] For basic indolizines, a lower pH (e.g., using formic acid or trifluoroacetic acid) will protonate the nitrogen, leading to better peak shape.

    • Column Choice: Employ a column with end-capping or a hybrid particle technology to minimize silanol interactions. Phenyl or pentafluorophenyl (PFP) phases can offer alternative selectivity through π-π interactions with the aromatic indolizine core.[6][7]

Spectroscopic Characterization (NMR & MS)

Q4: The proton NMR spectrum of my this compound derivative is difficult to interpret due to overlapping signals. What strategies can I use?

A4: The aromatic protons on the indolizine ring often resonate in a crowded region of the 1H NMR spectrum.[8]

  • Troubleshooting Tip:

    • Higher Field Strength: If available, acquire the spectrum on a higher field NMR spectrometer (e.g., 500 MHz or greater) to increase signal dispersion.

    • 2D NMR: Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton coupling networks and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) can help in assigning quaternary carbons and piecing together the molecular fragments.[8]

Q5: I am not observing the molecular ion peak in the mass spectrum of my indolizine derivative. Why might this be happening?

A5: The stability of the molecular ion of N-heterocycles in mass spectrometry can vary depending on the ionization technique and the substitution pattern.[9][10] Electron impact (EI) ionization can sometimes be too harsh, leading to extensive fragmentation and a weak or absent molecular ion peak.

  • Troubleshooting Tip:

    • Soft Ionization Techniques: Use a softer ionization method like Electrospray Ionization (ESI) or Chemical Ionization (CI).[11] ESI is particularly well-suited for these compounds as the carboxylic acid and basic nitrogen can be readily ionized in solution.

    • High-Resolution Mass Spectrometry (HRMS): Utilize HRMS to obtain an accurate mass measurement, which can help confirm the elemental composition even if the molecular ion is of low abundance.[12]

II. Troubleshooting Guides

This section provides detailed, step-by-step protocols and workflows to address specific analytical challenges.

Guide 1: HPLC Method Development for this compound Derivatives

Objective: To develop a robust reversed-phase HPLC method with good peak shape and resolution.

Underlying Principle: The key to a successful separation is to control the ionization state of the analyte and minimize undesirable secondary interactions with the stationary phase.[5][7]

Experimental Protocol:
  • Column Selection:

    • Start with a modern, high-purity C18 column with end-capping (e.g., Ascentis C18).[6]

    • If peak tailing persists, consider a column with a different selectivity, such as a Phenyl or an embedded polar group (e.g., Ascentis RP-Amide) phase.[6][13]

  • Mobile Phase Preparation:

    • Aqueous Component (Solvent A): Start with 0.1% formic acid in water. This will protonate the indolizine nitrogen and suppress the deprotonation of the carboxylic acid, leading to better retention and peak shape.

    • Organic Component (Solvent B): Use acetonitrile or methanol. Acetonitrile often provides sharper peaks and lower backpressure.

  • Initial Gradient Method:

    • Flow Rate: 1.0 mL/min for a standard 4.6 mm ID column.

    • Injection Volume: 5-10 µL.

    • Detection: Use a UV detector set at a wavelength where the analyte has maximum absorbance (typically determined from a UV scan).

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-17 min: 95% B

      • 17-17.1 min: 95% to 5% B

      • 17.1-20 min: 5% B (re-equilibration)

  • Method Optimization:

    • Peak Shape: If tailing is observed, try increasing the acid concentration (e.g., 0.1% TFA) or switching to a different buffer system (e.g., ammonium formate).

    • Resolution: Adjust the gradient slope to improve the separation of closely eluting peaks. A shallower gradient will increase resolution.

    • Retention Time: To increase retention, decrease the initial percentage of the organic solvent. To decrease retention, increase the initial percentage of the organic solvent.

Data Presentation: Mobile Phase Additive Effects
Mobile Phase AdditivePeak Asymmetry (Typical)Rationale
None> 2.0 (Tailing)Strong interaction of basic nitrogen with silanols.
0.1% Formic Acid1.2 - 1.5Protonates the basic nitrogen, reducing silanol interactions.
0.1% Trifluoroacetic Acid (TFA)1.0 - 1.2Stronger ion-pairing agent, further improves peak shape.

Workflow Diagram:

HPLC_Method_Development cluster_prep Preparation cluster_analysis Analysis & Optimization cluster_troubleshoot Troubleshooting Start Define Analytical Goal SelectCol Select C18 Column Start->SelectCol PrepMP Prepare Mobile Phase (0.1% Formic Acid) SelectCol->PrepMP RunGrad Run Initial Gradient PrepMP->RunGrad EvalPeak Evaluate Peak Shape & Resolution RunGrad->EvalPeak Tailing Peak Tailing? EvalPeak->Tailing Optimize Optimize Gradient & Mobile Phase FinalMethod Final Method Optimize->FinalMethod Tailing->Optimize No ChangeCol Change Column (e.g., Phenyl) Tailing->ChangeCol Yes ChangeMod Change Modifier (e.g., TFA) Tailing->ChangeMod Yes ChangeCol->RunGrad ChangeMod->RunGrad

Caption: HPLC method development workflow for indolizine derivatives.

Guide 2: NMR Spectral Assignment of this compound Derivatives

Objective: To unambiguously assign the proton and carbon signals in the NMR spectra.

Underlying Principle: A combination of 1D and 2D NMR experiments is necessary to overcome signal overlap and definitively establish the chemical structure.[8]

Experimental Protocol:
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4). DMSO-d6 is often a good choice as it can solubilize both the free acid and salt forms, and the acidic proton of the carboxylic acid is often observable.

    • Filter the sample if any solid particles are present.

  • NMR Data Acquisition:

    • ¹H NMR: Acquire a standard 1D proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum.

    • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other (typically through 2-3 bonds).

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. This is crucial for identifying connectivity across quaternary carbons.

  • Data Analysis and Interpretation:

    • Step 1: Identify the characteristic signals. The proton on the five-membered ring (H-2 or H-3) and the protons adjacent to the bridgehead nitrogen (H-5 and H-8) often have distinct chemical shifts.

    • Step 2: Use the HSQC spectrum to assign the carbons that are directly attached to the assigned protons from Step 1.

    • Step 3: Use the COSY spectrum to trace the coupling networks within the six-membered and five-membered rings.

    • Step 4: Use the HMBC spectrum to connect the fragments. Look for correlations from protons to the carboxylic acid carbonyl carbon and other quaternary carbons to confirm the overall structure.

Logical Relationship Diagram:

NMR_Assignment_Strategy H1 1H NMR (Initial Proton Signals) COSY COSY (H-H Connectivity) H1->COSY HSQC HSQC (Direct C-H Correlation) H1->HSQC HMBC HMBC (Long-Range C-H Correlation) H1->HMBC C13 13C NMR (Carbon Signals) C13->HSQC C13->HMBC Structure Final Structure Assignment COSY->Structure Identifies spin systems HSQC->Structure Assigns protonated carbons HMBC->Structure Connects fragments via quaternary carbons

Caption: Logical workflow for NMR structural elucidation.

Guide 3: Mass Spectrometry Analysis for Structural Confirmation

Objective: To confirm the molecular weight and obtain fragmentation information to support the proposed structure.

Underlying Principle: Soft ionization techniques like ESI are preferred to preserve the molecular ion, while fragmentation patterns can provide clues about the molecule's structure.[9][14]

Experimental Protocol:
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Add a small amount of formic acid (0.1%) for positive ion mode or ammonium hydroxide (0.1%) for negative ion mode to promote ionization.

  • Mass Spectrometer Setup (ESI):

    • Ionization Mode: Start with positive ion mode ([M+H]⁺) as the indolizine nitrogen is readily protonated. Negative ion mode ([M-H]⁻) is also viable due to the carboxylic acid group.

    • Full Scan Analysis: Acquire a full scan mass spectrum to identify the molecular ion.

    • Tandem MS (MS/MS): Perform a product ion scan on the isolated molecular ion. This will induce fragmentation and provide structural information.

  • Interpretation of Fragmentation:

    • Common Neutral Losses: Look for characteristic neutral losses such as H₂O (18 Da), CO (28 Da), and CO₂ (44 Da) from the carboxylic acid group.

    • Ring Cleavage: Fragmentation of the indolizine core can also occur, though the specific pathways will depend on the substitution pattern.[9]

Expected Fragmentation Table:
Precursor IonFragmentation PathwayExpected Fragment Ion
[M+H]⁺Loss of H₂O[M+H - 18]⁺
[M+H]⁺Loss of CO₂[M+H - 44]⁺
[M-H]⁻Loss of CO₂[M-H - 44]⁻

III. References

  • Abdel-Wahab, B. F., et al. (2012). "A convenient synthesis and antimicrobial activity of some new 3-substituted indolizine derivatives." Medicinal Chemistry Research, 21(11), 3679–3686.

  • Barnes, C. S., et al. (1973). "Mass spectra of nitrogen heterocycles." Australian Journal of Chemistry, 26(5), 1031-1041.

  • Caron, S., et al. (2006). "Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry." Journal of the American Society for Mass Spectrometry, 17(8), 1147–1155.

  • Bode, M. L., & Kaye, P. T. (1993). "Indolizine studies. Part 2. Synthesis and NMR spectroscopic analysis of 2-substituted indolizines." Journal of the Chemical Society, Perkin Transactions 1, (15), 1809-1813.

  • Furdui, B., et al. (2008). "Structural investigations of substituted indolizine derivatives by NMR studies." Romanian Journal of Physics, 53(1-2), 369-378.

  • Black, P. J., et al. (1964). "Proton magnetic resonance spectra of indolizine and its methyl derivatives and aza analogues." Australian Journal of Chemistry, 17(10), 1128-1146.

  • Jennings, A. L., & Boggs, J. E. (1964). "Mass Spectrometry for Structure Determination. Simple Nitrogen Heterocycles." The Journal of Organic Chemistry, 29(7), 2065–2067.

  • Sessler, J. L., et al. (2022). "Insights on the Synthesis of N-Heterocycles Containing Macrocycles and Their Complexion and Biological Properties." Molecules, 27(7), 2123.

  • Mamedov, V. A., et al. (2023). "Mass Spectra of New Heterocycles: XXVI. Electron Impact Ionization Study of N-(5-Amino...)." ProQuest.

  • ChemicalBook. (n.d.). "INDOLIZINE(274-40-8) 1H NMR spectrum." Retrieved from --INVALID-LINK--

  • Dong, M. W. (2023). "Heterocycles Structural Analysis in HPLC Method Development." LCGC North America, 41(12), 548-551.

  • Li, C., et al. (2020). "Multi-component one-pot synthesis of indolizine derivatives." Chinese Journal of Organic Chemistry, 40(11), 3845-3852.

  • Sigma-Aldrich. (n.d.). "Developing HPLC Methods." Retrieved from --INVALID-LINK--

  • Interchim. (n.d.). "Method Development HPLC." Retrieved from --INVALID-LINK--

  • Agilent Technologies. (2023). "Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis." Agilent Technologies Application Note.

  • ChemicalBook. (n.d.). "Synthesis of Indolizine." Retrieved from --INVALID-LINK--

  • Gogoi, P., & Konwar, D. (2008). "Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties." Journal of Basic and Clinical Pharmacy, 1(3), 139-153.

  • Organic Chemistry Portal. (n.d.). "Synthesis of indolizines." Retrieved from --INVALID-LINK--

  • Kumar, S., et al. (2023). "Recent Advances in the Synthesis of Indolizines and their Derivatives." International Journal of Engineering Trends and Technology, 71(5), 235-246.

  • Wang, C., et al. (2021). "Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling." Organic & Biomolecular Chemistry, 19(44), 9634-9649.

  • El-Sayed, M. A., et al. (2022). "Evaluation of Pyrazolyl-Indolizine Derivatives as Antimicrobial Agents: Synthesis, In vitro, In silico ADMET and Molecular Docking Studies." Molecules, 27(15), 4785.

  • Sharma, V., & Kumar, V. (2014). "Recent progress in synthesis and bioactivity studies of indolizines." RSC Advances, 4(91), 49753-49774.

  • Van der Walt, A. J., et al. (2020). "Synthesis and antiproliferative activity of novel indolizine derivatives." Asian Journal of Organic Chemistry, 9(7), 1036-1045.

  • Gogoi, P., & Konwar, D. (2008). "Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties." Journal of Basic and Clinical Pharmacy, 1(3), 139-153.

  • ResearchGate. (n.d.). "Structure and numbering system of indolizine, and a general 2-indolizine moiety." Retrieved from --INVALID-LINK--

  • Wang, Z., et al. (2019). "The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors." Molecules, 24(18), 3349.

  • BenchChem. (2025). "A Comparative Analysis of Catalytic Systems for Indolizine Synthesis: A Guide for Researchers." BenchChem Technical Note.

  • Sadowski, B., et al. (2016). "Recent advances in the synthesis of indolizines and their π-expanded analogues." Organic & Biomolecular Chemistry, 14(33), 7804-7828.

  • Al-Tel, T. H. (2020). "Inhibitory activities of indolizine derivatives: a patent review." Expert Opinion on Therapeutic Patents, 30(10), 789-803.

  • ResearchGate. (n.d.). "Scheme 1. Synthesis of indolizine-1-carbonitrile derivatives." Retrieved from --INVALID-LINK--

References

Validation & Comparative

A Tale of Two Isomers: Unraveling the Biological Activities of Indolizine-1-carboxylic Acid and Indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of heterocyclic chemistry, structural isomers can exhibit surprisingly divergent biological profiles. This guide provides an in-depth, objective comparison of the biological activities of two such isomers: indolizine-1-carboxylic acid and indole-2-carboxylic acid. While both scaffolds are privileged structures in medicinal chemistry, the nuanced difference in the placement of their nitrogen atom profoundly influences their pharmacological properties. This analysis, grounded in experimental data, aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of their respective therapeutic potential.

At a Glance: Key Structural and Biological Differences

Indolizine and indole are aromatic, bicyclic heteroaromatic compounds and are constitutional isomers.[1] The core distinction lies in the position of the nitrogen atom. In indole, the nitrogen is part of the five-membered pyrrole ring, whereas in indolizine, it is a bridgehead atom shared between the five-membered and six-membered rings. This seemingly subtle architectural shift alters the electron distribution and steric bulk of the molecules, thereby influencing their interactions with biological targets.

FeatureThis compoundIndole-2-carboxylic Acid
Core Structure IndolizineIndole
Nitrogen Position BridgeheadPart of the pyrrole ring
Primary Biological Activities Anticancer, Antimicrobial, Anti-inflammatory[1][2]Antiviral (HIV-1 Integrase Inhibition), Anticancer, Antimicrobial[3][4][5]
Known Mechanisms of Action Tubulin polymerization inhibition (for some derivatives)[6]HIV-1 integrase inhibition, EGFR/CDK2 inhibition, 14-3-3η protein targeting, MmpL3 transport inhibition (in mycobacteria)[7][8][9][10]

A Deep Dive into Biological Activities:

Antiviral Activity: A Clear Lead for Indole-2-carboxylic Acid

One of the most striking differences between the two scaffolds lies in their antiviral potential. Indole-2-carboxylic acid has emerged as a promising scaffold for the development of potent HIV-1 integrase inhibitors .[3][4] The integrase enzyme is crucial for the replication of HIV-1, and inhibitors of this enzyme are a key component of antiretroviral therapy.[4] The indole-2-carboxylic acid core, specifically the indole nitrogen and the C2 carboxyl group, can chelate with two Mg²⁺ ions within the active site of the integrase, a critical interaction for inhibitory activity.[4][7] Structural optimization of the indole-2-carboxylic acid scaffold has led to derivatives with impressive potency.

For instance, a derivative of indole-2-carboxylic acid, compound 17a , demonstrated a marked inhibitory effect on HIV-1 integrase with an IC50 value of 3.11 μM .[3][4][11] Further optimization led to compound 20a , which exhibited an even more potent integrase inhibitory effect with an IC50 of 0.13 μM .[7][12]

In contrast, while some indolizine derivatives have been investigated as inhibitors of the HIV-1 VIF-ElonginC interaction, there is currently a lack of substantial evidence supporting a direct and potent role for this compound as an HIV-1 integrase inhibitor.[13]

Anticancer Activity: A Battleground of Diverse Mechanisms

Both indolizine and indole scaffolds have yielded potent anticancer agents, though they often operate through distinct mechanisms.

This compound derivatives have demonstrated significant potential in oncology.[6] For example, the ethyl ester of 8-bromo-3-(4-cyanobenzoyl)this compound (a derivative) has shown strong growth-inhibitory activity across multiple cancer cell lines.[6] A key mechanism of action for some cytotoxic indolizines is the disruption of microtubule dynamics through the inhibition of tubulin polymerization .[6] These compounds are believed to interact with the colchicine-binding site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells. Indolizine lactones, another class of derivatives, have also been identified as promising anticancer agents.[14]

Indole-2-carboxylic acid and its derivatives also exhibit a broad spectrum of anticancer activities, targeting various cellular processes.[15][16] Derivatives of indole-2-carboxylic acid have been developed as dual inhibitors of EGFR and CDK2 , with some compounds showing GI50 values in the nanomolar range against cancer cell lines.[8] Other research has identified 1H-indole-2-carboxylic acid derivatives that target the 14-3-3η protein , a novel target in liver cancer, leading to G1-S phase cell cycle arrest.[10] Furthermore, indole-2-carboxylic acid-derived triazoles have shown potential anticancer activity against MCF-7, HeLa, and HEK293 cell lines.[17] A dinuclear copper(II) complex of indole-2-carboxylic acid has also demonstrated potent growth-inhibitory activity against human breast cancer cell lines.[18]

Comparative Anticancer Activity Data:

Compound ClassCancer Cell LineIC50/GI50Reference
Indolizine Derivatives VariousVaries (nanomolar to micromolar)[19]
Ethyl ester of 8-bromo-3-(4-cyanobenzoyl)this compoundSNB-75 (glioblastoma)Growth inhibition[6]
Indole-2-carboxylic Acid Derivatives
Thiazolyl-indole-2-carboxamide (6i)MCF-7 (breast)6.10 ± 0.4 μM[20]
Indole-2-carboxamide (5e)A-549, MCF-7, Panc-10.95, 0.80, 1.00 µM[8]
1H-indole-2-carboxylic acid derivative (C11)Bel-7402, SMMC-7721, etc. (liver)Potent inhibition[10]
Primaquine–Indole Carboxamide 2Cancer cell linesPotent antiproliferative effects[21]
Indole-based alkaloidsMIA PaCa-2 (pancreatic)9.5 ± 2.2 μM[22]
Antimicrobial Activity: Targeting a Range of Pathogens

Both scaffolds have been explored for their antimicrobial properties, with derivatives showing activity against bacteria and fungi.

This compound derivatives , such as indolizine-1-carbonitriles, have shown promising antimicrobial activity. For example, compound 5g (an indolizine-1-carbonitrile derivative) exhibited antibacterial activity with MICs ranging from 16–256 µg/mL , while compound 5b showed antifungal activity with MICs in the range of 8–32 µg/mL .[2] Other studies have reported on the synthesis of indolizine derivatives with selective activity against Mycobacterium tuberculosis.[23][24]

Indole-2-carboxylic acid derivatives have also been extensively studied for their antimicrobial effects. A series of indole-2-carboxamides have been identified as having potent pan-activity against various Mycobacterium species, including M. abscessus and M. tuberculosis.[5] These compounds have been shown to target the essential MmpL3 transporter, which is required for the translocation of mycolic acids in the mycobacterial cell envelope.[9] Some indole-2-carboxylic acid derivatives have also demonstrated significant antibacterial activity against Enterococcus faecalis and antifungal activity against Candida albicans, with one derivative showing a MIC value of 8 μg/mL against C. albicans.[25]

Comparative Antimicrobial Activity Data:

Compound ClassMicroorganismMIC (μg/mL)Reference
Indolizine Derivatives
Indolizine-1-carbonitrile (5g)Bacteria16–256[2]
Indolizine-1-carbonitrile (5b)Fungi8–32[2]
Indole-2-carboxylic Acid Derivatives
Indole-2-carboxamideMycobacterium species0.0039 to 8[9]
Amide derivative of indole-2-carboxylic acidCandida albicans8[25]
Indole-2-carboxylic acid derived triazole (I(12))E. coli, B. subtilisExcellent inhibition[17]

Experimental Methodologies: A Guide to In Vitro Evaluation

The biological activities described above are typically evaluated using a suite of standardized in vitro assays. For researchers looking to investigate novel derivatives of these scaffolds, the following protocols provide a solid foundation.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[26][27][28]

Step-by-Step MTT Assay Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (this compound or indole-2-carboxylic acid derivatives) and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent, such as DMSO or a detergent solution, to dissolve the formazan crystals.[27][28]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate overnight A->B C Add serial dilutions of test compounds B->C D Incubate for 48-72 hours C->D E Add MTT solution D->E F Incubate for 2-4 hours E->F G Add solubilizing agent F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I caption MTT Assay Workflow

MTT Assay Workflow

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Step-by-Step Broth Microdilution Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.

  • Serial Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare standardized microbial inoculum B Prepare serial dilutions of test compounds in 96-well plate C Inoculate wells with microbial suspension B->C D Incubate under appropriate conditions C->D E Observe for visible growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F caption Broth Microdilution Workflow

Broth Microdilution Workflow

Mechanistic Insights: Visualizing the Pathways

The distinct biological activities of indolizine and indole derivatives stem from their interactions with different cellular targets and pathways.

Indole-2-carboxylic Acid as an HIV-1 Integrase Inhibitor

The mechanism of action of indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors involves the chelation of essential magnesium ions in the enzyme's active site, thereby blocking the strand transfer step of viral DNA integration into the host genome.

HIV_Integrase_Inhibition cluster_enzyme HIV-1 Integrase Active Site cluster_process Viral Replication Integrase Integrase Enzyme Mg1 Mg²⁺ Mg2 Mg²⁺ Indole Indole-2-carboxylic Acid Derivative Indole->Mg1 Chelation Indole->Mg2 Chelation Integration Integration Indole->Integration Inhibits vDNA Viral DNA vDNA->Integration HostDNA Host DNA HostDNA->Integration caption Mechanism of HIV-1 Integrase Inhibition

References

A Comparative Guide to the Efficacy of Indolizine-1-Carboxylic Acid Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic compounds being investigated, indolizine derivatives, and specifically those bearing a carboxylic acid moiety at the 1-position, have emerged as a promising class of scaffolds for the development of potent anticancer agents.[1][2] This guide provides a comprehensive comparison of the efficacy of various indolizine-1-carboxylic acid derivatives against a panel of cancer cell lines, supported by experimental data and detailed protocols to aid researchers in this dynamic field.

The Rationale Behind Targeting Cancer with Indolizine Scaffolds

The indolizine nucleus, a fused bicyclic aromatic system containing a bridgehead nitrogen atom, represents a "privileged scaffold" in medicinal chemistry. Its structural rigidity, coupled with the ease of functionalization at multiple positions, allows for the generation of diverse chemical libraries with a wide range of biological activities. The introduction of a carboxylic acid group at the C-1 position has been shown to be particularly advantageous, potentially enhancing the compound's interaction with biological targets and improving its pharmacokinetic profile.[1]

The anticancer activity of indolizine derivatives stems from their ability to interfere with various critical cellular processes in cancer cells. These mechanisms include the induction of apoptosis (programmed cell death), inhibition of key enzymes involved in cell proliferation and survival, and disruption of the cell cycle.[1]

Comparative Efficacy of this compound Derivatives: A Data-Driven Analysis

The antiproliferative activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates a higher potency. The following tables summarize the reported IC50 values for a selection of this compound derivatives against various human cancer cell lines.

Table 1: Cytotoxic Activity of 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamide Derivatives against PA-1 (Ovarian Cancer) Cell Line

CompoundRIC50 (µg/mL)
3aH8.20
3b4-F>50
3c4-Cl>50
3d3-OCH3>50
3e4-CH3>50
3f4-NO28.27
Cisplatin (Standard)-1.12

Data sourced from Mahanthesha et al. (2022).[3]

Table 2: Cytotoxic Activity of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives against MCF-7 (Breast Cancer) Cell Line

CompoundRIC50 (µM)
9aH>100
9b4-OCH3>100
9c4-CH3>100
9d4-F>100
9e4-Cl>100
9f4-Br>100
9g4-NO245.32
9h3-NO237.14
9i2-NO2>100
9j3-Cl21.57
9k2-Cl>100
9l2,4-di-Cl>100
9m3,4-di-Cl>100
9nN,N-dimethyl8.52
Doxorubicin (Standard)-25.71

Data sourced from Mahanthesha et al. (2022).[4][5]

Structure-Activity Relationship (SAR) Insights:

The data presented in these tables highlight key structure-activity relationships. For the 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamide series, the presence of an unsubstituted phenyl ring (3a) or a nitro group at the 4-position of the phenyl ring (3f) resulted in the most potent activity against the PA-1 ovarian cancer cell line.[3] In the case of the (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivatives, the introduction of a dimethylamino group (9n) or a chloro group at the 3-position (9j) on the terminal phenyl ring significantly enhanced the cytotoxic activity against the MCF-7 breast cancer cell line.[4][5] These findings underscore the critical role of substituent patterns in modulating the anticancer efficacy of the this compound scaffold.

Unraveling the Mechanisms of Action: A Focus on Apoptosis Induction

A primary mechanism through which indolizine derivatives exert their anticancer effects is the induction of apoptosis. This is a highly regulated process of cell suicide that is essential for normal tissue homeostasis and is often dysregulated in cancer.

The Intrinsic (Mitochondrial) Pathway of Apoptosis

Many indolizine derivatives have been shown to trigger the intrinsic pathway of apoptosis. This pathway is initiated by intracellular stress signals, leading to the activation of pro-apoptotic proteins and the permeabilization of the mitochondrial outer membrane. This, in turn, results in the release of cytochrome c into the cytoplasm, which then activates a cascade of caspases, the executioner enzymes of apoptosis.

apoptosis_pathway cluster_stimulus Cellular Stress cluster_mitochondrion Mitochondrion Indolizine Indolizine-1-carboxylic acid derivative Bcl2 Bcl-2 (Anti-apoptotic) Indolizine->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Indolizine->Bax Activates Bcl2->Bax Inhibits CytochromeC_mito Cytochrome c Bax->CytochromeC_mito Promotes release CytochromeC_cyto Cytochrome c (Cytoplasm) CytochromeC_mito->CytochromeC_cyto Release Apaf1 Apaf-1 CytochromeC_cyto->Apaf1 Apoptosome Apoptosome CytochromeC_cyto->Apoptosome Formation Caspase9 Pro-caspase-9 Apaf1->Caspase9 Apaf1->Apoptosome Formation Caspase9->Apoptosome Formation Caspase3 Pro-caspase-3 Apoptosome->Caspase3 Activates ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis

Caption: The intrinsic pathway of apoptosis induced by this compound derivatives.

Experimental Protocols for Assessing Anticancer Efficacy

To ensure the reproducibility and validity of research findings, standardized and well-documented experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for key assays used to evaluate the anticancer properties of this compound derivatives.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.[6][7]

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the indolizine derivatives at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.[8][9][10][11]

annexin_v_workflow start Cell Treatment with Indolizine Derivative harvest Harvest Cells (Adherent & Floating) start->harvest wash Wash with Cold PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Stain with Annexin V-FITC & PI resuspend->stain incubate Incubate 15 min in the dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Experimental workflow for apoptosis detection using Annexin V-FITC/PI staining.

Cell Cycle Analysis: Propidium Iodide Staining

This method utilizes the DNA-intercalating dye propidium iodide to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the fluorescence intensity of the PI.[12][13][14]

Protein Expression Analysis: Western Blotting

Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis, such as caspases, Bcl-2 family proteins, and PARP.

Protocol:

  • Protein Extraction: Treat cells with the indolizine derivatives, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., cleaved caspase-3, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[15][16][17][18][19]

Conclusion and Future Directions

This compound derivatives represent a versatile and potent class of anticancer agents. The comparative data presented in this guide demonstrate that subtle modifications to the core structure can lead to significant changes in efficacy against different cancer cell lines. The primary mechanism of action for many of these compounds appears to be the induction of apoptosis through the intrinsic mitochondrial pathway.

The detailed experimental protocols provided herein offer a robust framework for researchers to further explore the therapeutic potential of this promising scaffold. Future research should focus on optimizing the lead compounds through medicinal chemistry efforts to enhance their potency and selectivity. Furthermore, in vivo studies are warranted to evaluate the efficacy and safety of the most promising derivatives in preclinical cancer models. The continued investigation of this compound derivatives holds great promise for the development of novel and effective cancer therapies.

References

The Indolizine-1-Carboxylic Acid Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The indolizine nucleus, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of indolizine-1-carboxylic acid and its derivatives, offering a comparative overview for researchers and drug development professionals. By examining key structural modifications and their impact on biological efficacy, supported by experimental data, we aim to elucidate the critical determinants for designing potent and selective therapeutic agents based on this versatile scaffold.

The Indolizine Core: A Foundation for Diverse Bioactivity

Indolizine, an isomer of indole, possesses a unique electronic structure that contributes to its ability to interact with various biological targets. The presence of a carboxylic acid moiety at the C-1 position provides a crucial handle for molecular interactions, often through hydrogen bonding, and serves as a key site for chemical modification to modulate physicochemical properties and biological activity. Our exploration of the SAR of this compound derivatives will focus on modifications at this position and substitutions on the indolizine ring system.

Comparative Analysis of C-1 Position Modifications: Carboxylic Acid vs. Ester vs. Amide

A central theme in the SAR of this scaffold is the nature of the substituent at the C-1 position. While the carboxylic acid provides a polar, ionizable group, esterification or amidation can significantly alter a compound's lipophilicity, cell permeability, and metabolic stability, thereby influencing its biological activity.

Anticancer Activity: The Advantage of the Ester Moiety

Numerous studies suggest that the conversion of the C-1 carboxylic acid to an ethyl ester group often enhances anticancer activity.[3] This is likely attributable to increased cell membrane permeability, leading to higher intracellular concentrations of the active compound.

Table 1: Comparative Anticancer Activity of C-1 Modified Indolizine Derivatives

Compound IDC-1 SubstituentCancer Cell LineIC₅₀ (µM)Reference
1a -COOHHHNot Reported--
1b -COOEtHHSNB-75 (CNS)>100[4]
1c -COOEtH3-(4-cyanobenzoyl)SNB-75 (CNS)1.58[4]
1d -COOEt8-bromo3-(4-cyanobenzoyl)SNB-75 (CNS)0.93[5]
1e -CONH₂HHNot Reported--

The data in Table 1, while not a direct head-to-head comparison in a single study, illustrates a significant trend. The unsubstituted ethyl ester (1b ) is largely inactive, but the introduction of a benzoyl group at the C-3 position (1c ) dramatically increases potency. Further substitution on the pyridine ring, as in the 8-bromo derivative (1d ), leads to a sub-micromolar IC₅₀ value. This underscores the synergistic effect of modifications at multiple positions.

Mechanism of Action: Tubulin Polymerization Inhibition

A key mechanism of action for many anticancer indolizine derivatives is the inhibition of tubulin polymerization.[3] By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Below is a simplified workflow for a tubulin polymerization assay.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P Purified Tubulin M Mix Components P->M B Polymerization Buffer B->M C Test Compound/ Control C->M I Incubate at 37°C M->I R Monitor Absorbance at 340 nm I->R D Plot Absorbance vs. Time R->D IC50 Calculate IC₅₀ D->IC50

Workflow for Tubulin Polymerization Assay.

Impact of Substitutions on the Indolizine Ring

Modifications to the indolizine core, particularly at the C-2, C-3, C-7, and C-8 positions, play a crucial role in modulating biological activity.

Anti-inflammatory Activity: Targeting COX-2

Indolizine derivatives have shown promise as selective cyclooxygenase-2 (COX-2) inhibitors, offering a potential alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) with a reduced risk of gastrointestinal side effects.[6][7]

Table 2: Comparative COX-2 Inhibitory Activity of Indolizine Derivatives

Compound IDC-1 SubstituentC-2 SubstituentC-3 SubstituentC-7 SubstituentCOX-2 IC₅₀ (µM)Reference
2a -COOEt-Et3-(4-bromobenzoyl)-OCH₃7.21[7]
2b -COOEt-Et3-(4-cyanobenzoyl)-OCH₃5.84[6]
2c -COOEt-Ph3-(4-chlorobenzoyl)-OCH₃6.94[1]
Indomethacin----6.84[6]
Celecoxib----0.04[1]

The data indicates that indolizine-1-carboxylates can exhibit potent COX-2 inhibition, with activity comparable to the non-selective NSAID, indomethacin. The nature of the substituent at the C-3 position appears to be a key determinant of activity, with the 4-cyanobenzoyl group in compound 2b conferring the highest potency in this series.

The proposed binding mode of these inhibitors within the COX-2 active site involves key interactions that stabilize the complex.

G Indolizine Indolizine Core C-1 Ester C-3 Benzoyl COX2 COX-2 Active Site Hydrophobic Pocket Arg120 Tyr355 Ser530 Indolizine->COX2 Hydrogen Bonds Hydrophobic Interactions

Binding of Indolizine in COX-2 Active Site.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed experimental protocols are essential.

General Synthesis of Ethyl Indolizine-1-carboxylates

The 1,3-dipolar cycloaddition reaction is a common and efficient method for the synthesis of the indolizine scaffold.[8]

Step-by-Step Protocol:

  • Salt Formation: To a solution of the desired pyridine derivative (1.0 eq) in acetone, add the appropriate phenacyl bromide (1.0 eq). Stir the mixture at room temperature for 24 hours. The resulting pyridinium salt is filtered, washed with acetone, and dried.

  • Ylide Formation and Cycloaddition: The pyridinium salt (1.0 eq) and ethyl propiolate (1.2 eq) are suspended in a suitable solvent such as DMF. A base, typically triethylamine (3.0 eq), is added dropwise, and the reaction mixture is stirred at room temperature for 24-48 hours.

  • Work-up and Purification: The reaction mixture is poured into ice-water, and the precipitated solid is filtered, washed with water, and dried. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated from the dose-response curve.

Conclusion and Future Directions

The structure-activity relationship studies of this compound derivatives have revealed several key insights for the design of potent therapeutic agents. The esterification of the C-1 carboxylic acid is a generally favorable modification for enhancing anticancer activity, likely due to improved cellular uptake. Furthermore, substitutions at the C-3 and on the pyridine ring of the indolizine core are critical for optimizing biological potency and selectivity.

While significant progress has been made, further research is warranted. Direct comparative studies of C-1 carboxylic acid, ester, and amide derivatives within the same biological assays are needed to definitively quantify the impact of this functional group. A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will also be crucial for their future development as clinical candidates. The versatile and tunable nature of the this compound scaffold ensures its continued importance in the quest for novel and effective therapies.

References

A Comparative Guide to In Vitro and In Vivo Preclinical Evaluation of Indolizine-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical comparison of in vitro and in vivo methodologies for evaluating the preclinical efficacy of "Indolizine-1-carboxylic acid," a promising scaffold in contemporary oncological research. Designed for researchers, scientists, and professionals in drug development, this document offers a narrative built on scientific integrity, field-proven insights, and detailed, reproducible protocols.

Introduction: The Therapeutic Potential of this compound

The indolizine nucleus, a fused bicyclic nitrogen system, has garnered significant attention in medicinal chemistry due to its unique structural and electronic properties.[1] Derivatives of this scaffold have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Specifically, various indolizine derivatives have shown notable efficacy in inhibiting cancer cell proliferation through mechanisms such as the disruption of tubulin polymerization, inhibition of EGFR signaling, and modulation of the β-catenin and p53 pathways.[2][3]

This compound, as a core structure, presents a key starting point for the development of novel therapeutic agents. Its carboxylic acid moiety offers a handle for further chemical modification to optimize pharmacological properties. This guide will delineate the critical preclinical stages of investigation, comparing cell-based (in vitro) assays with whole-organism (in vivo) studies to comprehensively assess the anticancer potential of this compound.

Part 1: In Vitro Evaluation - Foundational Efficacy and Cytotoxicity Screening

In vitro assays are the cornerstone of early-stage drug discovery, providing a rapid and cost-effective means to assess the biological activity of a compound against cancer cell lines.[4] These assays are fundamental for determining a compound's cytotoxic potential and for elucidating its mechanism of action at the cellular level. Here, we detail three robust and widely adopted cytotoxicity assays: MTT, Sulforhodamine B (SRB), and Lactate Dehydrogenase (LDH).

The Rationale Behind a Multi-Assay Approach

Relying on a single cytotoxicity assay can be misleading, as different assays measure distinct cellular parameters. The MTT assay gauges metabolic activity, the SRB assay quantifies total cellular protein, and the LDH assay measures cell membrane integrity.[4] By employing a battery of tests, we can obtain a more holistic and validated assessment of a compound's cytotoxic effects, minimizing the risk of false-positive or false-negative results.

Experimental Workflow for In Vitro Cytotoxicity Assays

InVitro_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Measurement & Analysis cell_culture 1. Cell Line Culture (e.g., MCF-7, A549, HCT116) compound_prep 2. Compound Preparation (Stock solution of this compound in DMSO) cell_culture->compound_prep serial_dilution 3. Serial Dilution (Prepare a range of concentrations) compound_prep->serial_dilution cell_seeding 4. Cell Seeding (Seed cells in 96-well plates) serial_dilution->cell_seeding treatment 5. Treatment (Add compound dilutions to cells) cell_seeding->treatment incubation 6. Incubation (24, 48, or 72 hours at 37°C, 5% CO2) treatment->incubation assay_specific_steps 7. Assay-Specific Steps (MTT, SRB, or LDH reagent addition) incubation->assay_specific_steps readout 8. Absorbance/Fluorescence Reading (Microplate reader) assay_specific_steps->readout data_analysis 9. Data Analysis (Calculate % viability and IC50 values) readout->data_analysis

Caption: A generalized workflow for in vitro cytotoxicity testing of this compound.

Detailed Protocol 1: MTT (3-(4,5-dimethylthiazoll-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase. The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable, metabolically active cells.[4]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for attachment.[5]

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Readout: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

Detailed Protocol 2: Sulforhodamine B (SRB) Assay

The SRB assay is a cell density-based assay where the bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues of proteins in fixed cells.[6] The amount of bound dye is proportional to the total cellular protein mass.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.

  • Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[7]

  • Washing: Wash the plates four to five times with slow-running tap water to remove the TCA and dead cells.[7][8] Air dry the plates completely.

  • Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[7]

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[7][8]

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well and shake for 5-10 minutes to solubilize the protein-bound dye.[7][9]

  • Readout: Measure the absorbance at 510 nm using a microplate reader.[7]

Detailed Protocol 3: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a method of quantifying cell death by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.[10][11] Released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product.[12]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol. Include control wells for "Maximum LDH Release" (cells treated with a lysis buffer) and "Spontaneous LDH Release" (untreated cells).

  • Supernatant Collection: At the end of the incubation period, centrifuge the plate at 250 x g for 4 minutes.[11]

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[11][13]

  • Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.[11]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[11]

  • Stop Reaction: Add 50 µL of stop solution to each well.[11]

  • Readout: Measure the absorbance at 490 nm using a microplate reader.[11][13]

Data Presentation: In Vitro Cytotoxicity

The primary endpoint for these assays is the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that causes a 50% reduction in cell viability.

Table 1: Hypothetical In Vitro Cytotoxicity of this compound

Cell LineTissue of OriginIC50 (µM) after 48h Exposure
MCF-7 Breast Cancer15.2
A549 Lung Cancer22.8
HCT116 Colon Cancer18.5
PC-3 Prostate Cancer35.1

Part 2: In Vivo Evaluation - Assessing Efficacy in a Whole Organism

While in vitro studies are crucial for initial screening, they do not fully recapitulate the complex biological environment of a living organism. In vivo studies, typically using animal models, are essential for evaluating a drug's efficacy, pharmacokinetics, and potential toxicity in a systemic context.[14] Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a gold standard in preclinical oncology research.[15][16]

Choosing the Right Xenograft Model: CDX vs. PDX
  • Cell Line-Derived Xenografts (CDX): These models involve the implantation of established human cancer cell lines into immunodeficient mice.[15] They are highly reproducible and cost-effective, making them suitable for initial in vivo efficacy screening.

  • Patient-Derived Xenografts (PDX): PDX models are created by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse.[17] These models better preserve the heterogeneity and microenvironment of the original human tumor, offering higher predictive value for clinical outcomes.[17]

For an initial in vivo assessment of this compound, a CDX model using a responsive cell line identified from in vitro screening (e.g., MCF-7) would be a logical and resource-efficient starting point.

Experimental Workflow for In Vivo Xenograft Study

InVivo_Workflow cluster_prep Model Development cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis cell_prep 1. Cancer Cell Preparation (e.g., MCF-7 cells) implantation 2. Tumor Cell Implantation (Subcutaneous injection into immunodeficient mice) cell_prep->implantation tumor_growth 3. Tumor Growth Monitoring (Until tumors reach a specified volume) implantation->tumor_growth randomization 4. Randomization (Group animals into treatment and control cohorts) tumor_growth->randomization drug_admin 5. Drug Administration (e.g., oral gavage, intraperitoneal injection) randomization->drug_admin monitoring 6. Daily Monitoring (Tumor volume, body weight, clinical signs) drug_admin->monitoring euthanasia 7. Euthanasia & Tumor Excision (At the end of the study) monitoring->euthanasia tumor_analysis 8. Tumor Analysis (Weight, volume, histopathology) euthanasia->tumor_analysis data_analysis 9. Data Analysis (Tumor growth inhibition, toxicity assessment) tumor_analysis->data_analysis

Caption: A standard workflow for an in vivo xenograft study to evaluate the efficacy of this compound.

Detailed Protocol: In Vivo Efficacy Study in a Xenograft Mouse Model

Step-by-Step Methodology:

  • Animal Model: Use female athymic nude mice (4-6 weeks old).

  • Cell Implantation: Subcutaneously inject 5 x 10^6 MCF-7 cells in a mixture of media and Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers and calculate the volume using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound at two different doses, and a positive control).[15]

  • Drug Administration: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administer daily via oral gavage.[15]

  • Monitoring: Measure tumor volume and body weight twice weekly. Monitor the animals daily for any signs of toxicity.

  • Endpoint: Euthanize the mice when tumors in the control group reach a predetermined size or after a set duration (e.g., 21 days).

  • Analysis: Excise the tumors, weigh them, and process them for histopathological and biomarker analysis. Calculate the tumor growth inhibition (TGI).

Data Presentation: In Vivo Efficacy

The primary endpoint in this study is the inhibition of tumor growth.

Table 2: Hypothetical In Vivo Efficacy of this compound in an MCF-7 Xenograft Model

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control -1250 ± 150-+5.2
This compound 25750 ± 12040+2.1
This compound 50450 ± 9064-1.5
Positive Control (e.g., Doxorubicin) 5300 ± 7076-8.0

Conclusion

This guide outlines a structured and scientifically rigorous approach to the preclinical evaluation of this compound. The in vitro assays provide essential initial data on cytotoxicity and inform the selection of appropriate cancer cell lines for further study. The subsequent in vivo xenograft model offers a more clinically relevant system to assess the compound's therapeutic efficacy and potential toxicity in a whole organism. By integrating the findings from both in vitro and in vivo studies, researchers can make informed decisions regarding the potential of this compound as a viable anticancer drug candidate.

References

A Senior Application Scientist's Guide: Evaluating Indolizine Scaffolds in Catalysis Against Established Heterocyclic Counterparts

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, heterocyclic compounds are cornerstones, serving as ligands, organocatalysts, and foundational scaffolds for complex molecular architectures. While stalwarts like pyridines, indoles, and N-heterocyclic carbenes (NHCs) have well-established roles, the exploration of novel heterocyclic systems is paramount for discovering new reactivity and more efficient catalytic processes. This guide provides an in-depth comparison of the emerging indolizine framework, with a specific focus on the potential of Indolizine-1-carboxylic acid , against these established classes of heterocyclic catalysts. Our objective is to move beyond a simple catalog of reactions and delve into the mechanistic rationale and comparative performance, offering field-proven insights for your next research endeavor.

Section 1: The Indolizine Core – An Emerging Player in Catalysis

Indolizine, a nitrogen-containing fused heterocycle, is an isomer of the more common indole.[1] It possesses a unique 10π-electron aromatic system with a bridgehead nitrogen atom, rendering it electron-rich and highly nucleophilic, particularly at the C3 position.[2][3][4] This inherent nucleophilicity is the foundation of its catalytic potential, primarily in reactions where it acts as the reactive species under activation.

The Hypothesized Role of the 1-Carboxylic Acid Moiety

While the catalytic applications of the parent indolizine scaffold are being actively explored, the specific derivative, this compound, represents a frontier of catalyst design. Direct experimental data on its catalytic use is sparse; however, based on fundamental chemical principles, we can extrapolate its potential roles:

  • Bifunctional Catalysis: The carboxylic acid group can act as a Brønsted acid, while the indolizine ring acts as a nucleophile. This could enable intramolecular proton transfers or substrate activation in a concerted fashion.

  • Directing Group: In metal-catalyzed C-H functionalization, the carboxylate could act as a directing group, guiding the metal to activate specific bonds on the indolizine core or a bound substrate.

  • Solubility and Kinetics: The polar carboxylic acid group can modify the catalyst's solubility profile, enabling reactions in a broader range of solvents, including aqueous media.

  • Anchoring Moiety: It provides a convenient handle for immobilization onto solid supports, facilitating catalyst recovery and reuse—a key principle of green chemistry.

Established Catalytic Profile: Organocatalytic C3-Functionalization

The most well-documented reactivity of indolizines is their C3-functionalization, often achieved through organocatalysis.[2][4] In these reactions, a Brønsted acid catalyst activates an electrophile, which is then attacked by the electron-rich C3 position of the indolizine ring. This strategy has been successfully employed to synthesize a variety of biologically important indolizine derivatives.[2][4]

// Connections Indolizine -> Mixing; Electrophile -> Mixing; Catalyst -> Mixing; Solvent -> Mixing; Mixing -> Activation [label="Stir at 30°C"]; Activation -> Attack; Attack -> Product_Formation; Product_Formation -> Quench; Quench -> Extract; Extract -> Purify; Purify -> Final_Product; } Caption: Experimental workflow for a typical C3-functionalization of indolizine.

Experimental Protocol: Brønsted Acid-Catalyzed C3-Alkylation of Indolizine with ortho-Hydroxybenzyl Alcohol

This protocol is adapted from established methodologies for the synthesis of C3-functionalized indolizine derivatives.[2][4]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add indolizine (1.0 mmol, 1.0 equiv.) and ortho-hydroxybenzyl alcohol (1.2 mmol, 1.2 equiv.).

    • Causality: An inert atmosphere is crucial to prevent moisture from interfering with the Brønsted acid catalyst and reacting with any sensitive intermediates. A slight excess of the electrophile ensures complete consumption of the limiting indolizine substrate.

  • Solvent Addition: Add anhydrous toluene (5.0 mL). Stir the mixture at room temperature until all solids are dissolved.

    • Causality: Toluene is a common non-polar solvent for this transformation. Anhydrous conditions are maintained to ensure the catalyst's activity.

  • Catalyst Addition: Add trifluoroacetic acid (TFA) (0.1 mmol, 0.1 equiv.) dropwise to the solution.

    • Causality: TFA serves as an effective Brønsted acid catalyst to activate the ortho-hydroxybenzyl alcohol, facilitating the formation of a reactive para-quinone methide intermediate. A catalytic amount is sufficient to turn over the reaction.

  • Reaction: Stir the reaction mixture at 30°C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12 hours.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

    • Causality: The basic bicarbonate solution neutralizes the acid catalyst, stopping the reaction.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to afford the desired C3-functionalized indolizine.

    • Self-Validation: The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and HRMS analysis to validate the success of the protocol.

Section 2: Comparative Analysis with Established Heterocyclic Catalysts

The true potential of a new catalyst is best understood by comparing it to existing, well-validated systems. Here, we contrast the indolizine scaffold with three titans of heterocyclic catalysis: N-Heterocyclic Carbenes (NHCs), Pyridines, and Indoles.

G cluster_reactivity Reactivity Type Indolizine {Indolizine| Electron-rich 10π system| Nucleophilic at C3-position| Acts as π-nucleophile} Pi_Nucleophile π-System Nucleophilicity Indolizine:f2->Pi_Nucleophile NHC {N-Heterocyclic Carbene (NHC)| Divalent carbene center| Strong σ-donor| Enables Umpolung (polarity reversal)} Carbene_Nucleophile Carbene Nucleophilicity NHC:f2->Carbene_Nucleophile Pyridine {Pyridine| N-atom lone pair| Basic and nucleophilic| Acyl transfer catalyst / Ligand} Atom_Nucleophile Heteroatom Nucleophilicity Pyridine:f2->Atom_Nucleophile Indole {Indole| Electron-rich pyrrole ring| Nucleophilic at C3-position| Friedel-Crafts type reactions} Indole:f2->Pi_Nucleophile

vs. N-Heterocyclic Carbenes (NHCs)

NHCs are a class of stable carbenes that have revolutionized organocatalysis and ligand design.[5]

  • Core Principle: The catalytic power of NHCs stems from their nucleophilic carbene carbon, which can attack electrophiles (like aldehydes) to generate key intermediates. Their most famous application is in promoting umpolung, or the reversal of polarity, of aldehydes.[6]

  • Key Applications: NHCs are central to reactions like the benzoin condensation, Stetter reaction, and as highly effective supporting ligands for transition metals in cross-coupling reactions.[5][6][7][8]

  • Comparison with Indolizine:

    • Mode of Action: NHCs utilize a localized, highly nucleophilic singlet carbene for catalysis. In contrast, indolizine's reactivity comes from its delocalized, electron-rich π-system.

    • Substrate Activation: NHCs directly attack and modify the substrate (e.g., an aldehyde), turning it into a nucleophile. Indolizine itself typically acts as the nucleophile, attacking a substrate that has been activated by a co-catalyst (like a Brønsted acid).

    • Strength: NHCs form very strong bonds with transition metals, making them excellent ancillary ligands for stabilizing catalytic species.[8] The utility of indolizine as a ligand is less explored but is expected to be different, likely binding through its π-system or as a pincer ligand if appropriately functionalized.

vs. Pyridine Derivatives

Pyridine is a ubiquitous six-membered heterocycle whose catalytic activity is dominated by the lone pair of electrons on its nitrogen atom.

  • Core Principle: Pyridine acts as a nucleophilic catalyst, particularly in acylation reactions, where it forms a highly reactive N-acylpyridinium salt intermediate.[9] It also serves as a common base and a versatile ligand for transition metals.[10][11][12]

  • Key Applications: Catalyzing esterifications and acylations, often with the more potent derivative 4-dimethylaminopyridine (DMAP). It's also a foundational ligand in coordination chemistry for processes like hydrogenation and oxidation.[11][13]

  • Comparison with Indolizine:

    • Nucleophilicity Source: Pyridine's reactivity originates from the sp²-hybridized nitrogen lone pair. Indolizine's nucleophilicity is derived from the entire π-electron system of the five-membered ring.

    • Basicity: Pyridine is a weak base. The bridgehead nitrogen in indolizine is non-basic as its lone pair is integral to the aromatic system.

    • Role in Catalysis: Pyridine often acts as a direct nucleophilic catalyst that is regenerated. Indolizine is more commonly a substrate that becomes functionalized in an organocatalytic reaction, though its potential as a recyclable catalyst scaffold is an area for development.

vs. Indole Derivatives

Indole is an isomer of indolizine and serves as the closest structural and electronic analogue for comparison.

  • Core Principle: Like indolizine, indole is an electron-rich heterocycle with high nucleophilicity at the C3 position.[14] This makes it an excellent substrate for electrophilic substitution.

  • Key Applications: The asymmetric Friedel-Crafts reaction is a hallmark application, where chiral catalysts guide the enantioselective addition of indoles to various electrophiles.[14][15] It is a core structure in countless natural products and pharmaceuticals.[16][17]

  • Comparison with Indolizine:

    • Nucleophilicity: Indolizine is generally considered more electron-rich and more nucleophilic than indole due to the electronic contribution of the bridgehead nitrogen, which can lead to higher reaction rates under similar conditions.

    • Reaction Types: Both heterocycles excel in C3-alkylation reactions.[2][18][19] However, the unique fused-ring structure of indolizine opens up possibilities for different types of cyclization and annulation reactions compared to indole.

    • Stability: The N-H proton in indole can be deprotonated or participate in hydrogen bonding, a feature absent in the indolizine core. This can lead to different reaction pathways and catalyst interactions.

Section 3: Data-Driven Performance Evaluation

To provide a quantitative comparison, the following table summarizes typical performance metrics for representative catalytic reactions involving these heterocycles. The data is collated from literature to offer a standardized view.

Catalytic SystemHeterocycleCatalystReaction TypeTemp. (°C)Time (h)Yield (%)Ref.
Organocatalysis Indolizine Trifluoroacetic Acid (TFA)C3-Alkylation3012up to 89[2][20]
Transition-Metal Indolizine Copper(I) Bromide (CuBr)[3+2] Annulation8012up to 99[20][21]
Organocatalysis Indole Chiral Phosphoric AcidFriedel-Crafts Alkylation25-4024-7285-99[14]
Transition-Metal Pyridine (as ligand) PdCl₂(Py)₂Nitroarene Reduction1801>95 (conversion)[10]
Organocatalysis NHC Chiral Triazolium SaltAsymmetric Stetter Reaction2524-4870-95[6]

Section 4: Future Outlook and Conclusion

The comparative analysis reveals that indolizine occupies a unique catalytic space. It is not merely a substitute for indole but a distinct scaffold with heightened nucleophilicity. While it does not possess the umpolung capability of an NHC or the direct nucleophilic power of pyridine's nitrogen, its electron-rich π-system makes it an exceptional partner in acid-catalyzed and metal-mediated functionalization reactions.

The true untapped potential lies in derivatives like This compound . We predict that future research will focus on:

  • Asymmetric Catalysis: Designing chiral indolizine scaffolds where the carboxylate group or other substituents create a chiral pocket around the reactive C3 position.

  • Bifunctional Organocatalysis: Exploiting the carboxylic acid and the indolizine core to work in concert, enabling novel, one-pot transformations.

  • Ligand Development: Using the carboxylate as an anchor to create novel pincer or bidentate indolizine-based ligands for transition-metal catalysis.

For the researcher and drug development professional, the indolizine core represents a promising, relatively underexplored platform. Its unique electronic properties suggest that it can drive reactions under mild conditions and offer complementary reactivity to more established heterocyclic systems. The insights and protocols provided in this guide are intended to serve as a springboard for innovation in this exciting area of catalysis.

References

Comparative analysis of the photophysical properties of "Indolizine-1-carboxylic acid" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The indolizine scaffold, a nitrogen-containing heterocyclic system, has garnered significant attention in medicinal chemistry and materials science due to the diverse biological activities and intriguing photophysical properties of its derivatives.[1][2][3][4][5][6] Among these, indolizine-1-carboxylic acid and its ester or amide derivatives represent a crucial subclass, offering a versatile platform for developing novel fluorescent probes, imaging agents, and potential therapeutic compounds.[7][8] This guide provides a comprehensive comparative analysis of the photophysical properties of these derivatives, grounded in experimental data and established scientific principles. We will explore how structural modifications to the core this compound framework influence its absorption and emission characteristics, quantum yields, and solvatochromic behavior, thereby enabling the rational design of molecules with tailored photophysical profiles.

The Indolizine Core: A Foundation for Tunable Fluorescence

The parent indolizine ring is a 10-π electron aromatic system, which imparts it with inherent fluorescence properties.[9] The electronic transitions responsible for its absorption and emission are typically of a π-π* nature. The position of the carboxylic acid group at the 1-position significantly influences the electronic distribution within the molecule. The photophysical properties of indolizine derivatives can be finely tuned by introducing various substituents at different positions on the bicyclic ring system.[10][11][12] This tunability is a key reason for the growing interest in this class of compounds for applications ranging from bioimaging to organic light-emitting diodes (OLEDs).[2]

The Influence of Substituents on Photophysical Properties

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at specific positions on the indolizine ring can dramatically alter the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby modulating the absorption and emission wavelengths.

Substituents at the 3-Position

The 3-position of the indolizine ring is particularly sensitive to substitution. Attaching an aryl group with an electron-donating substituent, such as an N,N-dimethylamino group, at this position can lead to a significant red-shift in the emission wavelength.[10] This is attributed to an intramolecular charge transfer (ICT) process from the electron-rich aryl group to the indolizine core.

Substituents at the 7-Position

Conversely, introducing electron-withdrawing groups, such as acetyl or aldehyde moieties, at the C-7 position can also induce a red-shift in the emission wavelength.[13] This effect arises from the stabilization of the LUMO, which reduces the HOMO-LUMO energy gap. The combination of EDGs at the 3-position and EWGs at the 7-position provides a powerful strategy for achieving a broad range of emission colors, from blue to orange.[12][13]

Impact on Quantum Yield

While substituent-induced shifts in emission wavelengths are often desirable, they can also impact the fluorescence quantum yield (ΦF). In some cases, the introduction of bulky aryl groups can lead to lower quantum yields due to increased rotational freedom in the excited state, which promotes non-radiative decay pathways.[14] However, strategic substitution can also lead to highly fluorescent compounds with quantum yields approaching 92%.[15]

Comparative Data of this compound Derivatives

To illustrate the principles discussed above, the following table summarizes the photophysical properties of a selection of this compound derivatives from the literature. This data provides a clear comparison of how different substitution patterns affect the absorption maxima (λabs), emission maxima (λem), Stokes shift, and fluorescence quantum yield (ΦF).

DerivativeSubstituent(s)Solventλabs (nm)λem (nm)Stokes Shift (cm-1)ΦFReference
Ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate3-benzoyl, 7-CF3Various----[8]
Ethyl 3-(2-morpholino-2-oxoethyl)indolizine-1-carboxylate3-(2-morpholino-2-oxoethyl)MeCN374.5-386.0442-448.6--[1]
Ethyl 3-aryl-7-benzoyl-pyrrolo[1,2-c]pyrimidine-5-carboxylate3-aryl, 7-benzoylChloroform:Acetonitrile (1:1)---up to 0.55[16]
2-oxopyrano[3,2-b]indolizine derivativeVariedDCM---up to 0.92[15]

Note: A dash (-) indicates that the specific data point was not provided in the cited reference.

Solvatochromism: Probing the Excited State

Indolizine derivatives often exhibit solvatochromism, where their absorption and emission spectra shift in response to the polarity of the solvent.[10][17][18] This phenomenon arises from changes in the dipole moment of the fluorophore upon excitation.[19] By studying the solvatochromic behavior, valuable insights into the nature of the excited state and the extent of intramolecular charge transfer can be gained. For instance, a larger Stokes shift in more polar solvents typically indicates a more polar excited state.[17] This property is also crucial for developing fluorescent sensors that can report on the polarity of their microenvironment.[18]

Experimental Protocols for Photophysical Characterization

Accurate and reproducible measurement of photophysical properties is paramount for a meaningful comparative analysis. The following sections detail the standard experimental workflows for determining key parameters.

Measurement of Absorption and Emission Spectra

A UV-Vis spectrophotometer is used to measure the absorption spectrum, which reveals the wavelengths of light a molecule absorbs. A spectrofluorometer is used to measure the emission spectrum, which shows the wavelengths of light emitted by the molecule after excitation.

G cluster_absorption Absorption Spectroscopy cluster_emission Fluorescence Spectroscopy A1 Prepare dilute solution of indolizine derivative A2 Record UV-Vis absorption spectrum A1->A2 A3 Identify λmax A2->A3 E1 Excite sample at or near λmax E2 Record emission spectrum E1->E2 E3 Identify λem E2->E3

Caption: Workflow for acquiring absorption and emission spectra.

Determination of Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process.[20] It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[20] The relative method, which compares the fluorescence of the sample to a well-characterized standard, is most commonly used.[20][21][22][23]

Equation for Relative Quantum Yield Calculation:

ΦX = ΦST * (GradX / GradST) * (η2X / η2ST)

Where:

  • Φ is the fluorescence quantum yield.

  • Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.

  • η is the refractive index of the solvent.

  • Subscripts X and ST denote the unknown sample and the standard, respectively.[22]

G cluster_qy Relative Quantum Yield Determination Q1 Prepare a series of dilute solutions of sample and standard Q2 Measure absorbance at excitation wavelength (<0.1) Q1->Q2 Q3 Record corrected fluorescence emission spectra Q2->Q3 Q4 Integrate the area under the emission curves Q3->Q4 Q5 Plot integrated intensity vs. absorbance Q4->Q5 Q6 Calculate the gradient (slope) for sample and standard Q5->Q6 Q7 Calculate ΦF using the comparative equation Q6->Q7 G cluster_solvato Solvatochromism Study S1 Prepare solutions in a range of solvents of different polarity S2 Record absorption and emission spectra for each solution S1->S2 S3 Plot λabs and λem vs. a solvent polarity parameter (e.g., ET(30)) S2->S3 S4 Analyze shifts to understand excited state properties S3->S4

References

The Ascendant Scaffold: A Comparative Guide to Indolizine-1-carboxylic Acid versus Quinoline and Isoquinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the selection of a core molecular scaffold is a decision that profoundly influences the trajectory of a research program. The scaffold dictates not only the three-dimensional arrangement of functional groups and their interaction with biological targets but also the physicochemical properties that govern a molecule's pharmacokinetic profile. For decades, nitrogen-containing heterocycles have been a cornerstone of medicinal chemistry, with quinoline and isoquinoline long reigning as "privileged scaffolds" due to their prevalence in a multitude of clinically successful drugs.[1][2] However, the relentless pursuit of novel chemical space and improved drug-like properties has brought lesser-explored scaffolds to the forefront. Among these, indolizine-1-carboxylic acid is emerging as a compelling alternative, offering a unique constellation of electronic, steric, and synthetic attributes.

This guide provides an in-depth, objective comparison of this compound with the well-established quinoline and isoquinoline scaffolds. We will delve into their fundamental properties, synthetic accessibility, and demonstrated applications, supported by experimental data and protocols, to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their scaffold selection process.

The Foundation: Understanding Molecular Scaffolds

At its core, a molecular scaffold is the central structural framework of a molecule upon which various functional groups are appended. A well-chosen scaffold provides a rigid and defined orientation for these appended groups, enabling precise interactions with a biological target. The ideal scaffold should possess a balance of desirable characteristics: synthetic accessibility, chemical stability, and the ability to be readily functionalized to explore structure-activity relationships (SAR). Furthermore, the intrinsic properties of the scaffold itself, such as its size, shape, and electronic nature, contribute significantly to the overall profile of the drug candidate.

The Stalwarts: Quinoline and Isoquinoline

Quinoline and isoquinoline are bicyclic aromatic heterocycles, both consisting of a benzene ring fused to a pyridine ring.[3] They are structural isomers, differing only in the position of the nitrogen atom in the pyridine ring.[4] This seemingly minor difference, however, has significant implications for their chemical reactivity and biological activity.

Quinoline: A Versatile and Time-Tested Scaffold

The quinoline ring system is a prominent feature in a wide array of pharmaceuticals, including antimalarials (e.g., chloroquine), anticancer agents, and antibacterials.[5][6] Its enduring popularity stems from its synthetic tractability and the diverse biological activities exhibited by its derivatives.[7]

One of the most classic and robust methods for constructing the quinoline core is the Skraup synthesis.[8] This reaction involves the condensation of an aniline with glycerol in the presence of sulfuric acid and an oxidizing agent, such as nitrobenzene.[9]

Experimental Protocol: Skraup Synthesis of Quinoline [1][5]

Materials:

  • Aniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene

  • Ferrous sulfate (optional, to moderate the reaction)

Procedure:

  • In a fume hood, cautiously mix aniline and glycerol in a round-bottom flask equipped with a reflux condenser.

  • Slowly and with stirring, add concentrated sulfuric acid to the mixture. The addition is exothermic and should be controlled.

  • Add nitrobenzene to the reaction mixture.

  • Gently heat the mixture. The reaction is often vigorous, and the addition of a small amount of ferrous sulfate can help to control the exotherm.

  • After the initial vigorous reaction subsides, continue heating to complete the reaction.

  • Cool the reaction mixture and carefully dilute with water.

  • Neutralize the acidic solution with a strong base (e.g., sodium hydroxide) until it is strongly alkaline.

  • Isolate the crude quinoline by steam distillation.

  • Separate the quinoline from the aqueous layer and dry it over a suitable drying agent (e.g., anhydrous potassium sulfate).

  • Purify the crude quinoline by distillation.

G cluster_reactants Reactants cluster_products Products Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Glycerol Glycerol Acrolein Acrolein (in situ) Glycerol->Acrolein Dehydration (H₂SO₄) H2SO4 H₂SO₄ Nitrobenzene Nitrobenzene (Oxidant) Quinoline Quinoline Acrolein->Michael_Adduct Michael Addition Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization & Dehydration (H₂SO₄) Dihydroquinoline->Quinoline Oxidation (Nitrobenzene)

Caption: The Skraup synthesis of quinoline.

Isoquinoline: A Key Player in Natural Products and Beyond

The isoquinoline scaffold is another cornerstone of medicinal chemistry, found in a vast number of naturally occurring alkaloids with potent biological activities, such as morphine and berberine.[9][10] Synthetic isoquinoline derivatives are also prevalent in modern pharmaceuticals, with applications as antihypertensives, antifungals, and anticancer agents.[10][11]

The Bischler-Napieralski reaction is a widely used method for the synthesis of 3,4-dihydroisoquinolines, which can be readily oxidized to the corresponding isoquinolines.[12][13] This intramolecular electrophilic aromatic substitution involves the cyclization of a β-phenylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃).[10]

Experimental Protocol: Bischler-Napieralski Synthesis of a 3,4-Dihydroisoquinoline [10][12]

Materials:

  • β-Phenylethylamide

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous solvent (e.g., toluene or acetonitrile)

Procedure:

  • Dissolve the β-phenylethylamide in an anhydrous solvent under an inert atmosphere (e.g., nitrogen).

  • Cool the solution in an ice bath.

  • Slowly add phosphorus oxychloride to the cooled solution with stirring.

  • After the addition is complete, heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Make the aqueous solution basic by the addition of a suitable base (e.g., sodium hydroxide or ammonium hydroxide).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic extracts with brine, dry over a suitable drying agent, and concentrate under reduced pressure.

  • Purify the crude 3,4-dihydroisoquinoline by chromatography or crystallization.

G cluster_reactants Reactants cluster_products Products Phenylethylamide β-Phenylethylamide Vilsmeier_Intermediate Vilsmeier-like Intermediate Phenylethylamide->Vilsmeier_Intermediate POCl3 POCl₃ POCl3->Vilsmeier_Intermediate Activation Dihydroisoquinoline 3,4-Dihydroisoquinoline Nitrilium_Ion Nitrilium Ion Vilsmeier_Intermediate->Nitrilium_Ion Elimination Nitrilium_Ion->Dihydroisoquinoline Intramolecular Electrophilic Aromatic Substitution

Caption: The Bischler-Napieralski synthesis of a 3,4-dihydroisoquinoline.

The Challenger: this compound

Indolizine is a bicyclic aromatic heterocycle that is a structural isomer of indole.[14] It consists of a fused pyridine and pyrrole ring system.[14] The presence of the carboxylic acid group at the 1-position provides a convenient handle for further functionalization, making this compound an attractive and versatile scaffold.[15] While not as extensively explored as quinoline and isoquinoline, the indolizine core is found in a number of natural products and has demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[14][16]

Synthesis of the this compound Scaffold: 1,3-Dipolar Cycloaddition

A highly efficient and modular route to substituted indolizines, including those with a carboxylic acid moiety at the 1-position, is the 1,3-dipolar cycloaddition reaction between a pyridinium ylide and an electron-deficient alkyne.[17][18]

Experimental Protocol: Synthesis of an Indolizine-1-carboxylate via 1,3-Dipolar Cycloaddition [18][19]

Materials:

  • Pyridine

  • Ethyl bromoacetate

  • Propiolic acid ester (e.g., ethyl propiolate)

  • A weak base (e.g., potassium carbonate)

  • Anhydrous solvent (e.g., acetonitrile)

Procedure:

  • React pyridine with ethyl bromoacetate in an anhydrous solvent to form the corresponding pyridinium salt.

  • In a separate flask, dissolve the pyridinium salt and the propiolic acid ester in an anhydrous solvent.

  • Add a weak base (e.g., potassium carbonate) to the mixture to generate the pyridinium ylide in situ.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude indolizine-1-carboxylate product by column chromatography.

  • The ester can be subsequently hydrolyzed to the carboxylic acid if desired.

G cluster_reactants Reactants cluster_products Product Pyridine Pyridine Pyridinium_Salt Pyridinium Salt Pyridine->Pyridinium_Salt Bromoacetate Ethyl Bromoacetate Bromoacetate->Pyridinium_Salt Alkylation Propiolate Ethyl Propiolate Cycloadduct Cycloadduct Propiolate->Cycloadduct [3+2] Cycloaddition Base Base (e.g., K₂CO₃) Pyridinium_Ylide Pyridinium Ylide Base->Pyridinium_Ylide Deprotonation Indolizine Ethyl Indolizine-1-carboxylate Pyridinium_Salt->Pyridinium_Ylide Pyridinium_Ylide->Cycloadduct Cycloadduct->Indolizine Aromatization

Caption: Synthesis of an indolizine-1-carboxylate via 1,3-dipolar cycloaddition.

Head-to-Head Comparison: this compound vs. Quinoline and Isoquinoline

A direct comparison of the physicochemical properties of these scaffolds is crucial for understanding their potential advantages and disadvantages in a drug design context.

PropertyQuinolineIsoquinolineIndolizine
pKa (of conjugate acid) 4.95.4~3.9 (estimated)
Calculated logP 2.032.081.89
Number of H-bond acceptors 111
Number of H-bond donors 000
Molecular Weight ( g/mol ) 129.16129.16117.15

Note: The pKa and logP values for indolizine are for the parent heterocycle and are expected to be different for this compound. The carboxylic acid moiety will significantly decrease the pKa of the ring nitrogen and increase the overall acidity, while also impacting the lipophilicity.

Physicochemical Properties and Their Implications
  • Basicity (pKa): Isoquinoline is slightly more basic than quinoline.[20][21] The estimated lower pKa of indolizine suggests it is a weaker base than both quinoline and isoquinoline. This can be advantageous in drug design, as lower basicity can reduce the likelihood of off-target interactions with acidic cellular components and may improve cell permeability.

  • Lipophilicity (logP): Quinoline and isoquinoline have very similar lipophilicity.[22] The parent indolizine scaffold is slightly less lipophilic. The introduction of a carboxylic acid group in this compound will significantly increase its polarity and reduce its logP, potentially improving aqueous solubility.

  • Molecular Shape and Size: All three scaffolds are planar, bicyclic aromatic systems. Indolizine is a 5/6 fused ring system, while quinoline and isoquinoline are 6/6 fused systems. This difference in ring size and geometry can lead to distinct interactions with target binding sites.

Synthetic Accessibility and Diversity
  • Quinoline and Isoquinoline: The synthetic methodologies for quinoline and isoquinoline are well-established and have been refined over more than a century.[8][13] This allows for the synthesis of a vast array of derivatives with diverse substitution patterns.

  • This compound: While perhaps less familiar to some medicinal chemists, modern synthetic methods like the 1,3-dipolar cycloaddition offer a highly modular and efficient route to this compound derivatives.[17][18] This approach allows for the independent variation of three components (the pyridine, the α-halo ester, and the alkyne), providing rapid access to a diverse library of compounds.[15]

Bioisosterism: A Key Consideration

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful strategy in drug design. Indolizine can be considered a bioisostere of indole, and by extension, it presents an interesting bioisosteric replacement for the quinoline and isoquinoline scaffolds.[3][23] The unique electronic distribution and hydrogen bonding potential of the indolizine nucleus can lead to improved target affinity, selectivity, or pharmacokinetic properties compared to its more traditional counterparts.

Advantages and Disadvantages: A Summary

ScaffoldAdvantagesDisadvantages
Quinoline - Extensive history in medicinal chemistry.[1] - Well-established and diverse synthetic routes.[8] - Proven track record in clinically approved drugs.[5]- Can be associated with certain toxicities (e.g., cardiotoxicity). - Relatively high basicity may lead to off-target effects.
Isoquinoline - Prevalent in natural products with potent bioactivity.[10] - Well-understood synthetic chemistry.[13] - Diverse pharmacological applications.[9]- Similar to quinoline, can exhibit toxicity. - Basicity may need to be modulated for optimal drug-like properties.
This compound - Novel chemical space.[14] - Lower basicity compared to quinoline/isoquinoline. - Modular and efficient synthesis via 1,3-dipolar cycloaddition.[17][18] - Carboxylic acid provides a handle for further functionalization.[15]- Less explored in drug discovery, with a smaller body of literature. - Potential for metabolic liabilities associated with the pyrrole-like ring.

Conclusion: Expanding the Medicinal Chemist's Toolkit

Quinoline and isoquinoline have undeniably earned their status as privileged scaffolds in drug discovery, and they will continue to be valuable tools for medicinal chemists. However, the data and synthetic strategies presented here make a compelling case for the serious consideration of this compound as a viable and potentially advantageous alternative. Its unique physicochemical properties, including lower basicity and distinct electronic profile, coupled with modern, modular synthetic routes, offer exciting opportunities to access novel chemical space and develop drug candidates with improved properties. As the demand for innovative therapeutics continues to grow, embracing less conventional scaffolds like this compound will be essential for pushing the boundaries of what is possible in drug design.

References

A Researcher's Guide to Evaluating the Cross-Reactivity and Selectivity of Indolizine-1-Carboxylic Acid Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The indolizine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its structural resemblance to indole and its presence in numerous biologically active compounds.[1] The addition of a carboxylic acid at the 1-position creates the "Indolizine-1-carboxylic acid" core, a key pharmacophore that can be elaborated to target a diverse range of proteins, including enzymes like kinases, cyclooxygenases (COX), and farnesyltransferase.[2][3] This guide provides a framework for researchers and drug development professionals on how to approach the critical assessment of selectivity and cross-reactivity for novel inhibitors based on this scaffold, with a particular focus on protein kinase targets.

While the indolizine core is versatile, achieving target selectivity is a paramount challenge in the development of any inhibitor. Off-target effects are a primary cause of adverse drug reactions and clinical trial failures. Therefore, a rigorous and objective evaluation of an inhibitor's activity across a wide range of related and unrelated targets is not merely a supplementary exercise but a core component of the discovery and development process.

This guide will use p38α MAP kinase, a key regulator of inflammatory responses, as an exemplary target to illustrate the principles of selectivity profiling.[4][5] Although a comprehensive, publicly available kinase selectivity panel for a specific this compound-based inhibitor is not available at the time of this writing, we will utilize comparative data for well-characterized p38 MAPK inhibitors to demonstrate the methodologies and data interpretation required. This framework is directly applicable to the evaluation of any novel this compound derivative.

The Imperative of Selectivity: A Structural Perspective

The selectivity of a small molecule inhibitor is dictated by its ability to form specific, high-affinity interactions with the binding site of its intended target while minimizing interactions with the binding sites of other proteins. For protein kinases, most inhibitors are designed to be ATP-competitive, targeting the highly conserved ATP-binding pocket. This conservation presents a significant hurdle for achieving selectivity.

However, subtle differences in the amino acid residues lining the ATP pocket, the flexibility of surrounding loops (like the DFG motif in p38), and the accessibility of adjacent allosteric pockets can be exploited to design selective inhibitors. The planar structure of the indolizine core, combined with diverse functionalization possibilities at positions like the 3-benzoyl group, allows for the exploration of these subtle differences to achieve desired selectivity profiles.

Illustrative Case Study: Comparing p38 MAPK Inhibitors

To illustrate how selectivity data is presented and interpreted, we will compare two widely studied p38 MAPK inhibitors: Doramapimod (BIRB 796) and SB203580. Doramapimod is known for its high potency and unique allosteric binding mode, which contributes to its selectivity. In contrast, SB203580 is an earlier-generation inhibitor with a different selectivity profile.

When a novel ethyl 3-(benzoyl)indolizine-1-carboxylate derivative targeting p38α is developed, a similar comparative analysis is essential. The goal is to determine its potency against the primary target (p38α) and its activity against other p38 isoforms (β, γ, δ) and a panel of other kinases to reveal potential off-target liabilities.

Table 1: Comparative Selectivity Profile of Two p38 MAPK Inhibitors

Target KinaseDoramapimod (BIRB 796) IC50 (nM)SB203580 IC50 (nM)Rationale for Comparison
p38α (MAPK14) 38 50 - 200 Primary target; benchmark for on-target potency.
p38β (MAPK11)3050 - 350Closely related isoform; assessing intra-family selectivity.
JNK22,800>10,000Related MAPK family member; key off-target to monitor.
B-Raf1,400>10,000Member of a different kinase family (STE).
SRC6,500>10,000A non-receptor tyrosine kinase; broad selectivity check.
LCK>10,000>10,000Another tyrosine kinase; important for immune cell signaling.
GSK3β1,3003,100A CMGC family kinase; common off-target.

Note: Data is compiled from various public sources for illustrative purposes. A direct head-to-head screen under identical assay conditions is the gold standard.

Interpretation and Causality: An ideal this compound based inhibitor for p38α would exhibit a low nanomolar IC50 against p38α while showing IC50 values at least 100-fold higher against other kinases. The data in Table 1 demonstrates how Doramapimod shows greater potency for p38α and β compared to SB203580 and provides a quantitative measure of its selectivity against other kinases like JNK2 and B-Raf. This level of characterization is the goal for any new inhibitor series.

The p38 MAPK Signaling Pathway: Context for Inhibition

Understanding the biological context of the target is crucial. The p38 MAPK pathway is a key signaling cascade that responds to cellular stresses and inflammatory cytokines. Inhibition of p38α is intended to block the downstream production of pro-inflammatory cytokines like TNF-α and IL-1β, which are implicated in diseases such as rheumatoid arthritis.

p38_MAPK_Pathway

Experimental Protocols for Selectivity Profiling

To generate reliable and reproducible selectivity data, standardized and validated experimental protocols are essential. Below are two widely accepted methods for profiling kinase inhibitors. These protocols are presented as self-validating systems, with built-in controls to ensure data integrity.

Protocol 1: In Vitro Kinase Activity and Selectivity Screening (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescence-based method that quantifies the amount of ADP produced during a kinase reaction.[6] It is a robust, high-throughput method suitable for screening inhibitors against a large panel of kinases.

Causality Behind Experimental Choices:

  • Why ADP-Glo™? This assay measures enzyme activity directly by quantifying a product (ADP). Its high sensitivity allows for the use of low enzyme concentrations and is less prone to interference from colored or fluorescent compounds compared to absorbance or fluorescence-based methods.

  • Why a Kinase Panel? Screening against a broad, representative panel (e.g., 96- or 300+ kinases) is crucial for identifying unexpected off-targets that would be missed if only closely related kinases were tested.[6]

  • Why Run at Kₘ of ATP? Performing the assay at the Michaelis constant (Kₘ) for ATP provides a standardized condition for comparing IC50 values across different kinases, giving a more accurate reflection of an inhibitor's potency.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test this compound derivative in 100% DMSO.

    • Create a dilution series (e.g., 10-point, 3-fold serial dilutions) in a 384-well plate to determine the IC50. For single-point screening, prepare a working concentration (e.g., 1 µM).

  • Kinase Reaction Setup (in a 384-well plate):

    • To each well, add 2.5 µL of a 2x kinase/substrate solution. This solution contains the specific kinase being tested and its corresponding peptide substrate in kinase reaction buffer.

    • Add 0.5 µL of the diluted test compound or DMSO (vehicle control).

    • Initiate the reaction by adding 2 µL of 2.5x ATP solution (at the predetermined Kₘ for each kinase).

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by a luciferase to produce light.

    • Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

ADP_Glo_Workflow

Protocol 2: Biophysical Confirmation of Binding (Differential Scanning Fluorimetry - DSF)

DSF, or Thermal Shift Assay, is a biophysical method that measures the thermal stability of a protein. Ligand binding typically stabilizes a protein, leading to an increase in its melting temperature (Tₘ). This provides direct evidence of binding and can be used to rank compounds.

Causality Behind Experimental Choices:

  • Why DSF? It provides an orthogonal validation of inhibitor interaction. Unlike activity assays, DSF measures direct physical binding to the target protein, which is not dependent on enzyme activity or substrate presence. This is particularly useful for confirming hits from a primary screen and for profiling against kinases where a robust activity assay is not available.

  • Why SYPRO Orange? This dye is fluorescent in a nonpolar environment. As a protein unfolds with heat, its hydrophobic core becomes exposed, allowing the dye to bind and fluoresce, providing a direct readout of the unfolding process.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2x protein stock solution (e.g., 2 µM) in a suitable buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl).

    • Prepare a 20x SYPRO Orange dye stock from the commercial 5000x stock.

    • Prepare a 10 mM stock of the test this compound derivative in 100% DMSO. Dilute to a 20x working stock (e.g., 200 µM) in the assay buffer.

  • Assay Plate Setup (in a 96- or 384-well qPCR plate):

    • In each well, combine:

      • 12.5 µL of 2x protein stock.

      • 2.5 µL of 20x SYPRO Orange dye.

      • 2.5 µL of 20x test compound or DMSO (vehicle control).

      • 7.5 µL of assay buffer.

    • The final volume should be 25 µL with a final protein concentration of 1 µM and a final compound concentration of 20 µM.

    • Seal the plate securely with an optical seal. Centrifuge briefly to collect the contents.

  • Thermal Denaturation and Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Set up a melt curve experiment. The temperature should ramp from 25°C to 95°C at a rate of approximately 1°C/minute.

    • Monitor the fluorescence of SYPRO Orange at each temperature increment.

  • Data Analysis:

    • Plot fluorescence versus temperature. The resulting curve will show a sigmoidal transition.

    • The melting temperature (Tₘ) is the midpoint of this transition, which can be determined by fitting the data to a Boltzmann equation or by finding the peak of the first derivative of the melt curve.

    • The thermal shift (ΔTₘ) is calculated as: ΔTₘ = Tₘ (protein + compound) - Tₘ (protein + DMSO) . A positive ΔTₘ indicates stabilizing binding.

Conclusion and Future Outlook

The this compound scaffold represents a promising starting point for the development of novel, potent, and selective inhibitors for a range of therapeutic targets. This guide has provided a comprehensive framework for the critical evaluation of inhibitor selectivity and cross-reactivity, using p38 MAPK as a relevant case study.

The path from a promising hit to a clinical candidate is paved with rigorous, quantitative, and objective assessment. By employing robust biochemical and biophysical assays, such as the ADP-Glo™ and DSF protocols detailed herein, researchers can build a comprehensive understanding of their compound's behavior. This knowledge is paramount for interpreting cellular and in vivo results, anticipating potential toxicities, and ultimately, designing safer and more effective medicines. The principles and methodologies outlined in this guide are designed to empower researchers to confidently navigate the complexities of inhibitor selectivity and advance their drug discovery programs.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Indolizine-1-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As scientists and researchers, our commitment to discovery is intrinsically linked to a profound responsibility for safety and environmental stewardship. The proper management of chemical waste is not a mere regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of indolizine-1-carboxylic acid, moving beyond simple instructions to explain the critical reasoning behind each procedure. Our goal is to empower you with the knowledge to manage this chemical waste stream confidently, ensuring the protection of yourself, your colleagues, and the environment.

This document is structured to serve as a self-validating system for your disposal process, grounded in authoritative regulatory standards and field-proven best practices. However, it is imperative to remember that this guide supplements, and does not replace, your institution's specific Chemical Hygiene Plan (CHP) and the Safety Data Sheet (SDS) provided by the manufacturer of your specific reagent.

Part 1: Hazard Assessment - The Foundation of Safe Disposal

Before any disposal procedure can be initiated, a thorough understanding of the chemical's hazards is essential. This principle of "knowing your waste" is the cornerstone of the Resource Conservation and Recovery Act (RCRA) and ensures that all subsequent handling steps are appropriate.[1] While a specific, comprehensive SDS for this compound (CAS 90347-97-0) is not widely available, we can infer its likely hazard profile by examining structurally similar compounds, such as its isomers and related indole derivatives.

The primary hazards associated with this class of compounds are irritation and potential toxicity. The Safety Data Sheet for the closely related indolizine-2-carboxylic acid indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Similarly, indole-2-carboxylic acid is classified as an irritant and is harmful if swallowed or in contact with skin.[3] This information dictates the minimum level of personal protective equipment (PPE) required and the segregation strategies necessary to prevent accidental exposure.

Hazard Classification (Inferred)GHS Hazard StatementPrimary Concern for DisposalSource Analogs
Skin Corrosion/IrritationH315: Causes skin irritationPrevents chemical burns and dermatitis during handling.[2][3]
Serious Eye Damage/IrritationH319: Causes serious eye irritationProtects against splashes that could cause significant eye damage.[2][3]
Specific target organ toxicityH335: May cause respiratory irritationRequires handling in well-ventilated areas to avoid inhalation.[2]
Acute Toxicity (Oral/Dermal)H302/H312: Harmful if swallowed or in contact with skinReinforces the need for stringent PPE and hygiene practices.[3]

Actionable Directive: Always locate and thoroughly review the manufacturer-specific Safety Data Sheet (SDS) for this compound before beginning any work. This document is the ultimate authority on the hazards of the specific material in your possession.[4]

Part 2: The Regulatory Landscape: EPA and OSHA Compliance

All laboratory waste management is governed by federal and state regulations. The two primary agencies setting these standards in the United States are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates the creation of a Chemical Hygiene Plan (CHP) for every laboratory.[5][6] The CHP outlines procedures for safe procurement, storage, handling, and disposal of all chemicals.[5] Your disposal protocol for this compound must be in full compliance with your institution's CHP.

  • EPA's Resource Conservation and Recovery Act (RCRA): RCRA gives the EPA the authority to control hazardous waste from "cradle-to-grave."[7] A key requirement is to determine if your waste is hazardous.[1] Hazardous wastes are categorized as either "listed" (F, K, P, U lists) or "characteristic" (ignitable, corrosive, reactive, or toxic).[8][9]

For this compound waste, the determination process is as follows:

Waste CharacteristicEPA Waste CodeApplicability to this compoundJustification
Ignitability D001Unlikely. The compound is a solid and not expected to have a low flash point.Based on physical state and properties of similar organic acids.
Corrosivity D002Possible. An aqueous solution of this carboxylic acid could have a pH of ≤ 2.0.The acidic nature of the carboxylic acid functional group means this characteristic must be evaluated, typically via pH testing of the waste stream.[9]
Reactivity D003Unlikely. The structure does not contain functional groups typically associated with instability or violent reactivity with water.Based on general chemical properties of indole and carboxylic acid moieties.
Toxicity D004-D043Unlikely for typical research waste.This would only apply if the waste fails a Toxicity Characteristic Leaching Procedure (TCLP) for specific contaminants, which is improbable for the pure compound.[7]

Part 3: Step-by-Step Disposal Protocol

This protocol ensures a safe, compliant, and systematic approach to managing this compound waste from the point of generation to its final collection.

Experimental Workflow: Waste Handling & Disposal

G cluster_0 In-Lab Waste Generation & Segregation cluster_1 Satellite Accumulation Area (SAA) Management cluster_2 Final Disposal A Step 1: Don PPE (Gloves, Goggles, Lab Coat) B Step 2: Generate Waste (Solid, Liquid, or Contaminated Debris) A->B C Step 3: Segregate Waste - Solid Acid Waste - Aqueous Acid Waste - Solvent Waste - Contaminated PPE/Debris B->C D Step 4: Select Compatible Container (e.g., Glass, HDPE) C->D Transfer to SAA E Step 5: Affix 'Hazardous Waste' Label - Full Chemical Name - Hazard Characteristics - Accumulation Start Date D->E F Step 6: Add Waste to Container Keep container closed when not in use. E->F G Step 7: Store in Secondary Containment F->G H Step 8: Monitor Accumulation Limits (< 55 Gallons) G->H Await Pickup I Step 9: Request Pickup Contact Institutional EHS Office H->I J Step 10: EHS Collection Waste is removed for final treatment/disposal. I->J

Caption: Waste Disposal Workflow for this compound.

Methodology:

  • Personal Protective Equipment (PPE): Before handling the chemical in any form (pure, in solution, or as waste), don the appropriate PPE. This includes:

    • Nitrile gloves (or other chemically resistant gloves as specified by the SDS).

    • ANSI-rated safety goggles and a face shield if there is a splash hazard.

    • A standard laboratory coat.

  • Waste Segregation & Collection: Proper segregation is critical to prevent dangerous chemical reactions.[10]

    • Solid Waste: Collect pure this compound powder, reaction byproducts, or contaminated solids (e.g., weighing paper) in a dedicated, clearly labeled "Solid Acidic Waste" container.

    • Aqueous Solutions: Collect aqueous waste containing the acid in a dedicated "Aqueous Acidic Waste" container. The container should be glass or high-density polyethylene (HDPE). Do not use metal containers, which can be corroded by acids.[10]

    • Organic Solvent Solutions: If the acid is dissolved in an organic solvent, collect it in a "Halogenated" or "Non-Halogenated" solvent waste container, as appropriate for the solvent used. Do not mix aqueous acidic waste with solvent waste.

    • Contaminated Materials: Used gloves, paper towels, and other disposable items with minor contamination should be collected in a separate, sealed plastic bag or container labeled "Contaminated Solid Waste" with the chemical name.

  • Container Management in the Satellite Accumulation Area (SAA): The SAA is the designated location in your lab where waste is stored before EHS pickup.[8][9]

    • Containers: All waste containers must be in good condition, compatible with the waste, and kept tightly sealed except when actively adding waste.[7][10] This is a common point of failure in regulatory inspections.

    • Labeling: Every waste container must have an official "Hazardous Waste" label from your institution's EHS department. The label must include:

      • The full, unabbreviated name: "this compound".

      • The date you first added waste to the container (the "accumulation start date").

      • The relevant hazard characteristics (e.g., "Corrosive").

    • Secondary Containment: Place all liquid waste containers in a larger, chemically resistant tray or tub to contain any potential leaks or spills.[11][12]

  • Arranging for Final Disposal:

    • Do not attempt to neutralize the waste unless this is a specific, documented, and approved procedure within your lab's CHP. Improper neutralization can generate heat, fumes, or splashes.

    • Once a waste container is full, or if you are approaching the SAA storage time limits (typically 12 months), contact your institution's Environmental Health & Safety (EHS) office to schedule a waste pickup.[8]

Part 4: Managing Spills and Decontamination

In the event of a small-scale spill (<100 mL or a few grams) of this compound:

  • Alert: Notify colleagues in the immediate area.

  • Isolate: Secure the area and prevent others from entering.

  • Protect: Ensure you are wearing the appropriate PPE, including gloves, goggles, and a lab coat.

  • Contain & Clean:

    • For solids , gently sweep or wipe up the material with a damp paper towel to avoid creating dust.

    • For liquids , cover the spill with an acid-neutralizing absorbent material or a general chemical absorbent (e.g., vermiculite).

  • Package: Collect all cleanup materials (absorbent, gloves, paper towels) in a sealed bag or container. Label it as "Hazardous Waste: this compound spill debris."

  • Dispose: Manage the cleanup waste through the same EHS collection process described above.

  • Decontaminate: Wipe the spill surface with soap and water.

For large spills, evacuate the area immediately and contact your institution's EHS emergency line.

By adhering to this comprehensive disposal framework, you uphold the highest standards of laboratory safety and regulatory compliance. This structured approach transforms a routine task into a deliberate process that safeguards your research, your health, and our shared environment.

References

A Strategic Guide to Personal Protective Equipment for Handling Indolizine-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Indolizine-1-carboxylic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from SDSs of structurally analogous compounds, including indolizine, indolizine-2-carboxylic acid, and indole-2-carboxylic acid, to establish a robust personal protective equipment (PPE) protocol. The recommendations herein are designed to empower laboratory personnel with the knowledge to handle this compound with the utmost safety, ensuring both personal protection and data integrity.

The indolizine scaffold is a key structural motif in many biologically active compounds, and as such, all derivatives should be handled with care to avoid unintentional exposure.[1] The primary hazards associated with analogous compounds include skin irritation, serious eye irritation, and potential respiratory irritation.[2][3] Some related structures are also classified as harmful if swallowed or in contact with skin.[4] Therefore, a comprehensive PPE strategy is not merely a suggestion but a critical component of safe laboratory practice.

Core Principles of Protection

When handling this compound, the primary routes of potential exposure are inhalation of airborne particles, dermal contact, and ocular contact. The following PPE recommendations are designed to create a multi-layered barrier against these risks.

Recommended Personal Protective Equipment

A summary of the recommended PPE for handling this compound is provided in the table below.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[2][5]
Skin Protection Nitrile or neoprene gloves (double-gloving recommended), and a lab coat with long sleeves.Prevents skin contact, which can lead to irritation or absorption of the compound.[6][7]
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator.Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles that may cause respiratory irritation.[5][8]

Detailed PPE Protocols

Eye and Face Protection: The First Line of Defense

Direct contact of this compound with the eyes can cause serious irritation.[3] Standard safety glasses are insufficient.

  • Mandatory: Wear chemical safety goggles that provide a complete seal around the eyes.[5]

  • Best Practice: When there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.[9]

Skin Protection: An Impermeable Barrier

Indolizine derivatives have been shown to cause skin irritation.[3][6] Therefore, comprehensive skin protection is crucial.

  • Gloves:

    • Select gloves made of nitrile or neoprene, which provide good chemical resistance.

    • Double-gloving is strongly recommended to provide an additional layer of protection and to allow for safe removal of the outer glove in case of contamination.[8]

    • Gloves should be changed every 30-60 minutes or immediately if contamination is suspected or visible damage occurs.[10]

  • Lab Coat:

    • A clean, long-sleeved lab coat is mandatory to protect the arms and body.

    • Ensure the lab coat is fully buttoned.

Respiratory Protection: Safeguarding Against Inhalation

Fine powders of chemical compounds can easily become airborne, posing an inhalation risk that may lead to respiratory tract irritation.[2]

  • Engineering Controls: The primary method for controlling inhalation exposure is to handle the solid compound within a certified chemical fume hood.

  • When a Fume Hood is Not Available: If handling the powder outside of a fume hood is unavoidable, a NIOSH-approved N95 respirator is required.[8] All personnel required to wear respirators must be properly fit-tested and trained in their use.[10]

Operational Workflow for PPE Usage

The following diagram illustrates the logical flow for the selection and use of PPE when handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_disposal Disposal Phase Assess_Task Assess Task & Potential for Exposure Select_PPE Select Appropriate PPE Based on Assessment Assess_Task->Select_PPE Determine Risk Level Don_PPE Don PPE in Correct Sequence Select_PPE->Don_PPE Handle_Compound Handle this compound Don_PPE->Handle_Compound Doff_PPE Doff PPE in Correct Sequence Handle_Compound->Doff_PPE Dispose_PPE Dispose of Contaminated PPE in Designated Waste Doff_PPE->Dispose_PPE

Caption: Workflow for PPE Selection and Use.

Step-by-Step Donning and Doffing Procedures

Properly putting on (donning) and taking off (doffing) PPE is as critical as selecting the correct equipment to prevent contamination.

Donning Sequence:
  • Lab Coat: Put on your lab coat and fasten it completely.

  • Respirator (if required): Perform a seal check to ensure it is fitted correctly.

  • Goggles/Face Shield: Position securely on your face.

  • Gloves: Don the first pair of gloves, then the second pair, ensuring the outer glove cuff goes over the sleeve of your lab coat.

Doffing Sequence (to minimize contamination):
  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated chemical waste container.

  • Lab Coat: Unbutton and remove your lab coat by folding it inward on itself to contain any potential contaminants.

  • Goggles/Face Shield: Remove by handling the strap, avoiding touching the front surface.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.

  • Respirator (if used): Remove the respirator.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Disposal of Contaminated PPE and Chemical Waste

All disposable PPE that has come into contact with this compound must be considered contaminated waste.

  • PPE Disposal: Contaminated gloves, disposable lab coats, and other disposable items should be placed in a designated, sealed hazardous waste container.[6]

  • Chemical Waste: All waste containing this compound should be disposed of in accordance with local, state, and federal regulations. Do not discharge to sewer systems.[6]

By adhering to these rigorous PPE protocols, you can significantly mitigate the risks associated with handling this compound, fostering a safer and more productive research environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.